molecular formula C28H39F3N6O6S B12377432 Biotin-PEG3-CONH-Ph-CF3-diazirine CAS No. 2845211-64-3

Biotin-PEG3-CONH-Ph-CF3-diazirine

カタログ番号: B12377432
CAS番号: 2845211-64-3
分子量: 644.7 g/mol
InChIキー: DYDRORMEQWOQIZ-HWBMXIPRSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Biotin-PEG3-CONH-Ph-CF3-diazirine is a useful research compound. Its molecular formula is C28H39F3N6O6S and its molecular weight is 644.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号

2845211-64-3

分子式

C28H39F3N6O6S

分子量

644.7 g/mol

IUPAC名

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[3-oxo-3-[[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]methylamino]propoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C28H39F3N6O6S/c29-28(30,31)27(36-37-27)20-7-5-19(6-8-20)17-33-24(39)9-11-41-13-15-43-16-14-42-12-10-32-23(38)4-2-1-3-22-25-21(18-44-22)34-26(40)35-25/h5-8,21-22,25H,1-4,9-18H2,(H,32,38)(H,33,39)(H2,34,35,40)/t21-,22-,25-/m0/s1

InChIキー

DYDRORMEQWOQIZ-HWBMXIPRSA-N

異性体SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2

正規SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4(N=N4)C(F)(F)F)NC(=O)N2

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Probe for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG3-CONH-Ph-CF3-diazirine is a cutting-edge, trifunctional chemical probe engineered for the covalent capture and subsequent identification of interacting biomolecules. This reagent is an indispensable tool in chemical biology and drug discovery for elucidating protein-protein, protein-small molecule, and protein-nucleic acid interactions directly within complex biological systems. Its unique architecture, comprising a biotin (B1667282) handle for affinity purification, a trifluoromethyl-phenyl-diazirine group for photo-inducible crosslinking, and a hydrophilic polyethylene (B3416737) glycol (PEG) spacer, offers a powerful solution for identifying the molecular targets of therapeutic agents and mapping complex biological networks. This guide provides a comprehensive overview of its properties, mechanism of action, experimental protocols, and applications.

Introduction to this compound

This compound is a heterobifunctional crosslinking agent employed in photoaffinity labeling (PAL), a powerful technique to convert non-covalent interactions into stable covalent bonds upon photo-irradiation.[1][2] The molecule's design is modular, with each component serving a distinct and critical function in the experimental workflow.

  • Biotin Moiety: This high-affinity ligand for streptavidin and avidin (B1170675) serves as a robust purification handle.[3][4] Following covalent crosslinking of the probe to its interacting partners, the biotin tag enables the selective enrichment of the resulting complexes from intricate biological mixtures like cell lysates.

  • PEG3 Linker: The triethylene glycol spacer is hydrophilic, which enhances the aqueous solubility of the probe. It also provides a flexible arm of a defined length, minimizing steric hindrance and allowing the photoreactive group to access binding pockets on target proteins.

  • Trifluoromethyl-phenyl-diazirine (TPD) Group: This is the photo-activatable warhead of the probe.[2] The diazirine is a small, minimally perturbing functional group that is stable in the dark but, upon irradiation with long-wave UV light (typically around 350-365 nm), generates a highly reactive carbene intermediate.[1][5] This carbene can then rapidly and non-selectively insert into neighboring C-H, O-H, or N-H bonds, forming a stable covalent linkage with the target biomolecule.[6] The trifluoromethyl group enhances the stability of the diazirine and influences the reactivity of the resulting carbene.[5]

Physicochemical and Photochemical Properties

While specific quantitative data for this compound is not extensively published, the properties of the core trifluoromethyl-phenyl-diazirine (TPD) moiety are well-documented.

PropertyValue / Description
Molecular Formula C₂₈H₃₉F₃N₆O₆S
Molecular Weight 644.71 g/mol
CAS Number 2845211-64-3
Appearance White to light yellow solid
Solubility Soluble in DMSO and other organic solvents
Storage Conditions Store at -20°C, protected from light. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[7]
Photoactivation λmax Approximately 350-380 nm.[1][6]
Reactive Intermediate Carbene
Carbene Formation Yield Upon photolysis near 350 nm, TPD yields approximately 65% carbene and 35% of the less reactive diazoisomer.[5]
Advantages of TPD Small size, chemical stability in the dark, rapid photolysis, and high reactivity of the generated carbene make it a superior choice over other photolabels like benzophenones.[1][5]

Mechanism of Action and Experimental Workflow

The utility of this compound lies in a multi-step process designed to identify the binding partners of a ligand of interest or to probe for proteins within a specific cellular compartment.

G cluster_prep Probe Preparation & Incubation cluster_crosslink Photo-Crosslinking cluster_enrich Enrichment & Digestion cluster_analysis Analysis A This compound (Probe) B Incubation with Biological Sample (e.g., cell lysate, live cells) A->B Addition C UV Irradiation (~350-365 nm) B->C Exposure D Carbene Generation & Covalent Crosslinking to Target Protein C->D Activation E Cell Lysis (if applicable) D->E F Affinity Purification with Streptavidin Beads E->F Binding G On-Bead Tryptic Digestion F->G Washing & Digestion H LC-MS/MS Analysis of Peptides G->H I Protein Identification & Data Analysis H->I

Figure 1. General experimental workflow for target identification using the trifunctional probe.

The process begins with the incubation of the probe within the biological system, allowing it to interact with its target(s). Subsequent exposure to UV light triggers the rapid conversion of the diazirine to a carbene, which covalently crosslinks the probe to any molecule in its immediate vicinity. Following this capture event, the biotin tag is used to enrich the probe-target complexes on streptavidin-coated beads. Finally, the captured proteins are identified using mass spectrometry.

Experimental Protocols

General Protocol for Photoaffinity Labeling and Target Identification

This protocol provides a general framework. Optimal concentrations, incubation times, and irradiation conditions should be empirically determined for each specific biological system and target.

  • Probe Preparation: Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mM).

  • Incubation:

    • For cell lysates: Add the probe to the cell lysate to the desired final concentration (typically in the low micromolar range). Incubate for a specified time (e.g., 15-60 minutes) at 4°C to allow for binding to target proteins.

    • For live cells: Treat cells in culture with the probe at a suitable concentration. Incubate under normal culture conditions for a predetermined period.

  • Photo-Crosslinking:

    • Transfer the sample to a suitable container (e.g., a petri dish or a microcentrifuge tube on ice).

    • Irradiate the sample with a long-wave UV lamp (~350-365 nm) for 5-15 minutes. The optimal irradiation time and distance from the lamp should be optimized to maximize crosslinking while minimizing photodamage to the biological sample.

  • Enrichment of Crosslinked Proteins:

    • If working with live cells, lyse the cells in a suitable buffer containing protease inhibitors.

    • Add streptavidin-conjugated magnetic or agarose (B213101) beads to the lysate and incubate (e.g., 1-2 hours at 4°C) to capture the biotinylated probe-protein complexes.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Protein Elution and Analysis:

    • Elute the bound proteins from the beads using a buffer containing excess free biotin or by boiling in SDS-PAGE loading buffer.

    • Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody against a suspected target, or by silver/Coomassie staining.

    • For unbiased identification, perform on-bead tryptic digestion of the captured proteins followed by LC-MS/MS analysis to identify the crosslinked proteins.

Synthesis of Trifunctional Probes

While the exact synthesis of the commercially available this compound is proprietary, similar trifunctional probes can be synthesized based on published methods. The general strategy involves the sequential coupling of the three key components to a central scaffold, often derived from an amino acid like lysine.

G A Lysine Scaffold (with orthogonal protecting groups) B Couple Diazirine Moiety A->B C Deprotect B->C D Couple PEG-Biotin Moiety C->D E Final Trifunctional Probe D->E

Figure 2. A generalized synthetic strategy for trifunctional probes.

Applications in Research and Drug Discovery

The versatility of this compound makes it a valuable tool across various research domains:

  • Target Identification and Validation: A primary application is the identification of the molecular targets of novel bioactive small molecules discovered through phenotypic screens. By attaching this probe to a hit compound, researchers can pull down its binding partners and thus elucidate its mechanism of action.

  • Mapping Protein-Protein Interactions: This probe can be used to "fish" for interacting partners of a known protein of interest, helping to map complex signaling and regulatory networks.

  • Binding Site Characterization: Photoaffinity labeling can provide information about the binding site of a ligand on its target protein. Following crosslinking and proteolytic digestion, mass spectrometry can be used to identify the specific peptide—and sometimes the exact amino acid residue—that was covalently modified by the probe.

  • Studying GPCRs and Membrane Proteins: The covalent capture of transient interactions is particularly useful for studying challenging targets like G protein-coupled receptors (GPCRs) and other membrane proteins, whose interactions are often of low affinity and difficult to study by other means.[3][8]

Comparison with Other Photoaffinity Labels

The trifluoromethyl-phenyl-diazirine group offers several advantages over other commonly used photoreactive moieties.

Photoreactive GroupActivation λ (nm)Reactive IntermediateAdvantagesDisadvantages
Trifluoromethyl-phenyl-diazirine 350-380 Carbene Small size, high reactivity, rapid photolysis, chemically stable in the dark. Carbene can be quenched by water, potentially lowering yields. [1]
Benzophenone 350-360Triplet BiradicalMore stable intermediate, less susceptible to quenching by water.Larger, bulkier group that can interfere with binding; slower reaction kinetics.[1]
Aryl Azide <300NitreneCan be effective for certain applications.Requires shorter, more damaging UV wavelengths; potential for rearrangements.[6]

Conclusion

This compound is a potent and versatile chemical probe that has become a cornerstone of modern chemical biology and proteomics. Its trifunctional design enables the light-induced covalent capture, enrichment, and identification of biomolecular interactions within their native cellular context. By providing a direct method to uncover the binding partners of small molecules and proteins, this reagent is instrumental in advancing our understanding of complex biological processes and accelerating the pace of drug discovery.

References

An In-Depth Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine: A Trifunctional Photo-Affinity Probe for Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-affinity labeling (PAL) probe. This reagent is a powerful tool for the identification of protein-protein interactions and the elucidation of the molecular environment of proteins within their native cellular context.

Core Concepts: Chemical Structure and Properties

This compound is a molecule meticulously designed for chemoproteomic applications. It comprises three key functional moieties: a biotin (B1667282) handle for affinity purification, a polyethylene (B3416737) glycol (PEG3) spacer to enhance solubility and provide spatial separation, and a trifluoromethyl-phenyl-diazirine group as a photo-activatable cross-linking agent.

Chemical Structure:

  • Biotin: A high-affinity ligand for streptavidin, enabling the selective enrichment of labeled proteins.

  • PEG3 Linker: A short polyethylene glycol chain that increases the hydrophilicity of the probe and provides a flexible spacer arm.

  • Trifluoromethyl-phenyl-diazirine: A photo-reactive group that, upon irradiation with UV light, generates a highly reactive carbene intermediate capable of forming covalent bonds with nearby amino acid residues.[1]

A visual representation of the logical connection between these components is provided below.

Logical Structure of this compound Biotin Biotin Moiety Function1 Affinity Purification Biotin->Function1 enables PEG3 PEG3 Spacer Function2 Solubility & Spacing PEG3->Function2 provides Diazirine Trifluoromethyl-phenyl-diazirine Function3 Photo-activated Cross-linking Diazirine->Function3 mediates General Photo-Affinity Labeling Workflow cluster_cell Cellular Environment Incubation Incubate cells with This compound UV_Activation UV Irradiation (350-365 nm) Incubation->UV_Activation Crosslinking Covalent Cross-linking to Proximal Proteins UV_Activation->Crosslinking Cell_Lysis Cell Lysis Crosslinking->Cell_Lysis Affinity_Purification Streptavidin Affinity Purification of Biotinylated Proteins Cell_Lysis->Affinity_Purification Elution Elution of Bound Proteins Affinity_Purification->Elution Proteomic_Analysis Mass Spectrometry-based Proteomic Analysis Elution->Proteomic_Analysis Data_Analysis Data Analysis and Protein Identification Proteomic_Analysis->Data_Analysis Signaling Pathway Interrogation Workflow Start Hypothesis: Identify interaction partners of a target protein (e.g., EGFR) Experiment Perform Photo-Affinity Labeling with this compound Start->Experiment Analysis LC-MS/MS Analysis of Enriched Proteins Experiment->Analysis Identification Identify Proteins in the Proximity of the Target Analysis->Identification Validation Validate Interactions using Orthogonal Methods (e.g., Co-IP, Western Blot) Identification->Validation Pathway_Mapping Map Identified Proteins to Signaling Pathways Validation->Pathway_Mapping Conclusion Elucidate Novel Components and Regulatory Mechanisms Pathway_Mapping->Conclusion

References

The Synthesis and Purification of Biotin-PEG3-CONH-Ph-CF3-diazirine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and purification of Biotin-PEG3-CONH-Ph-CF3-diazirine, a heterobifunctional photoaffinity probe crucial for the identification and characterization of protein-ligand interactions. This reagent incorporates a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a trifluoromethyldiazirine group as a highly reactive photophore for covalent crosslinking to target proteins.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that involves the initial preparation of the photoreactive diazirine-containing carboxylic acid, followed by its coupling to a biotin-PEG amine derivative. The general synthetic approach is outlined below.

Synthesis_Overview A Aryl Trifluoromethyl Ketone B Tosyl Oxime Intermediate A->B 1. Tosylhydrazine C Diaziridine Intermediate B->C 2. Liquid NH3 D Aryl Trifluoromethyl Diazirine C->D 3. Oxidation (e.g., I2, Ag2O) E 3-(4-(3-(trifluoromethyl)-3H- diazirin-3-yl)phenyl)propanoic acid D->E Further functionalization G This compound E->G Amide Coupling F Biotin-PEG3-Amine F->G

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

The synthesis of the key intermediate, 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, is a critical precursor for the final product. The protocol described by Geurink et al. (2010) provides a reliable method for its preparation.[1] The synthesis generally involves the conversion of an aryl trifluoromethyl ketone to a tosyl oxime, followed by treatment with liquid ammonia (B1221849) to form the diaziridine, which is then oxidized to the diazirine.[1]

Materials and Reagents:

  • Aryl trifluoromethyl ketone precursor

  • Tosylhydrazine

  • Liquid ammonia

  • Oxidizing agent (e.g., Iodine, Silver(I) oxide)

  • Solvents (e.g., Methanol (B129727), Dichloromethane)

  • Reagents for subsequent functionalization to the propanoic acid derivative.

Procedure:

A detailed, step-by-step protocol for the synthesis of this specific precursor is often proprietary or published in specialized chemical literature. Researchers should refer to established methods for the synthesis of aryl trifluoromethyl diazirines and adapt them for the specific starting materials.[1]

Amide Coupling of Biotin-PEG3-Amine to the Diazirine Precursor

The final step in the synthesis is the formation of an amide bond between the carboxylic acid of the diazirine derivative and the primary amine of Biotin-PEG3-Amine. Standard peptide coupling reagents can be employed for this transformation.

Materials and Reagents:

  • 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid

  • Biotin-PEG3-Amine

  • Coupling agents: e.g., Hexafluorophosphate Benzotriazole Tetramethyl Uronium (HBTU), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Base: e.g., N,N-Diisopropylethylamine (DIPEA)

  • Solvent: e.g., N,N-Dimethylformamide (DMF), Dichloromethane (B109758) (DCM)

General Amide Coupling Protocol:

  • Dissolve 3-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid (1 equivalent) in an appropriate anhydrous solvent (e.g., DMF or DCM).

  • Add the coupling agent (e.g., HBTU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add Biotin-PEG3-Amine (1 equivalent) to the reaction mixture.

  • Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction and proceed with the work-up and purification.

Purification of this compound

Purification of the final product is crucial to remove unreacted starting materials, coupling reagents, and by-products. A combination of chromatographic techniques is typically employed.

Flash Chromatography

Initial purification of the crude product can be performed using flash column chromatography on silica (B1680970) gel.

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of methanol in dichloromethane (e.g., 1% to 10% methanol) is a common starting point for eluting polar, biotinylated compounds.[1] The exact gradient should be optimized based on the polarity of the product and impurities.

High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity material, reverse-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[1][2]

  • Column: A C18 column is commonly used for the separation of small molecules and biotinylated probes.

  • Mobile Phase: A gradient of acetonitrile (B52724) in water, often with an additive like 0.1% trifluoroacetic acid (TFA), is typically used.[1]

  • Detection: UV detection at a wavelength where the phenyl-diazirine moiety absorbs (e.g., around 254 nm or 280 nm) is suitable for monitoring the elution of the product.

Data Presentation

The following tables summarize the key quantitative data for this compound and its characterization.

Compound Property Value Source
Molecular Formula C28H39F3N6O6SCommercial Suppliers
Molecular Weight 644.71 g/mol Commercial Suppliers
Purity (typical) >95% (by HPLC)Commercial Suppliers
Analytical Technique Expected Observations
¹H NMR Characteristic peaks for the biotin, PEG, phenyl, and aliphatic protons.
¹³C NMR Resonances corresponding to the carbon atoms in the biotin, PEG, and diazirine moieties.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated molecular weight of the compound.
HPLC A single major peak indicating the purity of the compound.

Experimental Workflow and Applications

This compound is a powerful tool for photoaffinity labeling-based proteomics to identify the cellular binding partners of a ligand of interest. The general workflow is depicted below.

PAL_Workflow cluster_synthesis Probe Preparation cluster_experiment Photoaffinity Labeling cluster_analysis Target Identification A Couple Ligand of Interest to This compound B Incubate Probe-Ligand Conjugate with Cells or Cell Lysate A->B C UV Irradiation (e.g., 365 nm) to activate diazirine B->C D Covalent Crosslinking to Target Protein(s) C->D E Cell Lysis and Solubilization D->E F Affinity Purification of Biotinylated Complexes on Streptavidin Beads E->F G Elution and Proteolytic Digestion (e.g., Trypsin) F->G H LC-MS/MS Analysis of Peptides G->H I Protein Identification and Data Analysis H->I

Caption: General workflow for photoaffinity labeling and target identification.

This workflow enables the covalent capture and subsequent identification of specific protein targets of a given ligand, providing valuable insights into drug mechanisms of action and biological pathways.[3][4] The diazirine moiety, upon photoactivation, forms a highly reactive carbene that inserts into neighboring C-H or N-H bonds, leading to a stable covalent linkage.[1] The biotin tag then allows for the selective enrichment of the crosslinked protein-probe complexes using streptavidin-functionalized affinity matrices.[1] Subsequent analysis by mass spectrometry facilitates the identification of the captured proteins.

References

Mechanism of action of trifluoromethyl-diazirine photo-crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Mechanism of Action of Trifluoromethyl-Diazirine Photo-Crosslinkers

Introduction

Trifluoromethyl-diazirine-based photo-crosslinkers, particularly 3-trifluoromethyl-3-aryl-diazirines, are powerful tools in chemical biology, drug discovery, and materials science.[1][2][3] These compounds serve as photoaffinity probes that, upon activation with ultraviolet (UV) light, form covalent bonds with nearby molecules, enabling the identification and characterization of transient biomolecular interactions.[3][4] Key advantages of this class of photo-crosslinkers include their small size, relative stability in the dark and under various chemical conditions, and the high reactivity of the carbene intermediate generated upon photolysis.[4][5][6] The trifluoromethyl group enhances the stability of the diazirine ring and suppresses undesired side reactions, leading to more efficient crosslinking.[4][7] This guide provides a detailed examination of their mechanism of action, supported by experimental data, protocols, and visualizations.

Core Mechanism of Action

The utility of trifluoromethyl-diazirine photo-crosslinkers stems from a light-induced chemical transformation that generates a highly reactive intermediate capable of non-specific insertion into various chemical bonds.

Photoactivation and Carbene Generation

The core of the mechanism is the photochemical activation of the strained three-membered diazirine ring.[8][9]

  • UV Activation: Trifluoromethyl-aryl diazirines are typically activated by UV-A light at wavelengths between 350-365 nm.[1][10] This wavelength is advantageous as it is less likely to cause photodamage to sensitive biological targets compared to shorter wavelength UV light.[4][11]

  • Nitrogen Extrusion: Upon absorbing a photon, the diazirine molecule enters an excited state and rapidly decomposes, releasing molecular nitrogen (N₂), a thermodynamically favorable process.[5][10]

  • Intermediate Formation: This decomposition results in the formation of a highly reactive and short-lived trifluoromethyl-aryl carbene.[7][12]

Reaction Pathways

Upon photoactivation, two main pathways can occur, as illustrated in the diagram below.[1][7]

  • Direct Carbene Formation: The primary and desired pathway is the direct extrusion of N₂ to form the carbene species. For the parent 3-trifluoromethyl-3-phenyldiazirine, this pathway accounts for approximately 65% of the reaction.[13]

  • Isomerization to Diazo Compound: A competing side reaction is the photoisomerization of the diazirine into a more stable, linear diazo intermediate.[4][7][8] This diazo compound is less reactive and does not absorb light efficiently at the 350-365 nm range used for diazirine activation.[14] While it can be photolyzed at shorter wavelengths (~300 nm) to also generate the carbene, its formation generally reduces the overall crosslinking efficiency at the primary activation wavelength.[14][15] The presence of the electron-withdrawing trifluoromethyl group helps to suppress this diazo isomerization, favoring the direct generation of the reactive carbene.[4][7]

Carbene Insertion Reactions

The generated singlet carbene is a highly electrophilic and reactive species with a very short lifetime, often in the picosecond range.[6][8] This high reactivity allows it to insert into a wide variety of chemical bonds that are in its immediate vicinity, including:

  • C-H bonds (in alkanes and aromatic rings)

  • O-H bonds (in water, alcohols, and carboxylic acids)

  • N-H bonds (in amines and amides)

This ability to react with otherwise inert C-H bonds makes the carbene an exceptionally non-specific crosslinking agent, ideal for mapping interaction surfaces without bias for specific functional groups.[8][9] If no suitable reaction partner is nearby, the carbene is rapidly quenched by solvent molecules, typically water, which minimizes non-specific labeling of distant molecules.[12]

G Figure 1: Mechanism of Trifluoromethyl-Diazirine Photoactivation cluster_main Primary Pathway cluster_side Side Pathway cluster_quench Quenching START Trifluoromethyl-Aryl Diazirine EXCITED Excited State START->EXCITED UV Light (350-365 nm) CARBENE Reactive Carbene Intermediate EXCITED->CARBENE - N₂ DIAZO Linear Diazo Isomer EXCITED->DIAZO Isomerization PRODUCT Covalent Crosslink (e.g., C-H Insertion Product) CARBENE->PRODUCT Reaction with proximate R-H bond QUENCHED Quenched Product (e.g., Ether from H₂O) CARBENE->QUENCHED Reaction with Solvent (H₂O) DIAZO->CARBENE

Figure 1: Mechanism of Trifluoromethyl-Diazirine Photoactivation

Quantitative Data on Photoreactivity

The efficiency and outcome of the photo-crosslinking reaction can be influenced by factors such as the substituents on the aryl ring and the reaction environment.

ParameterValue / ObservationSource(s)
Activation Wavelength 350 - 365 nm[1][10]
Carbene vs. Diazo Yield ~65% Carbene, ~35% Diazo (for 3-phenyl-3-(trifluoromethyl)diazirine)[7][13]
Carbene/Diazoalkane Ratio Varies from 3:1 to 6:1 depending on aryl substituents. Electron-donating groups favor carbene formation.[7]
Carbene Lifetime Picoseconds[6]
Crosslinking Yield Can be >50% for C-H insertion in cyclohexane.[13]
Quenching Efficiently quenched by water in the absence of a target.[6][12]
Irradiation Time Typically 1 to 15 minutes, depending on lamp intensity and sample geometry.[10][11]

Experimental Protocols

General Protocol for a Photo-Crosslinking Experiment

This protocol outlines a typical workflow for identifying protein-ligand interactions using a trifluoromethyl-diazirine-functionalized probe.

G Figure 2: General Experimental Workflow for Photo-Crosslinking A 1. Sample Preparation (Incubate Probe with Target Protein) C 3. UV Irradiation (e.g., 365 nm, 1-15 min) A->C B 2. Competition Control (Add excess non-probe ligand) B->C Parallel Sample D 4. Quench & Denature C->D E 5. Analysis of Crosslinked Product D->E F SDS-PAGE / Western Blot (Visualize mass shift) E->F Visualization G Mass Spectrometry (LC-MS/MS) (Identify crosslink site) E->G Identification

Figure 2: General Experimental Workflow for Photo-Crosslinking

Methodology:

  • Probe and Sample Preparation:

    • Dissolve the trifluoromethyl-diazirine probe in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Prepare the biological sample (e.g., purified protein, cell lysate, or live cells) in an appropriate buffer.

    • Add the probe to the biological sample at a final concentration determined by the binding affinity of the probe for its target. Incubate to allow for binding equilibrium to be reached.

  • Competition Control (Crucial for Specificity):

    • In a parallel control experiment, pre-incubate the biological sample with an excess (e.g., 50-100 fold) of the parent compound or a known competitive ligand that lacks the diazirine moiety.[11]

    • Add the diazirine probe and incubate. A significant reduction in crosslinking in this sample compared to the test sample indicates specific, binding-site-directed labeling.[11]

  • Photo-irradiation:

    • Place the samples in a suitable container (e.g., quartz cuvette, microplate) on ice or a cooling block to minimize heat-related damage.

    • Irradiate the samples using a UV lamp (e.g., 1000W Hg(Xe) lamp or high-power LED array) equipped with a bandpass filter to isolate the desired wavelength (~365 nm).[10][11]

    • The distance from the lamp and duration of exposure (e.g., 1-15 minutes) must be optimized for the specific setup and probe.[10][11] A "no UV" control sample should be kept in the dark.

  • Post-Irradiation Processing:

    • Quench any remaining reactive species by adding a scavenger like dithiothreitol (B142953) (DTT).

    • For protein analysis, denature the samples by adding SDS-PAGE loading buffer and heating.

  • Analysis of Crosslinked Products:

    • SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE. The covalent adduct of the probe and its target protein will appear as a higher molecular weight band. This can be visualized by Coomassie staining, or if the probe contains a reporter tag (like biotin (B1667282) or a fluorophore), by Western blotting or fluorescence scanning.

    • Mass Spectrometry (XL-MS): To identify the precise location of the crosslink, the protein band of interest is excised from the gel, digested with a protease (e.g., trypsin), and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[16][17] Specialized software is used to identify the peptide fragment containing the mass modification from the crosslinker, thereby mapping the binding site.[17]

General Synthesis Protocol for a 3-Trifluoromethyl-3-Aryl-Diazirine

The synthesis of these compounds typically follows a three-step procedure starting from an aryl trifluoromethyl ketone.[1][5]

  • Oxime Formation: The starting aryl trifluoromethyl ketone is reacted with a tosyl oxime to form the corresponding tosyl oxime derivative.[1][5]

  • Diaziridine Formation: The tosyl oxime is treated with liquid ammonia. This reaction forms the three-membered diaziridine ring.[1][5]

  • Oxidation to Diazirine: The diaziridine is carefully oxidized to the final, more strained diazirine product. Common oxidizing agents include silver oxide (Ag₂O), potassium permanganate (B83412) (KMnO₄), or iodine (I₂).[1][5]

Factors Influencing Reactivity and Crosslinking Efficiency

The design of the diazirine probe can be optimized to enhance its performance in biological systems.

G Figure 3: Factors Influencing Diazirine Reactivity CENTER Diazirine Probe Performance YIELD Higher C-H Insertion Yield CENTER->YIELD STABILITY Increased Ambient Light Stability CENTER->STABILITY SOLUBILITY Improved Aqueous Solubility CENTER->SOLUBILITY EDG Electron-Donating Groups (e.g., -OCH₃) EDG->CENTER EWG Electron-Withdrawing Groups (e.g., -COOH, Pyridyl) EWG->CENTER

Figure 3: Factors Influencing Diazirine Reactivity
  • Electronic Effects: The electronic nature of substituents on the aryl ring influences the carbene/diazo ratio. Electron-donating groups tend to favor the formation of the desired carbene intermediate, potentially leading to higher crosslinking yields.[7]

  • Stability and Solubility: Conversely, replacing the phenyl ring with electron-withdrawing heterocyclic rings (e.g., pyridine, pyrimidine) can significantly increase the diazirine's stability to ambient light and improve its aqueous solubility, which is highly beneficial for biological experiments.[8]

Conclusion

Trifluoromethyl-diazirine photo-crosslinkers are indispensable reagents for covalently capturing and identifying molecular interactions. Their mechanism of action, centered on the light-induced generation of a highly reactive carbene, allows for the efficient and relatively unbiased labeling of binding partners in close proximity. By understanding the photochemical pathways, reaction kinetics, and factors influencing their efficiency, researchers can better design and execute experiments to elucidate complex biological networks, validate drug targets, and map the cellular interactome. The continued development of new diazirine probes with enhanced properties promises to further expand the capabilities of photoaffinity labeling in science and medicine.

References

An In-Depth Technical Guide to Protein Labeling with Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional, photo-activatable probe for the covalent labeling and subsequent identification of protein binding partners. This document details the probe's mechanism of action, presents illustrative quantitative data, and offers detailed experimental protocols for its application in chemical biology and drug discovery.

Introduction to this compound

This compound is a powerful chemical tool for photo-affinity labeling (PAL), a technique used to identify direct binding partners of a small molecule or other ligand of interest within a complex biological sample.[1] The probe's design incorporates three key functional elements:

  • Biotin (B1667282): A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of labeled proteins from complex mixtures.[1]

  • PEG3 Linker: A short polyethylene (B3416737) glycol spacer that enhances solubility and minimizes steric hindrance between the biotin tag and the labeled protein.

  • Trifluoromethyl-phenyl-diazirine: A photo-reactive group that, upon activation with long-wave UV light (typically around 350-365 nm), forms a highly reactive carbene intermediate.[2][3] This carbene can then covalently bond with nearby amino acid residues, effectively "tagging" proteins that are in close proximity to the probe.[2][3]

The trifluoromethylphenyl diazirine moiety is favored over other photo-reactive groups due to its small size, which minimizes perturbation of the native binding interactions, and its stability in the absence of UV light.[4]

Mechanism of Action: Photo-Activated Covalent Labeling

The utility of this compound in protein labeling hinges on the light-induced conversion of the diazirine group into a reactive carbene. The process can be summarized in the following steps:

  • Incubation: The probe is introduced to a biological system (e.g., cell lysate, intact cells) and allowed to interact with its potential protein binding partners.

  • Photo-activation: The sample is irradiated with UV light at a wavelength of approximately 350-365 nm.[3] This energy input causes the diazirine ring to lose a molecule of nitrogen gas (N₂), generating a short-lived and highly reactive carbene intermediate.[5]

  • Covalent Cross-linking: The carbene intermediate rapidly and non-selectively inserts into nearby C-H, O-H, or N-H bonds of amino acid residues on the interacting protein, forming a stable covalent bond.[5]

  • Enrichment and Identification: Following labeling, the cells are lysed, and the biotin-tagged proteins are selectively captured using streptavidin-coated beads. After washing to remove non-specifically bound proteins, the enriched proteins can be identified and quantified using mass spectrometry.

Mechanism of Diazirine Photo-Activation and Protein Cross-Linking cluster_0 Photo-Activation cluster_1 Protein Interaction and Cross-Linking Probe This compound Carbene Reactive Carbene Intermediate Probe->Carbene UV Light (350-365 nm) - N₂ Labeled_Protein Covalently Labeled Protein Carbene->Labeled_Protein Covalent Bond Formation Protein Target Protein

Caption: Mechanism of diazirine photo-activation and protein cross-linking.

Quantitative Data Presentation

Table 1: Representative Labeling Efficiency of a Diazirine-Based Probe

ParameterValueReference
Probe Concentration10 µM[6]
UV Irradiation Time5 min[6]
Wavelength365 nm[3]
Labeling Yield~5-15%[6]

Note: Labeling yield can vary significantly depending on the specific probe-protein interaction, experimental conditions, and the method of quantification.

Table 2: Illustrative Quantitative Proteomic Data from a SILAC Experiment

Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for quantitative proteomics. In a typical experiment, two cell populations are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids. One population is treated with the photo-affinity probe, while the other serves as a control. After labeling and enrichment, the relative abundance of proteins is determined by mass spectrometry.

Protein IDGene NameSILAC Ratio (Heavy/Light)Description
P04637TP538.2Tumor suppressor p53
P31749AKT17.5RAC-alpha serine/threonine-protein kinase
Q09472HSP90AA11.1Heat shock protein HSP 90-alpha
P62258ACTB1.0Actin, cytoplasmic 1

In this illustrative example, a high SILAC ratio indicates that the protein was significantly enriched in the sample treated with the photo-affinity probe, suggesting a direct interaction. Ratios close to 1 represent non-specific binders or background proteins.

Experimental Protocols

The following sections provide detailed methodologies for a typical photo-affinity labeling experiment using this compound.

Cell Culture and Probe Incubation
  • Cell Seeding: Seed mammalian cells (e.g., HEK293T, HeLa) in appropriate culture dishes and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Probe Incubation: On the day of the experiment, replace the culture medium with fresh medium containing the desired final concentration of the probe (typically 1-20 µM). Incubate the cells for a specified period (e.g., 1-4 hours) at 37°C to allow for probe uptake and binding to target proteins.

UV Photo-Cross-Linking
  • Preparation: Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Irradiation: Place the culture dish on ice and irradiate with a long-wave UV lamp (350-365 nm) for 1-15 minutes. The optimal irradiation time should be determined empirically.[3]

  • Control Samples: Prepare control samples that are not subjected to UV irradiation to assess non-specific binding.

Cell Lysis and Protein Extraction
  • Lysis Buffer: After irradiation, lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Scraping and Collection: Scrape the cells from the dish and transfer the lysate to a microcentrifuge tube.

  • Clarification: Incubate the lysate on ice for 30 minutes with occasional vortexing, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.

Enrichment of Biotinylated Proteins
  • Bead Preparation: Resuspend streptavidin-conjugated magnetic beads in lysis buffer and wash them according to the manufacturer's instructions.

  • Binding: Add the clarified cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.

  • Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads extensively with lysis buffer and then with a high-salt buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with a protease like trypsin.

Sample Preparation for Mass Spectrometry
  • Reduction and Alkylation: Reduce the disulfide bonds in the eluted proteins with dithiothreitol (B142953) (DTT) and alkylate the resulting free thiols with iodoacetamide (B48618) (IAA).

  • Proteolytic Digestion: Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.

  • Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.

  • LC-MS/MS Analysis: Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the labeled proteins.

Experimental Workflow and Logic

The following diagrams illustrate the overall experimental workflow for a photo-affinity labeling experiment and the logical relationship between the different steps.

Experimental Workflow for Photo-Affinity Labeling Start Start Cell_Culture Cell Culture Start->Cell_Culture Probe_Incubation Incubate with Biotin-Diazirine Probe Cell_Culture->Probe_Incubation UV_Crosslinking UV Photo-Cross-Linking (350-365 nm) Probe_Incubation->UV_Crosslinking Cell_Lysis Cell Lysis and Protein Extraction UV_Crosslinking->Cell_Lysis Enrichment Enrichment of Biotinylated Proteins with Streptavidin Beads Cell_Lysis->Enrichment MS_Prep Sample Preparation for Mass Spectrometry Enrichment->MS_Prep LC_MS LC-MS/MS Analysis MS_Prep->LC_MS Data_Analysis Data Analysis and Protein Identification LC_MS->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for photo-affinity labeling.

Conclusion

This compound is a versatile and effective tool for the identification of protein-ligand interactions. Its trifunctional design, combining a photo-reactive diazirine group for covalent capture, a biotin tag for enrichment, and a PEG linker for improved properties, makes it well-suited for a wide range of applications in chemical proteomics and drug discovery. By following the detailed protocols outlined in this guide, researchers can confidently employ this probe to elucidate the molecular targets of their compounds of interest and gain valuable insights into complex biological processes.

References

A Technical Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine (CAS: 2845211-64-3): A Trifunctional Reagent for Photo-Affinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-crosslinking reagent designed for the identification and characterization of protein-protein interactions and target engagement. This document outlines its chemical properties, mechanism of action, and provides a representative experimental protocol for its application in photo-affinity labeling (PAL) workflows.

Introduction to this compound

This compound is a powerful tool in chemical biology and proteomics.[1] Its trifunctional design incorporates three key moieties:

  • Biotin (B1667282): A high-affinity ligand for streptavidin, enabling the efficient enrichment and purification of labeled biomolecules.

  • Trifluoromethylphenyldiazirine: A photo-activatable group that, upon exposure to UV light, forms a highly reactive carbene intermediate capable of forming covalent bonds with nearby molecules.[2] The trifluoromethyl group enhances the stability of the diazirine and can influence the reactivity of the resulting carbene.

  • PEG3 Linker: A short polyethylene (B3416737) glycol spacer that provides flexibility and hydrophilicity, potentially reducing steric hindrance and improving solubility.

This unique combination of functionalities allows for the covalent capture of interacting proteins, followed by their selective isolation for subsequent analysis by techniques such as mass spectrometry.[3]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference(s)
CAS Number 2845211-64-3[4]
Molecular Formula C₂₈H₃₉F₃N₆O₆S[4]
Molecular Weight 644.71 g/mol [4]
Purity Typically >95%[5]
Appearance White to off-white solid[6]
Solubility Soluble in DMSO[4]
Storage Conditions Powder: -20°C for up to 3 years; In solvent: -80°C for up to 6 months[7]

Mechanism of Action and Experimental Workflow

The utility of this compound lies in its ability to covalently "tag" proteins in close proximity to a bait molecule in a light-dependent manner. The general workflow for a photo-affinity labeling experiment is depicted below.

G cluster_activation Photo-activation cluster_analysis Downstream Analysis Bait Bait Protein Probe Biotin-PEG3-CONH- Ph-CF3-diazirine Bait->Probe Non-covalent Interaction Target Target Protein(s) Probe->Target Proximity UV UV Light (350-365 nm) Crosslink Covalent Crosslinking UV->Crosslink Lysis Cell Lysis Enrichment Streptavidin Affinity Purification Lysis->Enrichment MS Mass Spectrometry (LC-MS/MS) Enrichment->MS

Figure 1: General workflow for a photo-affinity labeling experiment.

The process begins with the incubation of the bait molecule with the photo-probe, allowing for non-covalent interactions to occur with the target proteins. Upon irradiation with UV light, the diazirine moiety is activated, leading to the formation of a covalent bond with adjacent molecules. Following cell lysis, the biotinylated protein complexes are enriched using streptavidin-coated beads and subsequently identified by mass spectrometry.

Experimental Protocols

The following is a representative protocol for a photo-affinity labeling experiment using this compound. This protocol is a general guideline and may require optimization for specific experimental systems.

Reagent Preparation
  • Probe Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -80°C.

  • Cell Culture: Culture cells to the desired confluency under standard conditions.

Labeling of Live Cells
  • Wash cells twice with ice-cold phosphate-buffered saline (PBS).

  • Treat cells with the desired concentration of the probe (typically in the low micromolar range) in serum-free media. Incubate for a specified time (e.g., 30-60 minutes) at 37°C to allow for cellular uptake and binding.

  • Wash the cells twice with ice-cold PBS to remove unbound probe.

  • Irradiate the cells with UV light (typically 350-365 nm) on ice for 1-15 minutes. The optimal irradiation time and distance from the UV source should be empirically determined.[8]

  • After irradiation, harvest the cells.

Protein Extraction and Enrichment
  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.

  • Clarify the lysate by centrifugation to remove cellular debris.

  • Incubate the cleared lysate with streptavidin-coated magnetic beads for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.

  • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

Sample Preparation for Mass Spectrometry
  • Elute the bound proteins from the beads using a buffer containing a high concentration of biotin or by on-bead digestion with a protease such as trypsin.

  • Prepare the eluted proteins or digested peptides for mass spectrometry analysis according to standard protocols (e.g., reduction, alkylation, and desalting).

Application Highlight: Mapping the Microenvironment of EGFR and c-MET

A notable application of this compound is in the nanoscale mapping of the protein environments of Epidermal Growth Factor Receptor (EGFR) and c-MET on the surface of lung cancer cells.[1][4] In a study by Reyes-Robles et al. (2022), this probe was utilized in a photocatalytic proximity labeling approach to identify known and novel interacting partners of these key receptor tyrosine kinases.[1] This research highlights the utility of this reagent in elucidating the complex signaling networks on the cell surface, which can provide insights into mechanisms of drug resistance and identify new therapeutic targets.[1]

The signaling pathway and experimental logic for this application can be visualized as follows:

G cluster_activation_labeling Activation & Labeling cluster_outcome Outcome EGFR EGFR cMET c-MET EGFR->cMET Interacts with Neighbor Proximal Proteins EGFR->Neighbor Proximity Antibody Antibody-Photocatalyst Conjugate Antibody->EGFR Binds to Probe Biotin-Diazirine Probe Light Light Source Activation Photocatalyst Activation Light->Activation Labeling Probe Activation & Covalent Labeling Activation->Labeling Biotinylation Biotinylation of Proximal Proteins Enrichment Streptavidin Enrichment Biotinylation->Enrichment Identification MS-based Identification Enrichment->Identification

Figure 2: Photocatalytic labeling of the EGFR/c-MET microenvironment.

Synthesis Pathway

Figure 3: Conceptual synthesis pathway.

Conclusion

This compound is a versatile and powerful reagent for the study of protein interactions in complex biological systems. Its trifunctional nature allows for the efficient capture and identification of proteins in close proximity to a target of interest. The application of this probe in mapping the microenvironment of cell surface receptors demonstrates its potential to advance our understanding of cellular signaling and to aid in the discovery of novel therapeutic targets. As with any chemical probe, careful optimization of experimental conditions is crucial for achieving reliable and meaningful results.

References

An In-depth Technical Guide to the Solubility and Stability of Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional probe used for photoaffinity labeling and target identification in chemoproteomic studies. This document consolidates available data, presents detailed experimental protocols for its characterization, and visualizes key workflows and reaction pathways.

Core Properties

This compound is a valuable tool in chemical biology, integrating a biotin (B1667282) moiety for affinity purification, a PEG3 linker to enhance solubility and provide spatial separation, and a trifluoromethyl-phenyl-diazirine group for UV-light-inducible covalent crosslinking to target proteins. Understanding its solubility and stability is paramount for its effective use in experimental settings.

Solubility Data

The solubility of this compound has been primarily characterized in dimethyl sulfoxide (B87167) (DMSO). While comprehensive data across a wide range of solvents is not extensively published, general properties of its constituent parts—biotin, PEG, and the hydrophobic diazirine moiety—can provide guidance. The presence of the PEG linker is intended to improve aqueous solubility.

SolventConcentrationMethodReference
Dimethyl Sulfoxide (DMSO)100 mg/mL (155.11 mM)Requires sonication to fully dissolve. It is noted that hygroscopic DMSO can negatively impact solubility, so freshly opened solvent is recommended.[1][2]
Aqueous Buffers (e.g., PBS)Data not available. General biotin-PEG linkers are often soluble in aqueous buffers.-[3]
Other Organic SolventsData not available. Similar biotin-PEG compounds show solubility in chloroform (B151607) and methylene (B1212753) chloride, with limited solubility in alcohols and toluene.-[3]
Stability Profile and Storage Recommendations

The stability of this compound is influenced by temperature, light, and pH, primarily due to the labile nature of the diazirine ring and the potential for hydrolysis of the amide linkages under harsh conditions.

Storage of Solid Compound:

TemperatureDurationReference
-20°C3 years[4]
4°C2 years[4]

Storage of Stock Solutions (in DMSO):

TemperatureDurationReference
-80°C6 months[1][5]
-20°C1 month[1][5]

Key Stability Considerations:

  • Photostability: The trifluoromethyl-phenyl-diazirine moiety is sensitive to ultraviolet (UV) light, which is the basis of its crosslinking function. It is also reported to have some sensitivity to ambient light over extended periods. Therefore, the compound and its solutions should be protected from light during storage and handling to prevent premature activation or degradation. Diazirines are activated by long-wave UV light (330-370 nm) to form reactive carbene intermediates.

  • Thermal Stability: While specific differential scanning calorimetry data for this molecule is not available, diazirine-containing compounds are known to be thermally labile, which can be an alternative method for activation. It is recommended to avoid high temperatures during handling and storage unless thermal activation is intended.

  • pH Stability: The molecule contains amide bonds which are generally stable to hydrolysis under neutral and mildly acidic or basic conditions. However, extreme pH conditions should be avoided.

Experimental Protocols

The following sections provide detailed methodologies for the characterization of this compound's solubility and stability.

Protocol for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure to determine the equilibrium solubility of the compound in an aqueous buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • 0.22 µm syringe filters

Procedure:

  • Preparation: Add an excess amount of this compound to a series of vials containing a known volume of PBS (e.g., 1 mL). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours). Protect the vials from light.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the undissolved solid to settle.

  • Sampling: Carefully withdraw a sample from the supernatant. Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method. A standard curve of the compound in the same buffer should be prepared for accurate quantification.

  • Data Analysis: The determined concentration represents the equilibrium solubility of the compound under the tested conditions.

G Workflow for Aqueous Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Add excess compound to PBS equil1 Seal and shake at constant temperature (24-48h) prep1->equil1 Start Equilibration equil2 Protect from light sample1 Allow solid to settle equil1->sample1 Equilibration Complete sample2 Filter supernatant sample1->sample2 sample3 Quantify using HPLC-UV sample2->sample3 G Workflow for Photostability Assessment cluster_prep Sample Preparation cluster_expose UV Exposure cluster_analyze Analysis prep1 Prepare compound solutions prep2 Aliquot into UV-transparent containers prep1->prep2 prep3 Prepare dark controls (foil-wrapped) prep2->prep3 expose1 Expose samples to 365 nm UV light prep3->expose1 expose2 Collect samples at time points (0, 1, 5, 10, 30 min) expose1->expose2 analyze1 Analyze samples and controls by HPLC or LC-MS expose2->analyze1 analyze2 Quantify parent compound peak area analyze1->analyze2 analyze3 Calculate degradation rate analyze2->analyze3 G Photoactivation Pathway of Diazirine Diazirine Biotin-PEG3-Ph-CF3-Diazirine Carbene Reactive Carbene Intermediate Diazirine->Carbene UV Light (350-370 nm) N2 N2 (gas) Diazirine->N2 UV Light (350-370 nm) CovalentAdduct Stable Covalent Adduct Carbene->CovalentAdduct Insertion into X-H bond TargetProtein Target Protein (with X-H bond) TargetProtein->CovalentAdduct

References

Applications of Diazirine Derivatives in Chemical Biology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diazirine derivatives have emerged as powerful and versatile tools in chemical biology, primarily owing to their utility as photoactivatable crosslinking agents. These small, three-membered ring structures, upon irradiation with long-wavelength UV light, generate highly reactive carbenes that can covalently label interacting biomolecules in close proximity. This unique property has made them indispensable for a variety of applications, including photoaffinity labeling (PAL), identification of small-molecule drug targets, and mapping of protein-protein, protein-nucleic acid, and protein-ligand interactions.[1][2][3] Their small size minimizes perturbation to the native structure of the molecule of interest, and their stability in the dark allows for precise temporal control of the crosslinking reaction.[4][5] This guide provides a comprehensive overview of the applications of diazirine derivatives, with a focus on quantitative data, detailed experimental protocols, and visualizations of key workflows and signaling pathways.

Core Principles of Diazirine-Based Photoaffinity Labeling

The fundamental principle of photoaffinity labeling using diazirine derivatives involves a three-step process:

  • Probe Design and Synthesis: A molecule of interest (e.g., a drug candidate, a metabolite, or a known ligand) is chemically modified to incorporate a diazirine moiety and often a reporter tag, such as an alkyne or biotin (B1667282), for subsequent detection and enrichment.[6][7]

  • Binding and Photoactivation: The diazirine-containing probe is introduced to a biological system (e.g., cell lysate, living cells) where it binds to its target protein(s). Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses a molecule of nitrogen gas (N₂) to generate a highly reactive carbene intermediate.[4][8]

  • Covalent Crosslinking and Analysis: The carbene rapidly and indiscriminately inserts into nearby chemical bonds (C-H, N-H, O-H) of the target protein, forming a stable covalent bond. The now covalently labeled target protein can be detected, enriched using the reporter tag, and identified using techniques such as mass spectrometry.[6][9]

Quantitative Data in Diazirine-Based Studies

The efficiency and specificity of diazirine-based photoaffinity labeling can be quantified to provide valuable insights into molecular interactions. Key quantitative parameters include binding affinities (Kd), labeling efficiencies, and enrichment ratios in proteomic experiments.

Probe TypeTarget ProteinBinding Affinity (Kd)Labeling EfficiencyReference
Diazirine-containing isoprenoid analogueIsoprenylcysteine carboxyl methyltransferase (Icmt)6.6 µMHigher than benzophenone-containing probes[10]
Diazirine-modified uridine (B1682114) analogueSingle-stranded DNA binding protein (SSB)Not Reported15% yield[11]
Aliphatic diazirine probeAcidic amino acidsNot Applicable40-60% yield for acidic polar amino acids[1]
Aryl diazirine probePolar amino acidsNot Applicable<20% yield[1]
Diazirine-functionalized mannosideFimHMicromolar range (from docking)Limited success[12]

Experimental Protocols

Synthesis of a "Minimalist" Diazirine-Alkyne Photo-Cross-Linker

This protocol describes a high-yield, four-step synthesis of a versatile diazirine-alkyne probe with a carboxylic acid handle for conjugation to various small molecules.[13]

Materials:

  • 4-pentynoic acid

  • N,O-Dimethylhydroxylamine hydrochloride

  • Isopropylmagnesium chloride lithium chloride complex (1.3 M in THF)

  • Jones reagent (chromic acid in sulfuric acid)

  • Ammonia (B1221849) solution (7 N in methanol)

  • Hydroxylamine-O-sulfonic acid (HOSA)

  • Iodine

  • Triethylamine (B128534)

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl ether, Ethyl acetate, Hexane

Procedure:

  • Weinreb Amide Formation: 4-pentynoic acid is converted to the corresponding Weinreb amide.

  • Keto-alcohol Synthesis: The Weinreb amide is reacted with a Normant reagent to yield a keto-alcohol intermediate.

  • Oxidation to Carboxylic Acid: The alcohol is oxidized to a carboxylic acid using Jones reagent.

  • Diazirine Formation: a. The ketone is treated with an ammonia solution in methanol (B129727) followed by hydroxylamine-O-sulfonic acid (HOSA) to form the diaziridine intermediate. b. The diaziridine is then oxidized with iodine and triethylamine to yield the final diazirine-alkyne photo-cross-linker.

General Protocol for Photoaffinity Labeling and Target Identification

This protocol outlines a general workflow for identifying the protein targets of a small molecule using a diazirine-based photoaffinity probe.[6][14]

Materials:

  • Diazirine-alkyne labeled small molecule probe

  • Cell culture (e.g., HEK293T cells)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Click chemistry reagents: Azide-biotin or Azide-fluorophore tag, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA).

  • Streptavidin beads (for biotin-tagged proteins)

  • SDS-PAGE gels and Western blotting apparatus

  • Mass spectrometer

Procedure:

  • Cell Treatment: Incubate cells with the diazirine-alkyne probe at a suitable concentration and for an appropriate duration to allow for target binding. Include a control group treated with a vehicle (e.g., DMSO).

  • UV Irradiation: Irradiate the cells with a UV lamp (e.g., 365 nm) for a predetermined time to induce photocrosslinking. A common setup is a 1000W Hg(Xe) lamp positioned ~6 cm from the samples for 1 minute.[6]

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Click Chemistry: To the cell lysate, add the azide-biotin or azide-fluorophore tag and the click chemistry reaction mix. Incubate to allow the conjugation of the tag to the alkyne handle on the probe.

  • Enrichment of Labeled Proteins (for biotin tags): Add streptavidin beads to the lysate to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • Analysis:

    • In-gel fluorescence (for fluorophore tags): Separate the proteins by SDS-PAGE and visualize the labeled proteins using a fluorescence scanner.

    • Western blotting: If an antibody for the expected target is available, perform a Western blot to confirm labeling.

    • Mass Spectrometry: For target identification, digest the enriched proteins (on-bead or after elution) with a protease (e.g., trypsin) and analyze the resulting peptides by LC-MS/MS. Identify proteins that are significantly enriched in the probe-treated sample compared to the control.

Signaling Pathways and Experimental Workflows

Diazirine derivatives have been instrumental in elucidating complex biological pathways by identifying key protein-protein and protein-small molecule interactions.

Investigation of Kinase Signaling Pathways

Diazirine-based probes have been developed to profile kinase activity in complex proteomes. These probes often incorporate a general kinase inhibitor scaffold to target the ATP-binding site, a diazirine moiety for covalent capture, and an alkyne tag for enrichment.[15]

Kinase_Profiling_Workflow cluster_Cellular_Phase Cellular Phase cluster_Biochemical_Phase Biochemical Phase cluster_Analysis_Phase Analysis Phase Live_Cells Live Cells or Cell Lysate Probe_Incubation Incubate with Kinase Probe Live_Cells->Probe_Incubation UV_Activation UV Activation (365 nm) Probe_Incubation->UV_Activation Covalent_Labeling Covalent Labeling of Kinases UV_Activation->Covalent_Labeling Lysis Cell Lysis Covalent_Labeling->Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Lysis->Click_Chemistry Enrichment Streptavidin Enrichment Click_Chemistry->Enrichment Digestion On-bead Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Kinase_ID Kinase Target Identification LC_MS->Kinase_ID

Caption: Workflow for kinase profiling using diazirine-based affinity probes.

Elucidating GPCR-Ligand Interactions

Identifying the binding partners of ligands for G protein-coupled receptors (GPCRs) is crucial for drug development. Diazirine-based probes can be used to covalently capture and identify these interactions in a cellular context.[16][17]

GPCR_Ligand_Capture Ligand Ligand Probe_Ligand_Conjugate Probe-Ligand Conjugate Ligand->Probe_Ligand_Conjugate Conjugation Diazirine_Probe Diazirine-Biotin Probe Synthesis Diazirine_Probe->Probe_Ligand_Conjugate Binding Binding to GPCR Probe_Ligand_Conjugate->Binding Cells_Expressing_GPCR Cells Expressing Target GPCR Cells_Expressing_GPCR->Binding UV_Crosslinking UV Crosslinking Binding->UV_Crosslinking Lysis_Enrichment Lysis & Streptavidin Enrichment UV_Crosslinking->Lysis_Enrichment MS_Analysis Mass Spectrometry Analysis Lysis_Enrichment->MS_Analysis Target_ID GPCR Target Identification MS_Analysis->Target_ID

Caption: Ligand-based receptor capture for GPCRs using a trifunctional diazirine probe.

General Photoaffinity Labeling Workflow

The following diagram illustrates the overarching workflow for a typical photoaffinity labeling experiment aimed at identifying the cellular targets of a small molecule.

PAL_Workflow cluster_Probe_Preparation Probe Preparation cluster_Cellular_Experiment Cellular Experiment cluster_Sample_Processing Sample Processing cluster_Analysis Analysis Small_Molecule Small Molecule of Interest Synthesis Synthesis of Diazirine-Alkyne Probe Small_Molecule->Synthesis Cell_Treatment Treat Cells with Probe Synthesis->Cell_Treatment UV_Irradiation UV Irradiation (Covalent Crosslinking) Cell_Treatment->UV_Irradiation Lysis Cell Lysis UV_Irradiation->Lysis Click_Reaction Click Reaction with Azide-Biotin Lysis->Click_Reaction Enrichment Streptavidin Affinity Purification Click_Reaction->Enrichment Proteolysis Tryptic Digestion Enrichment->Proteolysis LC_MS LC-MS/MS Proteolysis->LC_MS Data_Analysis Protein Identification & Quantification LC_MS->Data_Analysis

Caption: General workflow for target identification using diazirine-based photoaffinity labeling.

Conclusion

Diazirine derivatives have become an essential part of the chemical biologist's toolkit. Their utility in covalently capturing molecular interactions with high spatial and temporal resolution has significantly advanced our ability to identify drug targets, map binding sites, and dissect complex biological pathways. As synthetic methodologies for creating more sophisticated and "fully-functionalized" diazirine probes continue to evolve, their application in chemical biology and drug discovery is set to expand even further, promising deeper insights into the intricate molecular machinery of life.[18]

References

Unveiling the Potential: A Technical Guide to PEGylated Biotin Reagents in Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of biological research and drug development, the precise labeling, detection, and purification of biomolecules are paramount. Biotin-avidin systems, renowned for their high-affinity interaction, have long been a cornerstone of these applications. The advent of PEGylated biotin (B1667282) reagents has further revolutionized this field, offering enhanced solubility, reduced steric hindrance, and improved biocompatibility. This in-depth technical guide provides a comprehensive overview of PEGylated biotin reagents, their properties, and their diverse applications, empowering researchers to harness their full potential.

Core Concepts: The Synergy of PEG and Biotin

PEGylated biotin reagents are bifunctional molecules that combine the remarkable specificity of biotin for avidin (B1170675) and streptavidin with the advantageous properties of polyethylene (B3416737) glycol (PEG).[1] Biotin, a small vitamin, binds to avidin and streptavidin with an exceptionally high affinity (Kd ≈ 10⁻¹⁵ M), forming one of the strongest known non-covalent biological interactions.[1] This robust interaction forms the basis for numerous detection and purification strategies.

The incorporation of a PEG spacer arm between the biotin moiety and a reactive group confers several key advantages:

  • Increased Solubility: PEG is a hydrophilic polymer that significantly enhances the water solubility of the biotin reagent and the resulting biotinylated molecule. This is particularly beneficial when working with proteins or other biomolecules that are prone to aggregation.[2]

  • Reduced Steric Hindrance: The flexible PEG chain extends the biotin group away from the surface of the labeled molecule, minimizing steric hindrance and allowing for more efficient binding to the relatively deep biotin-binding pockets of avidin or streptavidin.

  • Improved Biocompatibility: PEGylation is a well-established technique for reducing the immunogenicity and improving the in vivo circulation time of therapeutic molecules.[3] This "stealth" effect makes PEGylated biotin reagents ideal for in vivo applications, such as targeted drug delivery.

  • Minimized Non-specific Binding: The hydrophilic nature of the PEG spacer helps to prevent non-specific binding of the biotinylated molecule to surfaces or other proteins, leading to cleaner results in assays and purification procedures.

A Spectrum of Reactivity: Choosing the Right Tool for the Job

PEGylated biotin reagents are available with a variety of reactive groups, each designed to target a specific functional group on a biomolecule. The choice of reagent is critical for successful conjugation without compromising the biological activity of the target molecule.

Reactive GroupTarget Functional GroupResulting BondKey Features
NHS Ester Primary Amines (-NH₂)AmideMost common method for labeling proteins on lysine (B10760008) residues and the N-terminus.
Maleimide Sulfhydryls (-SH)ThioetherIdeal for site-specific labeling of proteins on cysteine residues.
Azide/Alkyne Alkyne/AzideTriazole (via Click Chemistry)Enables highly specific and efficient bioorthogonal ligation.
Hydrazide Aldehydes/KetonesHydrazoneUseful for labeling glycoproteins after oxidation of their carbohydrate moieties.
Thiol Maleimides, HalocetylsThioether, DisulfideReacts with sulfhydryl-reactive groups or can be used for reversible disulfide linkages.

Quantitative Properties of Common PEGylated Biotin Reagents

The selection of a PEGylated biotin reagent often depends on its specific physical and chemical properties. The following tables summarize key quantitative data for a selection of commercially available reagents, categorized by their reactive group.

Table 1: Amine-Reactive PEGylated Biotin Reagents (NHS Esters)

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Solubility
NHS-PEG4-Biotin588.6729.0Water, DMSO, DMF[4][5]
NHS-PEG12-Biotin941.0956.0Water, DMSO, DMF[6]
Sulfo-NHS-LC-Biotin556.5922.4Water

Table 2: Sulfhydryl-Reactive PEGylated Biotin Reagents (Maleimides)

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Solubility
Maleimide-PEG2-Biotin525.6120.6Water, DMSO, DMF[2]
Maleimide-PEG11-Biotin899.0649.6Water, DMSO, DMF[7][8]

Table 3: Bioorthogonal PEGylated Biotin Reagents (Click Chemistry)

Product NameMolecular Weight ( g/mol )Spacer Arm Length (Å)Solubility
Biotin-PEG4-Azide489.5827.3DCM, ACN[9]
Dde Biotin-PEG4-Azide---
PC-Biotin-PEG4-PEG3-azide914.1--
Biotin-PEG4-Picolyl azide---

Table 4: Other PEGylated Biotin Reagents

Product NameReactive GroupMolecular Weight ( g/mol )Spacer Arm Length (Å)Solubility
Biotin-PEG-SHThiolVariesVariesWater, Chloroform, DMSO[1][10][11]
Biotin-dPEG4-NHS EsterNHS Ester588.6716.9DMSO, DMF, DCM, THF, Chloroform[12][13]
Biotin-dPEG3-TFPATetrafluorophenyl azide663.6916.9DMAC or DMSO

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments utilizing PEGylated biotin reagents.

Protein Biotinylation using an NHS-Ester Reagent

This protocol describes the general procedure for labeling a protein with an amine-reactive PEGylated biotin reagent.[7]

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEGn-Biotin reagent

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotin Reagent: Immediately before use, dissolve the NHS-PEGn-Biotin reagent in DMSO or DMF to a final concentration of 10-20 mM.

  • Biotinylation Reaction: Add the dissolved biotin reagent to the protein solution. A common starting point is a 20-fold molar excess of the biotin reagent to the protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotin reagent and quenching buffer by using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Purification of Biotinylated Proteins using Streptavidin Agarose (B213101)

This protocol outlines the affinity purification of a biotinylated protein using streptavidin-conjugated agarose beads.[10][14]

Materials:

  • Biotinylated protein sample

  • Streptavidin agarose resin

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine-HCl, pH 2.8 or a buffer containing free biotin)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)

Procedure:

  • Prepare Streptavidin Resin: Wash the required amount of streptavidin agarose resin with Binding/Wash Buffer to remove any storage solution.

  • Bind Biotinylated Protein: Add the biotinylated protein sample to the washed streptavidin resin. Incubate for 30-60 minutes at room temperature with gentle mixing.

  • Wash: Pellet the resin by centrifugation and discard the supernatant. Wash the resin several times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • Denaturing Elution: Resuspend the resin in an appropriate volume of SDS-PAGE sample buffer and boil for 5-10 minutes.

    • Non-denaturing Elution (for cleavable linkers): If a cleavable PEGylated biotin reagent was used, incubate the resin with the appropriate cleavage reagent (e.g., DTT for disulfide bonds).

    • Competitive Elution: Resuspend the resin in an elution buffer containing a high concentration of free biotin.

  • Collect Eluate: Pellet the resin and collect the supernatant containing the purified biotinylated protein. If using a low pH elution buffer, immediately neutralize the eluate with Neutralization Buffer.

Pull-Down Assay with a Biotinylated Bait Protein

This protocol describes the use of a biotinylated "bait" protein to "pull down" interacting "prey" proteins from a cell lysate.[15][16]

Materials:

  • Biotinylated bait protein

  • Cell lysate containing potential prey proteins

  • Streptavidin magnetic beads

  • Binding/Wash Buffer

  • Elution Buffer

  • Magnetic stand

Procedure:

  • Prepare Streptavidin Beads: Wash the streptavidin magnetic beads with Binding/Wash Buffer.

  • Immobilize Bait Protein: Incubate the washed beads with the biotinylated bait protein for 30-60 minutes at room temperature to allow for immobilization.

  • Wash: Place the tube on a magnetic stand to pellet the beads and remove the supernatant. Wash the beads with Binding/Wash Buffer to remove any unbound bait protein.

  • Bind Prey Proteins: Add the cell lysate to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow for the interaction between the bait and prey proteins.

  • Wash: Pellet the beads using the magnetic stand and discard the supernatant. Wash the beads extensively with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elute: Elute the protein complexes from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or mass spectrometry to identify the interacting prey proteins.

Enzyme-Linked Immunosorbent Assay (ELISA) with a Biotinylated Detection Antibody

This protocol outlines a sandwich ELISA using a biotinylated detection antibody and streptavidin-HRP for signal amplification.[17][18]

Materials:

  • Microplate coated with capture antibody

  • Antigen standard and samples

  • Biotinylated detection antibody

  • Streptavidin-HRP conjugate

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Substrate solution (e.g., TMB)

  • Stop Solution (e.g., 2 M H₂SO₄)

Procedure:

  • Coating: Coat a 96-well microplate with the capture antibody overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with Blocking Buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate and add antigen standards and samples to the wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature.

  • Develop: Wash the plate and add the substrate solution. Incubate until a color change is observed.

  • Stop and Read: Stop the reaction with Stop Solution and read the absorbance at the appropriate wavelength.

Visualizing the Concepts: Diagrams for Clarity

Experimental Workflow: Protein Biotinylation and Purification

experimental_workflow cluster_biotinylation Protein Biotinylation cluster_purification Purification protein Protein in Amine-Free Buffer reaction Incubate (RT or 4°C) protein->reaction reagent NHS-PEGn-Biotin in DMSO/DMF reagent->reaction quench Quench with Tris Buffer reaction->quench desalting Desalting Column or Dialysis quench->desalting purified_protein Purified Biotinylated Protein desalting->purified_protein

Caption: Workflow for labeling a protein with an NHS-ester PEGylated biotin reagent and subsequent purification.

Logical Relationships: Selecting the Right PEGylated Biotin Reagent

reagent_selection start What is the target functional group? amine Primary Amine (-NH2) start->amine sulfhydryl Sulfhydryl (-SH) start->sulfhydryl carbohydrate Carbohydrate start->carbohydrate bioorthogonal Azide or Alkyne start->bioorthogonal nhs_ester Use NHS-Ester Reagent amine->nhs_ester maleimide Use Maleimide Reagent sulfhydryl->maleimide hydrazide Oxidize to Aldehyde, then use Hydrazide Reagent carbohydrate->hydrazide click Use Azide or Alkyne Reagent for Click Chemistry bioorthogonal->click cleavable_q Is reversible binding or elution required? nhs_ester->cleavable_q maleimide->cleavable_q cleavable_yes Choose a cleavable linker (e.g., disulfide) cleavable_q->cleavable_yes Yes cleavable_no Choose a non-cleavable linker cleavable_q->cleavable_no No

Caption: A decision tree to guide the selection of an appropriate PEGylated biotin reagent.

Signaling Pathway: EGFR Detection using a Biotinylated Antibody

egfr_signaling cluster_cell Cell Membrane egf EGF Ligand egfr EGFR egf->egfr Binds biotin_ab Biotinylated Anti-EGFR Antibody egfr->biotin_ab Binds streptavidin_fluor Streptavidin- Fluorophore Conjugate biotin_ab->streptavidin_fluor Binds detection Fluorescence Detection streptavidin_fluor->detection Enables

Caption: Detection of Epidermal Growth Factor Receptor (EGFR) using a biotinylated primary antibody and a streptavidin-fluorophore conjugate.[19][20]

Troubleshooting Guide: Pull-Down Assay

pulldown_troubleshooting start Problem Encountered in Pull-Down Assay no_prey No or low yield of prey protein start->no_prey high_bg High background/ non-specific binding start->high_bg no_prey_cause1 Inefficient bait biotinylation or immobilization no_prey->no_prey_cause1 no_prey_cause2 Weak or no bait-prey interaction no_prey->no_prey_cause2 no_prey_cause3 Inefficient elution no_prey->no_prey_cause3 high_bg_cause1 Insufficient washing high_bg->high_bg_cause1 high_bg_cause2 Non-specific binding to beads high_bg->high_bg_cause2 high_bg_cause3 Contamination high_bg->high_bg_cause3 no_prey_sol1 Verify biotinylation; optimize immobilization conditions no_prey_cause1->no_prey_sol1 no_prey_sol2 Optimize binding buffer (pH, salt); increase incubation time no_prey_cause2->no_prey_sol2 no_prey_sol3 Use a stronger elution buffer or optimize elution time no_prey_cause3->no_prey_sol3 high_bg_sol1 Increase number and stringency of washes (add detergent) high_bg_cause1->high_bg_sol1 high_bg_sol2 Pre-clear lysate with beads; use a blocking agent (e.g., BSA) high_bg_cause2->high_bg_sol2 high_bg_sol3 Use fresh buffers and nuclease-free tubes high_bg_cause3->high_bg_sol3

Caption: A troubleshooting guide for common issues encountered in pull-down assays.[21][22][23][24]

Conclusion

PEGylated biotin reagents represent a powerful and versatile class of tools for modern biological research and drug development. Their unique combination of the high-affinity biotin-avidin interaction and the beneficial properties of PEG enables a wide range of applications with enhanced performance and reliability. By understanding the core concepts, the variety of available reagents, and the detailed experimental protocols, researchers can confidently and effectively integrate these reagents into their workflows to advance their scientific discoveries.

References

Methodological & Application

Application Notes and Protocols for Biotin-PEG3-CONH-Ph-CF3-diazirine in Cellular Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-crosslinking probe, for the identification and characterization of protein interactions within a cellular context. This reagent is a powerful tool for chemical biology and drug discovery, enabling the covalent capture of binding partners for subsequent enrichment and analysis.

Introduction

This compound is a photoaffinity labeling (PAL) probe designed to identify the cellular binding partners of a small molecule or ligand.[1] It is composed of three key functional moieties:

  • Biotin: A high-affinity tag for the enrichment of labeled proteins using streptavidin-based affinity purification.[2]

  • PEG3 Linker: A polyethylene (B3416737) glycol spacer that provides solubility and extends the reach of the reactive group.

  • Trifluoromethylphenyl diazirine: A photoreactive group that, upon activation with long-wave UV light (350-365 nm), forms a highly reactive and short-lived carbene intermediate.[3][4] This carbene can then form a covalent bond with nearby amino acid residues, effectively "capturing" interacting proteins.[3]

The diazirine moiety is favored over other photoaffinity labels due to its small size, stability in the dark, and efficient activation with less phototoxicity to cells compared to shorter UV wavelengths.[2]

Principle of Photoaffinity Labeling

The general workflow for a photoaffinity labeling experiment in live cells involves several key steps: incubation of cells with the probe, UV irradiation to induce covalent crosslinking, cell lysis, enrichment of biotinylated proteins, and finally, identification and quantification of the captured proteins, typically by mass spectrometry.[1][5]

G cluster_cell In-Cell Procedures cluster_lysis Biochemical Procedures cluster_analysis Analysis A Incubate cells with This compound B UV Irradiation (350-365 nm) A->B Allow probe to bind to target C Covalent crosslinking of probe to target protein B->C Carbene formation and insertion D Cell Lysis C->D E Streptavidin Affinity Purification D->E Enrichment F Elution of Biotinylated Proteins E->F Release of captured proteins G Mass Spectrometry (LC-MS/MS) F->G Sample preparation and analysis H Protein Identification & Quantification G->H Data processing

General workflow for photoaffinity labeling.

Experimental Protocols

Materials and Reagents
  • This compound

  • Mammalian cells of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • DMSO (cell culture grade)

  • Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% IGEPAL-CA630, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitors)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash Buffers:

    • Wash Buffer 1: RIPA buffer

    • Wash Buffer 2: 1 M KCl

    • Wash Buffer 3: 0.1 M Na2CO3

    • Wash Buffer 4: 2 M Urea in 10 mM Tris-HCl, pH 8.0

    • Wash Buffer 5: 10 mM Tris-HCl, pH 8.0

  • Elution Buffer: 25 mM Biotin in 50 mM Tris-HCl, pH 7.4 with 2% SDS

  • UV lamp (350-365 nm)

Protocol for Cellular Labeling and Protein Enrichment

Step 1: Cell Culture and Treatment

  • Culture mammalian cells to the desired confluency (typically 70-90%).

  • Prepare a stock solution of this compound in DMSO. The concentration of the stock solution should be at least 1000x the final working concentration.

  • Dilute the stock solution in pre-warmed cell culture medium to the final working concentration (a typical starting concentration is 10 µM, but this should be optimized for your specific system).

  • Remove the existing medium from the cells and replace it with the medium containing the photoaffinity probe.

  • Incubate the cells for a specific duration (e.g., 1 hour) at 37°C in a CO2 incubator. This allows the probe to enter the cells and bind to its target proteins.

Step 2: UV Crosslinking

  • After incubation, wash the cells twice with ice-cold PBS to remove any unbound probe.

  • Add a thin layer of ice-cold PBS to the cells to prevent them from drying out during irradiation.

  • Place the cell culture plate on ice and irradiate with a UV lamp (350-365 nm) for a duration of 5-15 minutes.[6] The optimal irradiation time and distance from the lamp should be empirically determined.[7][8]

    • Note: Avoid using UV lamps that emit at 254 nm, as this wavelength can cause damage to proteins and DNA.[6][8]

Step 3: Cell Lysis

  • Following UV irradiation, immediately lyse the cells by adding ice-cold Lysis Buffer.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate the lysate on ice for 15-30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube. This is the protein extract containing the biotinylated proteins.

Step 4: Affinity Purification of Biotinylated Proteins

  • Equilibrate the streptavidin beads by washing them three times with Lysis Buffer.

  • Add the clarified protein extract to the equilibrated streptavidin beads.

  • Incubate the mixture overnight at 4°C on a rotator to allow for the binding of biotinylated proteins to the beads.

  • Pellet the beads (either by centrifugation or using a magnetic rack) and discard the supernatant.

  • Wash the beads extensively to remove non-specifically bound proteins. A stringent washing procedure is recommended:

    • Two washes with Wash Buffer 1 (RIPA buffer).

    • One wash with Wash Buffer 2 (1 M KCl).

    • One wash with Wash Buffer 3 (0.1 M Na2CO3).

    • One wash with Wash Buffer 4 (2 M Urea in 10 mM Tris-HCl, pH 8.0).

    • Three washes with Wash Buffer 5 (10 mM Tris-HCl, pH 8.0).

Step 5: Elution of Captured Proteins

  • After the final wash, elute the bound proteins from the streptavidin beads by adding Elution Buffer (25 mM Biotin in 50 mM Tris-HCl, pH 7.4 with 2% SDS).

  • Incubate the beads with the Elution Buffer at 95°C for 5 minutes.[9]

  • Pellet the beads and collect the supernatant containing the eluted proteins.

  • The eluted proteins are now ready for downstream analysis, such as SDS-PAGE, Western blotting, or mass spectrometry.

Data Presentation and Analysis

For target identification and quantitative analysis, mass spectrometry-based proteomics is the method of choice. Techniques such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tagging (TMT) can be employed for accurate quantification of enriched proteins between different experimental conditions (e.g., with and without a competitor molecule).[5][10]

Table of Experimental Parameters for Quantitative Proteomics
ParameterDescriptionRecommended Value/Method
Quantitative Strategy Method for relative or absolute quantification of proteins.SILAC, TMT, or Label-Free Quantification (LFQ)
Enrichment Control A control sample to distinguish specific from non-specific binders.A sample treated with a competitor compound, or a no-UV control.
Mass Spectrometer The instrument used for protein identification and quantification.High-resolution Orbitrap or Q-TOF mass spectrometer.
Protease The enzyme used to digest proteins into peptides for MS analysis.Trypsin is most commonly used.
Data Analysis Software Software for identifying peptides and proteins from MS data.MaxQuant, Proteome Discoverer, Scaffold, or similar.
Example Table of Identified Peptides from a Target Protein

The following table is a representative example of how to present mass spectrometry data for an identified target protein, based on a study that identified the Neurokinin 1 (NK1) receptor.[2]

Peptide SequenceTotal Number of SpectraFound in # SamplesModifications
(R)LETTISTVVGAHEEEPEDGPK(A)22-
(R)YLQTQGSVYKVSR(L)11-
(K)ATPSSLDLTSNcSSR(S)22Carbamidomethyl (C)
(R)YMAIIHPLQPR(L)11-
(R)YLQTQGSVYK(V)11-

Signaling Pathway Visualization

The this compound probe can be conjugated to a known ligand to identify its receptor and downstream signaling partners. For example, if conjugated to a ligand for a G-protein coupled receptor (GPCR), this probe could help elucidate the signaling cascade.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Probe Ligand-Probe Conjugate GPCR GPCR (Target) Probe->GPCR Binding G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production PKA Protein Kinase A (PKA) Second_Messenger->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation Cascade

GPCR signaling pathway elucidation.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low signal of biotinylated proteins - Inefficient crosslinking- Low probe concentration- Insufficient incubation time- Optimize UV irradiation time and intensity- Increase probe concentration- Increase incubation time
High background of non-specific proteins - Insufficient washing- Probe concentration too high- Perform more stringent washes- Decrease probe concentration
Cell death - Probe toxicity- Excessive UV exposure- Perform a dose-response curve to determine optimal probe concentration- Reduce UV irradiation time or intensity

For research use only. Not for use in diagnostic procedures.

References

Application Notes and Protocols for Biotin-PEG3-CONH-Ph-CF3-diazirine in Protein-Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CONH-Ph-CF3-diazirine is a sophisticated trifunctional photo-crosslinker designed for the identification and characterization of protein-protein interactions (PPIs) in complex biological systems. This reagent integrates three key functionalities: a trifluoromethyl-phenyl-diazirine moiety for covalent crosslinking upon UV activation, a biotin (B1667282) handle for the efficient enrichment of crosslinked protein complexes, and a PEG3 spacer to enhance solubility and minimize steric hindrance. The trifluoromethyl group on the diazirine ring increases its stability and crosslinking efficiency.[1][2] This application note provides a comprehensive overview of the utility of this compound, along with detailed protocols for its application in identifying novel protein interactions.

Diazirines are a class of photo-activatable crosslinking agents that are more stable than traditional phenyl azide (B81097) reagents and can be efficiently activated with long-wave UV light (330-370 nm).[3] Upon photoactivation, the diazirine forms a highly reactive carbene intermediate that can form covalent bonds with a wide range of amino acid side chains and the peptide backbone in close proximity.[3][4][5] This proximity-dependent labeling makes it an invaluable tool for capturing both stable and transient protein-protein interactions within their native cellular context.

Principle of the Method

The experimental workflow for utilizing this compound to identify protein-protein interactions can be summarized in four main stages:

  • Probe Incorporation and Incubation: A "bait" protein of interest is expressed with a fusion tag or modified to allow for the site-specific incorporation of the this compound probe. Alternatively, the probe can be conjugated to a small molecule or ligand to investigate its protein targets. The probe-conjugated bait is then introduced into a cellular lysate or live cells and allowed to interact with its binding partners ("prey" proteins).

  • Photo-Crosslinking: The sample is irradiated with UV light at a specific wavelength (typically ~350-365 nm) to activate the diazirine moiety.[4] This generates a reactive carbene that covalently crosslinks the bait protein to its interacting prey proteins.

  • Enrichment of Crosslinked Complexes: The biotin handle on the probe allows for the selective enrichment of the crosslinked bait-prey protein complexes from the complex biological mixture using streptavidin-conjugated affinity resins.

  • Identification and Analysis by Mass Spectrometry: The enriched proteins are eluted from the affinity resin, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the crosslinked prey proteins. Quantitative proteomics techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC), can be employed to differentiate specific interactors from non-specific background proteins.[6]

Key Applications

  • Identification of Novel Protein-Protein Interactions: Elucidate new components of protein complexes and signaling pathways.

  • Validation of Predicted Interactions: Confirm computationally or genetically predicted protein interactions in a biological setting.

  • Mapping Interaction Interfaces: High-resolution mass spectrometry can help to identify the specific regions of interaction between proteins.

  • Drug Target Identification: Identify the cellular protein targets of small molecule drugs or bioactive compounds.[7]

  • Studying Transient or Weak Interactions: The covalent nature of the crosslink allows for the capture of interactions that are difficult to detect using traditional methods like co-immunoprecipitation.

Quantitative Data Summary

ParameterTypical ValueNotesSource
Photolabeling Efficiency 3 - 16%Efficiency is protein-dependent. Aliphatic diazirines can show higher efficiencies (up to 57%).[2]
UV Activation Wavelength 350 - 370 nmLong-wave UV minimizes potential damage to biological molecules.[3][4]
Labeling Time A few minutesThe reactive carbene is short-lived, leading to rapid labeling.
Labeling Radius ~50 nmDefines the proximity within which interacting proteins are captured.

Experimental Protocols

Protocol 1: Photo-Crosslinking in Cell Lysate

This protocol describes the general procedure for identifying protein interactions of a purified "bait" protein in a cell lysate.

Materials:

  • Purified "bait" protein conjugated with this compound

  • Cell lysate from control and experimental cells

  • Phosphate-buffered saline (PBS), pH 7.4

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • UV lamp (365 nm)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., 8 M urea, 2 M thiourea (B124793) in 50 mM Tris-HCl, pH 8.5)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in an appropriate lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration of the lysate.

  • Incubation:

    • Add the this compound-conjugated bait protein to the cell lysate.

    • Incubate for 1-4 hours at 4°C with gentle rotation to allow for the formation of protein complexes.

  • Photo-Crosslinking:

    • Transfer the lysate to a suitable container (e.g., a petri dish or a well plate).

    • Place the sample on ice, approximately 5-10 cm from a 365 nm UV lamp.

    • Irradiate for 1-5 minutes. The optimal irradiation time should be determined empirically.[4]

  • Affinity Purification of Crosslinked Complexes:

    • Add pre-washed streptavidin-conjugated beads to the irradiated lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein complexes.[8]

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins. Perform at least three washes.[8]

  • On-Bead Digestion for Mass Spectrometry:

    • Resuspend the beads in an appropriate digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.

    • Add trypsin and incubate overnight at 37°C.[8]

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1-1%.[8]

    • Desalt the peptides using a C18 StageTip or equivalent.

    • Analyze the peptides by LC-MS/MS.

Protocol 2: In-Vivo Photo-Crosslinking in Mammalian Cells

This protocol outlines the procedure for capturing protein interactions within living cells.

Materials:

  • Mammalian cells expressing the bait protein of interest

  • Cell culture medium

  • This compound conjugated to a cell-permeable ligand or incorporated via genetic code expansion

  • PBS, pH 7.4

  • UV lamp (365 nm)

  • Lysis buffer

  • Streptavidin-conjugated beads

  • Reagents for protein digestion and mass spectrometry as in Protocol 1

Procedure:

  • Cell Treatment:

    • Culture the cells to the desired confluency.

    • Treat the cells with the this compound probe and incubate for a sufficient time to allow for cellular uptake and interaction with the target.

  • Photo-Crosslinking:

    • Wash the cells with ice-cold PBS to remove the excess probe.

    • Irradiate the cells with 365 nm UV light for 1-5 minutes on ice.

  • Cell Lysis and Affinity Purification:

    • Lyse the cells directly in the culture dish using a suitable lysis buffer.

    • Proceed with affinity purification of the biotinylated complexes using streptavidin beads as described in Protocol 1 (steps 4-6).

Visualizations

experimental_workflow cluster_incubation Probe Incubation cluster_crosslinking Photo-Crosslinking cluster_enrichment Affinity Enrichment cluster_analysis MS Analysis Bait Bait Protein + This compound Prey Prey Proteins (in cell lysate or live cells) Bait->Prey Interaction UV UV Irradiation (365 nm) Prey->UV Complex Covalently Crosslinked Bait-Prey Complex UV->Complex Beads Streptavidin Beads Complex->Beads Enriched Enriched Crosslinked Complexes Beads->Enriched Digestion Tryptic Digestion Enriched->Digestion MS LC-MS/MS Analysis Digestion->MS Identification Prey Protein Identification MS->Identification

Caption: Experimental workflow for identifying protein-protein interactions.

mechanism_of_action Diazirine Biotin-PEG-Ph-CF3-Diazirine UV UV Light (hv) Diazirine->UV Carbene Reactive Carbene Intermediate UV->Carbene N2 N2 UV->N2 Protein Nearby Protein Residue (X-H) Carbene->Protein Insertion CovalentBond Covalent Bond (Biotin-PEG-Ph-CF3-CH-X-Protein) Protein->CovalentBond

Caption: Mechanism of diazirine-based photo-crosslinking.

References

Application Notes and Protocols for Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CONH-Ph-CF3-diazirine is a high-performance photo-activatable biotinylation reagent designed for covalent capture of protein-protein interactions and target identification. This reagent features a trifluoromethyl-phenyl-diazirine moiety, a highly efficient photo-crosslinker, a flexible PEG3 spacer to enhance solubility and reduce steric hindrance, and a biotin (B1667282) handle for subsequent detection or enrichment via streptavidin-based affinity purification. Upon activation with long-wave ultraviolet (UV) light, the diazirine group forms a highly reactive carbene intermediate that can indiscriminately and covalently bond with adjacent molecules, effectively "trapping" binding partners in close proximity.

The trifluoromethyl group enhances the photo-lability of the diazirine, allowing for efficient activation with minimal UV exposure, thereby preserving the integrity of biological samples.[1] This reagent is an invaluable tool for a range of applications, including interactome mapping, drug target validation, and the study of dynamic cellular processes.

Key Features

  • Efficient Photo-Activation: Long-wave UV light activation (330-370 nm) minimizes potential damage to proteins and cells.[2]

  • Highly Reactive Carbene Intermediate: Forms covalent bonds with a wide range of amino acid residues.[2]

  • Enhanced Stability: Diazirines exhibit greater stability compared to other photo-reactive groups like phenyl azides.[2]

  • PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol spacer improves reagent solubility and provides optimal distance for crosslinking.

  • Biotin Handle: Enables straightforward detection and purification of crosslinked complexes using streptavidin-based affinity matrices.

Quantitative Data Summary

The efficiency of diazirine photo-activation is dependent on the wavelength of UV light and the duration of exposure. The following table summarizes the optimal activation parameters for trifluoromethyl-phenyl-diazirine compounds.

ParameterRecommended ValueNotes
Primary Activation Wavelength 350 - 370 nmOptimal for generating the reactive carbene intermediate.[1][2]
Secondary Activation Wavelength ~302 nmCan be used following initial 365 nm irradiation to photolyze the diazo isomer, a potential side product, thereby increasing the overall crosslinking yield.[3]
Typical Irradiation Time 5 - 15 minutesDependent on the intensity of the UV source and the distance to the sample.[1][4]
Recommended UV Lamp Types Mercury vapor lamps, LED lampsLamps with an emission maximum around 365 nm are ideal.[2][4]

Experimental Protocols

Protocol 1: Photo-Affinity Labeling of a Purified Protein Complex

This protocol describes the use of this compound to covalently crosslink interacting proteins in a purified complex.

Materials:

  • This compound (store at -20°C, protected from light)

  • Purified protein complex in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL

  • Anhydrous DMSO

  • UV lamp with an emission peak at ~365 nm (e.g., Stratalinker® or a handheld UV lamp)

  • Microcentrifuge tubes or a quartz cuvette

  • Ice bucket

Procedure:

  • Prepare Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO to prepare a 10 mM stock solution.

  • Reaction Setup: In a microcentrifuge tube on ice, combine the purified protein complex with the this compound stock solution. A final concentration of 100-500 µM of the photo-crosslinker is a good starting point. The final concentration of DMSO should be kept below 5% (v/v) to minimize its effect on protein structure.

  • Incubation: Incubate the reaction mixture on ice for 15-30 minutes to allow the photo-crosslinker to associate with the protein complex.

  • UV Activation: Place the reaction tube, with the lid open, directly under the 365 nm UV lamp on ice. The distance from the lamp to the sample should be minimized (typically 1-5 cm for handheld lamps).[4] Irradiate for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (B142953) (DTT) to a final concentration of 10 mM.

  • Analysis: The crosslinked products can be analyzed by SDS-PAGE, followed by Western blotting with streptavidin-HRP to detect biotinylated proteins.

Protocol 2: In-Situ Crosslinking in Live Cells

This protocol provides a general guideline for photo-crosslinking protein interactions within a cellular context.

Materials:

  • This compound

  • Cultured cells of interest

  • Cell culture medium

  • PBS (Phosphate-Buffered Saline)

  • UV lamp (~365 nm)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at a final concentration of 50-200 µM in the cell culture medium. Incubate for 1-4 hours under normal cell culture conditions to allow for cell penetration and target engagement.

  • Washing: Gently wash the cells twice with ice-cold PBS to remove excess reagent.

  • UV Irradiation: Add a thin layer of ice-cold PBS to the cells to prevent drying. Place the culture dish on ice and irradiate with 365 nm UV light for 5-10 minutes.

  • Cell Lysis: Immediately after irradiation, remove the PBS and lyse the cells using an appropriate lysis buffer containing protease inhibitors.

  • Enrichment of Biotinylated Proteins: The biotinylated proteins can be enriched from the cell lysate using streptavidin-agarose or magnetic beads.

  • Downstream Analysis: The enriched proteins can be identified and quantified using mass spectrometry or analyzed by Western blotting.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent This compound incubation Incubation reagent->incubation sample Protein Complex / Live Cells sample->incubation uv_activation UV Activation (~365 nm) incubation->uv_activation quenching Quenching (Optional) uv_activation->quenching enrichment Streptavidin Enrichment uv_activation->enrichment For cell lysates analysis SDS-PAGE / Western Blot quenching->analysis ms_analysis Mass Spectrometry enrichment->ms_analysis

Caption: Experimental workflow for photo-affinity labeling.

signaling_pathway Diazirine Diazirine (R-Ph-CF3-N=N) Carbene Carbene Intermediate Diazirine->Carbene UV Light (~365 nm) Crosslink Covalent Crosslink Carbene->Crosslink ProteinA Protein A ProteinA->Crosslink ProteinB Protein B ProteinB->Crosslink

References

Application Notes and Protocols for Biotin-PEG3-CONH-Ph-CF3-diazirine in Proximity Labeling Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CONH-Ph-CF3-diazirine is a trifunctional chemical probe designed for photoaffinity-based proximity labeling experiments. This reagent enables the identification of protein-protein interactions and the characterization of protein microenvironments within living cells. Its structure incorporates three key functionalities:

  • Biotin (B1667282): A high-affinity tag for the enrichment of labeled proteins using streptavidin-based affinity purification.

  • PEG3 Spacer: A hydrophilic polyethylene (B3416737) glycol linker that enhances solubility and provides spatial separation between the biotin tag and the reactive group.

  • Trifluoromethylphenyldiazirine: A photo-activatable moiety that, upon irradiation with long-wave UV light (approximately 350-360 nm), forms a highly reactive carbene. This carbene can covalently crosslink with nearby proteins, effectively "tagging" the molecular neighbors of a protein of interest.

These application notes provide a comprehensive overview of the use of this compound in proximity labeling, including detailed experimental protocols and data presentation from a key study on the protein environments of EGFR and c-MET in non-small cell lung cancer cells.

Principle of Proximity Labeling using this compound

The experimental workflow involves the targeted delivery of a photocatalyst to a specific protein of interest, typically via an antibody-photocatalyst conjugate. In the presence of this compound, irradiation with a specific wavelength of light activates the photocatalyst, which in turn activates the diazirine moiety on the probe. The resulting carbene rapidly and covalently labels proteins in the immediate vicinity of the target protein. The biotin tag on the probe is then used to enrich these labeled proteins for subsequent identification and quantification by mass spectrometry.

cluster_0 Cellular Environment cluster_1 Experimental Steps Antibody-Photocatalyst Antibody-Photocatalyst Target_Protein Target Protein (e.g., EGFR, c-MET) Antibody-Photocatalyst->Target_Protein Binding Proximal_Proteins Proximal Proteins Probe This compound Labeling Covalent Labeling of Proximal Proteins Probe->Labeling UV_Activation UV Light (~350-360 nm) UV_Activation->Labeling Carbene Formation Lysis Cell Lysis Labeling->Lysis Enrichment Streptavidin Enrichment Lysis->Enrichment MS_Analysis Mass Spectrometry (LC-MS/MS) Enrichment->MS_Analysis

Figure 1: Proximity Labeling Workflow.

Data Presentation

The following tables summarize quantitative proteomics data from a study by Reyes-Robles et al. (2022) that utilized an iridium photocatalyst-antibody conjugate with this compound to map the protein microenvironments of EGFR and c-MET on the surface of NCI-H1975 non-small cell lung cancer cells.[1]

Table 1: Summary of Identified Proteins in EGFR and c-MET Proximity Labeling

Target ProteinTotal Proteins IdentifiedSignificantly Enriched Proteins (p < 0.05)
EGFR15854
c-MET12640

Table 2: Top 5 Significantly Enriched Proteins for EGFR

ProteinGeneLog2 Fold Changep-value
Epidermal growth factor receptorEGFR8.51.2E-08
Ephrin type-A receptor 2EPHA26.23.5E-06
Integrin alpha-3ITGA35.81.1E-05
PLEXIN B1PLXNB15.52.3E-05
CD44 antigenCD445.34.1E-05

Table 3: Top 5 Significantly Enriched Proteins for c-MET

ProteinGeneLog2 Fold Changep-value
MET proto-oncogene, receptor tyrosine kinaseMET9.18.9E-09
Plexin B1PLXNB16.82.1E-06
Neuropilin-1NRP16.55.4E-06
Integrin beta-1ITGB16.19.8E-06
CD44 antigenCD445.91.5E-05

Experimental Protocols

The following protocols are adapted from the methodology described by Reyes-Robles et al. (2022) for the proximity labeling of cell surface proteins.[1]

Protocol 1: Cell Culture and Antibody-Photocatalyst Incubation
  • Cell Culture: Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed cells in a 6-well plate at a density of 1 x 10^6 cells per well and allow them to adhere overnight.

  • Antibody-Photocatalyst Incubation:

    • Prepare a solution of the iridium photocatalyst-conjugated antibody (e.g., anti-EGFR or anti-c-MET) at a concentration of 100 nM in phosphate-buffered saline (PBS).

    • Wash the cells twice with ice-cold PBS.

    • Incubate the cells with the antibody-photocatalyst solution for 1 hour at 4°C with gentle agitation.

Protocol 2: Proximity Labeling Reaction
  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Labeling Reaction:

    • Wash the cells three times with ice-cold PBS to remove unbound antibody-photocatalyst.

    • Add 1 mL of PBS containing 500 µM this compound to each well.

    • Place the plate on a cold block and irradiate with a 455 nm LED lamp for 15 minutes.

Start Start Cell_Culture Culture and Seed NCI-H1975 Cells Start->Cell_Culture Antibody_Incubation Incubate with Antibody-Photocatalyst (1 hr, 4°C) Cell_Culture->Antibody_Incubation Wash_1 Wash (3x with PBS) Antibody_Incubation->Wash_1 Add_Probe Add this compound (500 µM) Wash_1->Add_Probe Irradiate Irradiate with 455 nm LED (15 min) Add_Probe->Irradiate Cell_Lysis Lyse Cells Irradiate->Cell_Lysis Enrichment Streptavidin Bead Enrichment Cell_Lysis->Enrichment Digestion On-Bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Protein Identification and Quantification LC_MS->Data_Analysis End End Data_Analysis->End

Figure 2: Detailed Experimental Workflow.
Protocol 3: Protein Enrichment and Preparation for Mass Spectrometry

  • Cell Lysis:

    • After irradiation, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Streptavidin Enrichment:

    • Incubate the cell lysate with high-capacity streptavidin agarose (B213101) beads overnight at 4°C with rotation.

    • Wash the beads sequentially with RIPA buffer, PBS with 1% SDS, and 50 mM ammonium (B1175870) bicarbonate.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins with 10 mM dithiothreitol (B142953) (DTT) for 30 minutes at 56°C.

    • Alkylate with 55 mM iodoacetamide (B48618) for 20 minutes at room temperature in the dark.

    • Digest the proteins with trypsin (1:50 enzyme to protein ratio) overnight at 37°C.

  • Sample Preparation for LC-MS/MS:

    • Collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 StageTips.

    • Dry the peptides and resuspend them in 0.1% formic acid for LC-MS/MS analysis.

Protocol 4: Mass Spectrometry and Data Analysis
  • LC-MS/MS Analysis: Analyze the peptide samples using a Q Exactive HF mass spectrometer (Thermo Fisher Scientific) coupled to an Easy-nLC 1200 system (Thermo Fisher Scientific).

  • Data Analysis:

    • Search the raw data against a human protein database (e.g., UniProt) using a search engine such as MaxQuant.

    • Perform label-free quantification (LFQ) to determine the relative abundance of proteins between samples.

    • Identify significantly enriched proteins by performing statistical analysis (e.g., t-test) on the LFQ intensities.

Signaling Pathway Visualization

The proximity labeling data can reveal key protein interactions that are part of larger signaling networks. For instance, the identification of EPHA2 and ITGA3 in the proximity of EGFR suggests a potential interplay between these receptors in mediating cell adhesion and signaling.

EGFR EGFR EPHA2 EPHA2 EGFR->EPHA2 Proximity ITGA3 ITGA3 EGFR->ITGA3 Proximity PLXNB1 PLXNB1 EGFR->PLXNB1 Proximity CD44 CD44 EGFR->CD44 Proximity Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K-Akt) EGFR->Downstream_Signaling c-MET c-MET c-MET->PLXNB1 Proximity c-MET->CD44 Proximity c-MET->Downstream_Signaling EPHA2->Downstream_Signaling ITGA3->Downstream_Signaling

Figure 3: EGFR/c-MET Proximal Network.

Conclusion

This compound is a powerful tool for the high-resolution mapping of protein microenvironments. The provided protocols, based on established research, offer a robust framework for investigating protein-protein interactions in a cellular context. The quantitative data generated from such experiments can provide valuable insights into cellular signaling pathways and may aid in the identification of novel therapeutic targets.

References

Application Notes and Protocols for Western Blot Detection of Biotin-Labeled Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a protein, is a powerful and versatile tool in molecular biology. The high-affinity, non-covalent interaction between biotin (Vitamin B7) and streptavidin is one of the strongest known biological interactions, with a dissociation constant (Kd) in the femtomolar range.[1][2] This robust interaction is exploited in various applications, including protein purification, immunoprecipitation, and importantly, the detection of specific proteins in complex mixtures via Western blotting.[3]

These application notes provide detailed protocols for the detection of biotin-labeled proteins using Western blot analysis, leveraging the biotin-streptavidin interaction for sensitive and specific detection. The protocols are designed to be a comprehensive guide for researchers, from sample preparation to signal detection and data interpretation.

Principle of Detection

The detection of biotinylated proteins via Western blot relies on the specific binding of streptavidin conjugated to a reporter enzyme, most commonly Horseradish Peroxidase (HRP), to the biotin moiety on the target protein. Following protein separation by SDS-PAGE and transfer to a membrane, the biotinylated protein of interest is detected by incubating the membrane with a streptavidin-HRP conjugate. The HRP enzyme then catalyzes a chemiluminescent reaction upon the addition of a suitable substrate, producing light that can be captured on X-ray film or with a digital imaging system.[4][5] An alternative method involves using an anti-biotin antibody directly conjugated to HRP.[6]

Experimental Workflow

The overall workflow for the Western blot detection of biotinylated proteins is outlined below. Each step is critical for achieving high sensitivity and low background.

WesternBlotWorkflow cluster_electrophoresis Protein Separation cluster_transfer Membrane Transfer cluster_detection Detection A Sample Preparation (Lysis & Quantification) B SDS-PAGE A->B C Protein Transfer (Nitrocellulose or PVDF) B->C D Blocking C->D E Incubation with Streptavidin-HRP D->E F Washing E->F G Chemiluminescent Substrate Incubation F->G H Signal Detection G->H

Caption: General workflow for Western blot detection of biotinylated proteins.

Detailed Protocols

Protocol 1: Standard Chemiluminescent Detection of Biotinylated Proteins

This protocol outlines the standard procedure for detecting biotinylated proteins using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Materials:

  • Biotinylated protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST). Note: Avoid using milk-based blockers as they contain endogenous biotin, which can lead to high background.[7][8][9]

  • Streptavidin-HRP conjugate

  • Chemiluminescent HRP substrate

  • X-ray film or digital imaging system

Procedure:

  • Protein Gel Electrophoresis:

    • Separate the protein samples by SDS-PAGE. The gel percentage should be chosen based on the molecular weight of the target protein.[4]

    • Include a pre-stained or biotinylated protein ladder to monitor migration and transfer efficiency.[6]

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a standard wet or semi-dry transfer method.

    • If using PVDF, activate the membrane with methanol (B129727) for 1 minute before assembling the transfer stack.[4]

  • Membrane Blocking:

    • After transfer, wash the membrane with TBST for 5 minutes.

    • Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[4][10]

  • Streptavidin-HRP Incubation:

    • Dilute the streptavidin-HRP conjugate in blocking buffer. The optimal dilution should be determined empirically but typically ranges from 1:5,000 to 1:20,000.[10][11]

    • Incubate the membrane with the diluted streptavidin-HRP solution for 1 hour at room temperature with gentle agitation.[4]

  • Washing:

    • Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound streptavidin-HRP.[4][10]

  • Signal Detection:

    • Prepare the chemiluminescent HRP substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).

    • Remove excess substrate and place the membrane in a plastic sheet protector.

    • Expose the membrane to X-ray film or capture the signal using a digital imaging system.[10]

Protocol 2: Detection using a Biotinylated Primary Antibody

This protocol is for instances where the primary antibody itself is biotinylated.

Procedure:

  • Protein Gel Electrophoresis and Transfer: Follow steps 1 and 2 from Protocol 1.

  • Membrane Blocking: Follow step 3 from Protocol 1.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody in blocking buffer to the recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[4]

  • Washing: Wash the membrane three times for 5 minutes each with TBST.[4]

  • Streptavidin-HRP Incubation: Follow step 4 from Protocol 1.

  • Washing and Signal Detection: Follow steps 5 and 6 from Protocol 1.

Quantitative Data Summary

For reproducible and quantifiable results, careful optimization of reagent concentrations and incubation times is crucial. The following tables provide recommended starting ranges for key parameters.

ParameterRecommended RangePurposeReference
Blocking Time 1 hour at RT or overnight at 4°CTo prevent non-specific binding of streptavidin-HRP to the membrane.[4][9]
Streptavidin-HRP Dilution 1:5,000 to 1:20,000To achieve optimal signal-to-noise ratio.[10][11]
Streptavidin-HRP Incubation 1 hour at room temperatureTo allow for sufficient binding to biotinylated proteins.[4]
Washing Steps 3 x 5-10 minutes in TBSTTo remove unbound reagents and reduce background.[4][10]
Substrate Incubation 1-5 minutesTo generate a chemiluminescent signal.[10]

RT = Room Temperature

Troubleshooting

IssuePossible CauseSuggested SolutionReference
High Background Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., 5% BSA).[7][9]
Blocking with milkAvoid milk-based blockers as they contain endogenous biotin. Use BSA instead.[7][8][9]
Insufficient washingIncrease the number and duration of wash steps.[7]
Streptavidin-HRP concentration too highDecrease the concentration of the streptavidin-HRP conjugate.[9]
Weak or No Signal Inefficient protein transferConfirm transfer efficiency with Ponceau S staining.[4]
Low abundance of biotinylated proteinIncrease the amount of protein loaded onto the gel.[9]
Streptavidin-HRP concentration too lowIncrease the concentration of the streptavidin-HRP conjugate.[9]
Inactive HRP substrateUse fresh or new HRP substrate.[9]
Patchy or Uneven Spots Air bubbles during transfer or incubationEnsure all air bubbles are removed from between the gel and membrane, and that the membrane is fully submerged during incubations.
Aggregated streptavidin-HRPCentrifuge the streptavidin-HRP solution before dilution to pellet any aggregates.

Signaling Pathway and Detection Principle Diagram

The following diagram illustrates the molecular interactions underlying the detection of a biotinylated protein.

DetectionPrinciple cluster_membrane Membrane cluster_protein Target Protein cluster_detection_reagents Detection Reagents Membrane Nitrocellulose or PVDF Membrane TargetProtein Biotinylated Target Protein Biotin Biotin TargetProtein->Biotin StreptavidinHRP Streptavidin-HRP Conjugate Biotin->StreptavidinHRP High-Affinity Binding Substrate Chemiluminescent Substrate StreptavidinHRP->Substrate Catalyzes Reaction Light Light Signal Substrate->Light

Caption: Principle of chemiluminescent detection of biotinylated proteins.

References

Application Notes and Protocols for Mass Spectrometry Analysis of Crosslinked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical crosslinking-mass spectrometry (XL-MS) has emerged as a powerful technique for the structural and functional characterization of proteins and protein complexes.[1][2][3] By covalently linking spatially proximate amino acid residues, XL-MS provides distance constraints that can elucidate protein-protein interactions (PPIs), map interaction interfaces, and detect conformational changes in response to ligand binding or drug treatment.[2][4][5][6] This makes it an invaluable tool in basic research for understanding cellular machinery and in drug development for target validation and mechanism of action studies.[5][7]

These application notes provide a comprehensive overview of the XL-MS workflow, from experimental design to data analysis, and include detailed protocols for key experimental steps.

I. Experimental Design and Workflow Overview

A typical XL-MS experiment involves several key stages: protein crosslinking, enzymatic digestion, enrichment of crosslinked peptides, LC-MS/MS analysis, and data analysis to identify the crosslinked peptides.[8][9][10] The overall workflow is depicted below.

XL_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Complex Protein or Protein Complex Crosslinking Chemical Crosslinking Protein_Complex->Crosslinking Quenching Quenching Crosslinking->Quenching Digestion Proteolytic Digestion Quenching->Digestion Enrichment Enrichment of Crosslinked Peptides Digestion->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis (e.g., XlinkX, MeroX) LC_MSMS->Data_Analysis Structural_Modeling Structural Modeling & Interpretation Data_Analysis->Structural_Modeling

Figure 1: General workflow for crosslinking-mass spectrometry (XL-MS) analysis.
Application Notes:

  • Choice of Crosslinker: The selection of a crosslinking reagent is critical and depends on the research question. Key considerations include the reactivity of the crosslinker (e.g., amine-reactive, carboxyl-reactive), the spacer arm length, and whether the crosslinker is cleavable or non-cleavable.[8][11] MS-cleavable crosslinkers, such as disuccinimidyl sulfoxide (B87167) (DSSO), can simplify data analysis by allowing for the separation of the two crosslinked peptides in the mass spectrometer.[1][3][12]

  • Sample Purity: For in-vitro crosslinking studies, high protein purity is essential to minimize non-specific crosslinking and simplify data analysis.[11]

  • Optimization of Crosslinking Conditions: It is crucial to optimize the crosslinker-to-protein molar ratio and reaction time to maximize the yield of crosslinked peptides while avoiding excessive modification that could perturb the native protein structure.[8][11]

II. Experimental Protocols

A. Protocol for In-Vitro Crosslinking of a Purified Protein Complex

This protocol is a general guideline and may require optimization for specific protein complexes.

Materials:

  • Purified protein complex (1-2 mg/mL)

  • Crosslinking buffer (e.g., 20 mM HEPES, pH 7.8, 150 mM NaCl)[11]

  • Crosslinking reagent (e.g., DSS, BS3, or DSSO) dissolved in anhydrous DMSO[11]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[13]

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Protein Preparation: Prepare the purified protein complex at a concentration of 1-2 mg/mL in the crosslinking buffer. Ensure the buffer does not contain primary amines (e.g., Tris) if using an amine-reactive crosslinker.[11]

  • Crosslinking Reaction: Add the crosslinking reagent to the protein solution at a final concentration of 1-2 mM. The optimal concentration may need to be determined empirically.[11] Incubate the reaction for 30-60 minutes at room temperature.[14]

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.[13]

  • Reduction and Alkylation: Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C. Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

  • Proteolytic Digestion: Dilute the sample with 50 mM ammonium (B1175870) bicarbonate to reduce the denaturant concentration. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[13]

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1% to stop the digestion. Desalt the sample using a C18 spin column according to the manufacturer's protocol.

B. Protocol for Enrichment of Crosslinked Peptides using Strong Cation Exchange (SCX) Chromatography

Crosslinked peptides are often present in low abundance and can be enriched based on their higher charge state compared to linear peptides.[13][15]

Materials:

  • Digested and desalted peptide mixture

  • SCX spin columns or cartridges

  • SCX loading buffer (e.g., 0.1% formic acid in 5% acetonitrile)

  • SCX elution buffers (e.g., increasing concentrations of sodium chloride or ammonium acetate (B1210297) in the loading buffer)[13]

Procedure:

  • Column Equilibration: Equilibrate the SCX spin column with the loading buffer according to the manufacturer's instructions.

  • Sample Loading: Load the acidified peptide digest onto the equilibrated SCX column.

  • Washing: Wash the column with the loading buffer to remove unbound peptides.

  • Stepwise Elution: Elute the peptides using a step gradient of increasing salt concentration (e.g., 50 mM, 100 mM, 200 mM, 500 mM NaCl).[13] Crosslinked peptides are expected to elute at higher salt concentrations.

  • Desalting: Desalt each fraction using a C18 spin column before LC-MS/MS analysis.[13]

III. LC-MS/MS Analysis

The enriched crosslinked peptide fractions are analyzed by nano-liquid chromatography coupled to a high-resolution mass spectrometer.

Application Notes:
  • Instrumentation: Orbitrap-based mass spectrometers are commonly used for XL-MS due to their high resolution and mass accuracy, which are crucial for the unambiguous identification of complex crosslinked peptide spectra.[13][16]

  • Data Acquisition: A data-dependent acquisition (DDA) method is typically employed. To favor the selection of crosslinked peptides, which are often larger and more highly charged, the instrument can be set to preferentially fragment precursor ions with higher charge states (e.g., ≥ 3+).[17]

  • Fragmentation: A combination of fragmentation techniques can be beneficial. For MS-cleavable crosslinkers like DSSO, a "stepped" collision energy or MSn methods can be used to first cleave the crosslinker and then fragment the individual peptide chains.[1][12]

IV. Data Analysis and Visualization

The identification of crosslinked peptides from complex MS/MS spectra requires specialized software.

Data_Analysis_Logic cluster_input Input Data cluster_search Search Algorithm cluster_output Output & Validation MS_Data MS/MS Spectra (.raw, .mzML) Search_Engine Search Engine (e.g., XlinkX, MeroX, xiSEARCH) MS_Data->Search_Engine FASTA Protein Sequences (FASTA) FASTA->Search_Engine Candidate_List Candidate Crosslinked Peptide List Search_Engine->Candidate_List Parameters Search Parameters: - Crosslinker mass - Enzyme - Modifications - Mass tolerances Parameters->Search_Engine FDR_Filtering False Discovery Rate (FDR) Filtering Candidate_List->FDR_Filtering Validated_Crosslinks Validated Crosslinks FDR_Filtering->Validated_Crosslinks

Figure 2: Logical workflow for the identification of crosslinked peptides.
Common Data Analysis Software:

SoftwareKey FeaturesReference
XlinkX (Proteome Discoverer) Integrated into the Thermo Fisher Scientific Proteome Discoverer platform. Supports MS-cleavable crosslinkers like DSSO.[13][13]
MeroX Standalone tool that supports MS-cleavable crosslinkers and provides user-friendly visualization of spectra.[18][19][18][19]
xiSEARCH A search engine specialized for the identification of crosslinked peptides, part of a suite of tools including xiFDR for false discovery rate estimation and xiVIEW for visualization.[20][20]
pLink A robust tool for protein-structure and protein-protein-interaction studies that reliably estimates the false discovery rate.[21]

V. Quantitative Crosslinking-Mass Spectrometry (qXL-MS)

qXL-MS allows for the relative or absolute quantification of crosslinked peptides between different experimental conditions, providing insights into dynamic changes in protein conformation and interactions.[4][5][6][22][23] This is particularly relevant in drug development for assessing how a compound affects the structure of its target or the composition of a protein complex.[5][7]

Quantitative Strategies:
  • Label-Free Quantification (LFQ): Compares the peak areas or spectral counts of crosslinked peptides across different runs.[4]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Cells are grown in media containing "light" or "heavy" isotopes of essential amino acids. The relative abundance of crosslinked peptides can be determined from the intensity ratios of the isotopic pairs in the mass spectrum.[4][5]

  • Isotope-Labeled Crosslinkers: Using a mixture of light and heavy isotopically labeled crosslinkers allows for the relative quantification of crosslinks.[4]

Example Quantitative Data: Hsp90 Conformation Changes Upon Drug Treatment

The following table summarizes hypothetical quantitative data, illustrating how qXL-MS can reveal drug-induced conformational changes in the chaperone protein Hsp90.

Crosslink (Residue Pair)ProteinFold Change (Drug vs. Control)Interpretation
Lys-98 – Lys-294Hsp902.5Increased proximity of N-terminal and Middle domains (more compact state)
Lys-575 – Lys-615Hsp900.8No significant change in the C-terminal domain
Lys-112 (Hsp90) – Lys-45 (Cdc37)Hsp90-Cdc370.4Disruption of Hsp90 interaction with co-chaperone Cdc37

VI. Application in Drug Discovery: Targeting a Signaling Pathway

XL-MS can be instrumental in understanding how small molecule inhibitors affect protein-protein interactions within a signaling pathway. For instance, in a kinase signaling cascade, XL-MS can map the interaction between a kinase and its substrate and show how this interaction is disrupted by an ATP-competitive inhibitor.

Signaling_Pathway cluster_control Control (No Inhibitor) cluster_inhibitor With Inhibitor Kinase_A Kinase A Substrate_B Substrate B Kinase_A->Substrate_B Interaction (Crosslink Detected) Inhibitor Kinase Inhibitor Kinase_A_Inhib Kinase A Inhibitor->Kinase_A_Inhib Substrate_B_Inhib Substrate B Kinase_A_Inhib->Substrate_B_Inhib Interaction Disrupted (Crosslink Absent/Reduced)

Figure 3: Use of XL-MS to probe inhibitor effects on a signaling pathway.

Conclusion

Crosslinking-mass spectrometry is a versatile and powerful technique for investigating protein structure and interactions.[24] With advancements in crosslinking chemistry, mass spectrometry instrumentation, and data analysis software, XL-MS is becoming increasingly accessible and is poised to make significant contributions to our understanding of complex biological systems and to accelerate the drug discovery process.[9][25]

References

Application Notes and Protocols for Target Identification Using Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of Biotin-PEG3-CONH-Ph-CF3-diazirine, a high-efficiency photo-affinity probe for the identification of small molecule targets. Photo-affinity labeling (PAL) is a powerful chemoproteomic technique used to covalently capture and identify the cellular binding partners of a small molecule of interest. This particular probe is trifunctional, incorporating:

  • A (Trifluoromethyl)phenyldiazirine group: A photoreactive moiety that, upon activation with UV light, forms a highly reactive carbene. This carbene rapidly and non-selectively inserts into nearby C-H and X-H bonds, creating a stable covalent linkage with the target protein. The trifluoromethyl group enhances the stability of the diazirine and minimizes the formation of reactive diazo isomers.

  • A Biotin (B1667282) tag: A high-affinity handle for the efficient enrichment of probe-labeled proteins using streptavidin-based affinity purification.

  • A PEG3 linker : A hydrophilic polyethylene (B3416737) glycol spacer that increases the solubility of the probe and extends the reach of the reactive group, potentially improving labeling efficiency.

These features make this compound a versatile tool for identifying the direct binding targets of small molecules in complex biological systems, including cell lysates and living cells. This is particularly valuable in early-stage drug discovery for target deconvolution and validation.

Principle of Photo-Affinity Labeling

The fundamental principle of photo-affinity labeling involves three key steps:

  • Incubation and Binding : The photo-affinity probe is introduced to a biological sample (e.g., cell culture, cell lysate) where it can bind non-covalently to its protein target(s).

  • Photo-Crosslinking : The sample is irradiated with UV light at a specific wavelength (typically 350-365 nm for diazirines) to activate the diazirine group. This generates a short-lived, highly reactive carbene that forms a covalent bond with the nearest amino acid residues of the target protein.

  • Enrichment and Identification : The covalently labeled proteins are then enriched from the complex mixture using the biotin tag and identified through downstream proteomic techniques, primarily mass spectrometry.

Data Presentation

The following tables present representative quantitative data from a chemoproteomic experiment using a trifluoromethylphenyldiazirine-alkyne probe to identify targets of a kinase inhibitor. This data illustrates the typical output of such an experiment and highlights the ability to identify known targets and potential off-targets.

Table 1: Top Enriched Protein Kinases Identified by Photo-Affinity Probe

Protein KinaseGene SymbolHeavy/Light Peptide RatioDescription
Ephrin type-A receptor 2EPHA215.2Known target of the parent inhibitor
Serine/threonine-protein kinase A-RafARAF12.8Potential off-target
Mitogen-activated protein kinase 1MAPK110.5Component of a relevant signaling pathway
Serine/threonine-protein kinase B-RafBRAF9.7Known off-target
Abelson murine leukemia viral oncogene homolog 1ABL18.5Potential off-target

Data is hypothetical and based on representative results from similar studies.

Table 2: All Specifically Labeled Proteins Identified

Protein NameGene SymbolHeavy/Light Peptide RatioNumber of Unique Peptides
Ephrin type-A receptor 2EPHA215.212
Serine/threonine-protein kinase A-RafARAF12.89
Mitogen-activated protein kinase 1MAPK110.511
Serine/threonine-protein kinase B-RafBRAF9.78
Abelson murine leukemia viral oncogene homolog 1ABL18.57
Heat shock protein HSP 90-alphaHSP90AA16.315
14-3-3 protein zeta/deltaYWHAZ5.96

This table showcases a broader list of identified proteins, providing insights into potential interaction networks.

Experimental Protocols

Protocol 1: In-Cell Photo-Affinity Labeling

This protocol describes the labeling of target proteins within living cells.

Materials:

  • This compound (store at -20°C, protected from light)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • UV lamp (365 nm)

  • Cell scrapers

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

Procedure:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow to 70-80% confluency.

  • Probe Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Probe Incubation: On the day of the experiment, replace the cell culture medium with fresh, serum-free medium containing the desired concentration of the photo-affinity probe (typically 1-10 µM). Incubate for 1-4 hours at 37°C in a CO2 incubator.

  • Control Samples: Prepare the following control samples:

    • No UV Control: Cells incubated with the probe but not exposed to UV light.

    • No Probe Control: Cells not incubated with the probe but exposed to UV light.

    • Competition Control: Cells pre-incubated with a 50-100 fold excess of a non-photoreactive competitor (e.g., the parent small molecule without the diazirine and biotin tags) for 1 hour before adding the photo-affinity probe.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS to remove the excess probe.

    • Place the cell culture plates on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis:

    • After irradiation, immediately lyse the cells by adding ice-cold Lysis Buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for affinity purification.

Protocol 2: Streptavidin Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of labeled proteins from the cell lysate.

Materials:

  • Streptavidin-conjugated magnetic beads or agarose (B213101) resin

  • Cell lysate from Protocol 1

  • Wash Buffer 1 (e.g., 1% Triton X-100 in PBS)

  • Wash Buffer 2 (e.g., 0.1% SDS in PBS)

  • Wash Buffer 3 (e.g., 1 M NaCl in PBS)

  • Elution Buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, containing 2 mM biotin)

  • Sample buffer for SDS-PAGE (e.g., Laemmli buffer)

Procedure:

  • Bead Equilibration: Wash the streptavidin beads three times with Lysis Buffer.

  • Binding: Add the clarified cell lysate to the equilibrated beads and incubate for 2-4 hours at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads (using a magnetic rack for magnetic beads or centrifugation for agarose resin) and discard the supernatant.

    • Wash the beads sequentially with the following buffers:

      • Two washes with Wash Buffer 1.

      • Two washes with Wash Buffer 2.

      • Two washes with Wash Buffer 3.

      • Two final washes with PBS to remove residual detergents and salts.

  • Elution:

    • Add Elution Buffer to the washed beads and incubate at 95°C for 10 minutes to elute the biotinylated proteins.

    • Alternatively, for on-bead digestion for mass spectrometry, proceed directly to Protocol 3 after the final PBS wash.

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes the preparation of enriched proteins for identification by mass spectrometry.

Materials:

  • Eluted proteins from Protocol 2 or washed beads for on-bead digestion

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

  • C18 desalting spin tips

Procedure (On-Bead Digestion):

  • Reduction and Alkylation:

    • Resuspend the washed beads in 50 mM ammonium bicarbonate buffer.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Add trypsin (1:50 to 1:100 enzyme to estimated protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Perform a second elution with 50% acetonitrile/0.1% formic acid and combine with the first supernatant.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 spin tips according to the manufacturer's instructions.

  • Mass Spectrometry Analysis:

    • Dry the desalted peptides in a vacuum centrifuge and resuspend in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS to identify the proteins.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Probe Incubation cluster_crosslinking Photo-Crosslinking cluster_processing Sample Processing cluster_analysis Analysis cells Plate and Grow Cells probe Incubate with Biotin-PEG3-CON H-Ph-CF3-diazirine cells->probe uv UV Irradiation (365 nm) probe->uv lysis Cell Lysis uv->lysis purification Streptavidin Affinity Purification lysis->purification ms_prep On-Bead Digestion & MS Sample Prep purification->ms_prep ms LC-MS/MS Analysis ms_prep->ms data_analysis Data Analysis & Target ID ms->data_analysis

Caption: Experimental workflow for target identification.

Illustrative Signaling Pathway: EGFR Signaling

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer. Photo-affinity probes based on EGFR inhibitors can be used to identify direct targets and off-targets, providing valuable insights into their mechanism of action.

egfr_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription EGF EGF (Ligand) EGF->EGFR Binds Probe Photo-Affinity Probe (EGFR Inhibitor Analog) Probe->EGFR Binds & Crosslinks UV UV Light UV->Probe

Caption: EGFR signaling and probe interaction.

Concluding Remarks

The use of this compound in photo-affinity labeling experiments provides a robust method for the identification of small molecule targets. The protocols and data presented here serve as a comprehensive guide for researchers in academic and industrial settings. Successful application of this technique requires careful optimization of experimental conditions, including probe concentration and UV irradiation time, as well as the inclusion of appropriate controls to ensure the specificity of the identified interactions. The insights gained from these experiments can significantly accelerate drug discovery and development by elucidating the molecular mechanisms of bioactive compounds.

Application Notes and Protocols for Biotin-PEG3-CONH-Ph-CF3-diazirine in Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG3-CONH-Ph-CF3-diazirine is a trifunctional, membrane-permeable probe designed for photo-affinity labeling (PAL) to identify and characterize protein-protein interactions within living cells.[1][2] This innovative tool integrates three key functionalities: a biotin (B1667282) handle for highly specific affinity purification, a PEG3 linker to provide flexibility and reduce steric hindrance, and a trifluoromethyl-phenyl-diazirine group as a photo-activatable crosslinker.[1][3] Upon irradiation with long-wave UV light, the diazirine moiety forms a highly reactive carbene that covalently crosslinks to proximal proteins, enabling the capture of both stable and transient interactions directly within the native cellular environment.[1][4] These captured protein complexes can then be enriched using streptavidin-based affinity purification and identified by mass spectrometry, providing valuable insights into cellular signaling pathways and aiding in drug target deconvolution.[1][5]

Principle of Photo-Affinity Labeling (PAL)

Photo-affinity labeling is a powerful technique to covalently trap and identify ligand-receptor and protein-protein interactions. The general workflow involves introducing a photo-activatable probe to a biological system, allowing it to interact with its binding partners, and then using a burst of UV light to initiate covalent crosslinking. The trifunctional nature of this compound makes it particularly well-suited for this application in live cells.[3]

The key steps in utilizing this probe are:

  • Incubation: The probe is introduced to live cells and allowed to permeate the cell membrane and interact with its target proteins.

  • Photo-activation: The cells are exposed to UV light (typically ~365 nm), which causes the diazirine group to lose nitrogen gas and form a highly reactive carbene intermediate.[1][6]

  • Covalent Crosslinking: The carbene rapidly and non-selectively inserts into nearby chemical bonds, forming a stable covalent link between the probe and the interacting protein(s).[1]

  • Cell Lysis and Affinity Purification: The cells are lysed, and the biotinylated protein complexes are captured and enriched using streptavidin-coated beads.[1][7]

  • Analysis: The enriched proteins are eluted, separated (e.g., by SDS-PAGE), and identified using mass spectrometry.[1][8]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular Formula C₂₈H₃₉F₃N₆O₆S
Molecular Weight 644.71 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO
Purity >95%
Storage Store at -20°C, protect from light
Table 2: Recommended Experimental Parameters for Live-Cell Photo-Affinity Labeling
ParameterRecommended RangeNotesReference
Probe Concentration 1 - 50 µMOptimal concentration should be determined empirically for each cell type and target. Start with a concentration range of 1-10 µM.[9]
Incubation Time 30 min - 4 hoursDependent on the kinetics of probe uptake and target binding.[10]
UV Irradiation Wavelength 350 - 365 nmMinimizes cellular damage compared to shorter UV wavelengths.[1][11]
UV Irradiation Time 1 - 15 minutesDependent on the intensity of the UV lamp and the distance to the sample. Shorter times are preferred to minimize cell stress.[1][7]
UV Light Source 100W - 1000W Hg(Xe) lamp or 365 nm LED arrayEnsure uniform irradiation of the cell culture dish.[1][11]
Competition Control 10-100 fold excess of unlabeled ligandCrucial for distinguishing specific from non-specific binding. The competitor is added prior to the probe.[3]

Experimental Protocols

Protocol 1: Live-Cell Photo-Affinity Labeling

This protocol outlines the general steps for labeling proteins in live cells using this compound.

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • DMSO

  • 6-well or 10 cm cell culture plates

  • UV lamp (365 nm)

  • Ice

Procedure:

  • Cell Culture: Plate cells in 6-well or 10 cm plates and grow to 70-80% confluency.

  • Probe Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.

  • Cell Treatment: a. On the day of the experiment, wash the cells once with warm PBS. b. Replace the medium with serum-free medium. c. For competition experiments, pre-incubate the cells with a 10-100 fold excess of an unlabeled competitor ligand for 30 minutes. d. Add the this compound probe to the desired final concentration (e.g., 10 µM). Include a vehicle control (DMSO only). e. Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator.

  • UV Crosslinking: a. Place the cell culture plate on ice. b. Remove the lid and place the UV lamp directly over the plate (distance may need optimization, e.g., 5-10 cm). c. Irradiate the cells with 365 nm UV light for 1-15 minutes. d. As a negative control, keep one plate in the dark (no UV exposure).

  • Cell Harvesting: a. After irradiation, immediately wash the cells twice with ice-cold PBS to remove the excess probe. b. Proceed to cell lysis for affinity purification.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of crosslinked proteins using streptavidin beads.

Materials:

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or 2% SDS in 50 mM Tris-HCl, pH 7.5 with biotin)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Lysis: a. Add ice-cold lysis buffer to the plate of UV-irradiated cells. b. Scrape the cells and transfer the lysate to a microcentrifuge tube. c. Incubate on ice for 30 minutes with occasional vortexing. d. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. e. Transfer the supernatant (cleared lysate) to a new tube.

  • Affinity Purification: a. Pre-wash the streptavidin beads with lysis buffer. b. Add the cleared lysate to the pre-washed beads. c. Incubate for 2-4 hours at 4°C with gentle rotation. d. Pellet the beads by centrifugation (or using a magnetic rack) and discard the supernatant. e. Wash the beads 3-5 times with wash buffer to remove non-specifically bound proteins.

  • Elution: a. Add elution buffer to the beads. b. For elution with SDS-PAGE sample buffer, boil the sample at 95°C for 5-10 minutes. The proteins are now ready for SDS-PAGE and subsequent analysis. c. For elution with biotin-containing buffer, incubate at room temperature with shaking, then collect the supernatant.

Protocol 3: Protein Identification by Mass Spectrometry

This protocol provides a general overview of the steps for identifying the enriched proteins.

Procedure:

  • SDS-PAGE and In-Gel Digestion: a. Run the eluted protein samples on an SDS-PAGE gel. b. Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain). c. Excise the protein bands of interest. d. Perform in-gel digestion with trypsin.

  • LC-MS/MS Analysis: a. Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: a. Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the MS/MS data. b. Compare the identified proteins from the probe-treated samples with the control samples (no UV, competition) to identify specific interaction partners.

Visualizations

experimental_workflow cluster_cell_culture Live-Cell Labeling cluster_purification Biochemical Analysis cluster_analysis Protein Identification A Incubate live cells with This compound B UV Irradiation (365 nm) A->B C Cell Lysis B->C D Affinity Purification (Streptavidin Beads) C->D E Elution D->E F SDS-PAGE E->F G In-Gel Digestion (Trypsin) F->G H LC-MS/MS Analysis G->H I Protein Identification H->I

Figure 1: Experimental workflow for live-cell photo-affinity labeling.

signaling_pathway cluster_membrane Plasma Membrane GPCR GPCR G_protein G-Protein GPCR->G_protein Activation Effector Effector Enzyme G_protein->Effector Modulation Probe This compound Probe->GPCR Binding UV UV Light (365 nm) Probe->UV Crosslink Covalent Crosslink UV->Crosslink Crosslink->GPCR Crosslink->G_protein

Figure 2: Probing GPCR signaling with the trifunctional probe.

Conclusion

This compound is a versatile and powerful tool for the study of protein-protein interactions in their native cellular context. The combination of a highly specific biotin handle, a flexible PEG linker, and an efficient photo-crosslinker enables the capture and identification of interaction partners that are often missed by traditional methods. The protocols and data provided here serve as a guide for researchers to effectively utilize this probe to advance our understanding of complex biological systems and to accelerate the drug discovery process. Careful optimization of experimental conditions and the inclusion of appropriate controls are essential for obtaining reliable and meaningful results.

References

Application Notes and Protocols: Harnessing Click Chemistry with Diazirine-Modified Compounds for Target Identification and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing diazirine-modified compounds in conjunction with click chemistry. This powerful combination of technologies enables robust and specific covalent labeling of biomolecules, proving invaluable for target identification, proteomics, and the development of novel therapeutics.

Introduction to Diazirine-Based Photoaffinity Labeling and Click Chemistry

Photoaffinity labeling (PAL) is a powerful technique used to identify the biological targets of small molecules. This method employs a photo-reactive probe, an analog of a biologically active molecule, to covalently bind to its interacting partners upon activation by UV light.[1][2][3][4] Among the various photo-reactive groups available, diazirines have gained prominence due to their small size, which minimizes perturbation of the parent molecule's biological activity, and their high reactivity upon photoactivation.[4][5]

Upon irradiation with UV light (typically around 350-365 nm), the diazirine ring loses nitrogen gas to generate a highly reactive carbene intermediate.[5][6] This carbene can then form a covalent bond with nearby molecules, effectively "trapping" the interaction between the probe and its biological target.[1][4][6]

To facilitate the detection and enrichment of these covalently labeled biomolecules, the diazirine probe is often designed to include a bioorthogonal handle, such as a terminal alkyne or an azide. This handle does not react with biological molecules but can be specifically and efficiently linked to a reporter tag (e.g., a fluorophore or biotin) using "click chemistry."[1] The most common click reaction employed in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[1][7] This two-step approach—photo-crosslinking followed by click chemistry—offers a versatile and sensitive method for identifying and characterizing the targets of small molecules in complex biological systems.[1][2][3]

Key Applications

The combination of diazirine-based photoaffinity labeling and click chemistry has a wide range of applications in biomedical research and drug discovery:

  • Target Identification of Bioactive Compounds: A primary application is the identification of the molecular targets of drugs, natural products, and screening hits, which is often a critical step in understanding their mechanism of action.[1][4][8]

  • Mapping Small Molecule Interactomes: This technique can be used to map the full spectrum of protein interactions for a given small molecule within the proteome.

  • Binding Site Characterization: Photo-crosslinking can help to map the specific binding site of a ligand on its target protein.

  • Studying Protein-Protein Interactions: Diazirine crosslinkers can be used to capture and identify transient protein-protein interactions.[5][6]

  • Investigating RNA-Protein Interactions: Diazirine-modified nucleosides can be incorporated into RNA probes to identify and study RNA-binding proteins.[9]

Workflow and Methodologies

The general workflow for a photoaffinity labeling experiment using a diazirine-alkyne probe involves several key steps, as illustrated below.

G General Workflow for Diazirine-Based Photoaffinity Labeling cluster_0 Probe Incubation & Crosslinking cluster_1 Click Chemistry & Detection cluster_2 Analysis A Incubate diazirine-alkyne probe with biological sample (e.g., cell lysate, live cells) B Irradiate with UV light (~350 nm) to activate diazirine A->B C Covalent crosslinking of probe to target protein(s) B->C E Perform Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) C->E D Add azide-reporter tag (e.g., Azide-Biotin, Azide-Fluorophore) D->E F Labeled target protein with reporter tag E->F G Visualization (In-gel fluorescence) F->G H Enrichment (Streptavidin pull-down) F->H I Identification (Mass Spectrometry) H->I

Caption: A schematic overview of the experimental workflow for target identification using a diazirine-alkyne photoaffinity probe.

Quantitative Data Summary

The efficiency of photo-crosslinking and subsequent labeling can vary depending on the probe design, target protein, and experimental conditions. Below is a summary of representative quantitative data from the literature.

Probe TypeTarget/SystemReported Labeling/Pull-down YieldReference
Diazirine-based probeEndogenous ING2 in complex proteomes~8% pull-down yield[10]
Benzophenone-based probeEndogenous ING2 in complex proteomes~2% pull-down yield[10]
Diazirine-modified uridine (B1682114) in RNASingle-stranded DNA binding protein (SSB)15% cross-linking yield[9]
Diazirine-modified uridine triphosphate (UDzTP)T7 RNA polymerase transcription (single incorporation)38% yield[9]
Diazirine-modified uridine triphosphate (UDzTP)T7 RNA polymerase transcription (triple incorporation)28% yield[9]

Experimental Protocols

Protocol 1: General Photoaffinity Labeling of Proteins in Cell Lysate

This protocol describes a general method for labeling proteins in a complex mixture using a diazirine-alkyne photoaffinity probe, followed by click chemistry for detection.

Materials:

  • Diazirine-alkyne photoaffinity probe

  • Cell lysate

  • Phosphate-buffered saline (PBS)

  • UV lamp (350-365 nm)

  • Azide-functionalized reporter tag (e.g., TAMRA-azide for fluorescence or biotin-azide for enrichment)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • SDS-PAGE reagents

  • In-gel fluorescence scanner

  • Streptavidin-agarose beads (for biotin-tagged samples)

Procedure:

  • Probe Incubation:

    • Dilute the cell lysate to a final protein concentration of 1-5 mg/mL in PBS.

    • Add the diazirine-alkyne probe to the lysate to the desired final concentration (typically in the low micromolar range).

    • Incubate the mixture for a specified time (e.g., 30-60 minutes) at 4°C to allow for binding of the probe to its target. Include a no-probe control and a competition control with an excess of the parent compound if available.

  • Photo-Crosslinking:

    • Transfer the samples to a suitable container (e.g., a 96-well plate or microcentrifuge tubes).

    • Place the samples on ice, approximately 5-10 cm from the UV lamp.

    • Irradiate the samples with UV light (350-365 nm) for 1-5 minutes. Keep a non-irradiated control sample in the dark.

  • Click Chemistry Reaction (CuAAC):

    • Prepare a fresh "click mix" containing:

      • Azide-reporter tag (e.g., 50 µM final concentration)

      • CuSO₄ (e.g., 1 mM final concentration)

      • TCEP or Sodium Ascorbate (e.g., 1 mM final concentration)

      • TBTA (e.g., 100 µM final concentration)

    • Add the click mix to the irradiated lysate and vortex gently.

    • Incubate the reaction for 1 hour at room temperature.

  • Analysis:

    • For fluorescently tagged samples: Add SDS-PAGE loading buffer, resolve the proteins by SDS-PAGE, and visualize the labeled proteins using an in-gel fluorescence scanner.

    • For biotin-tagged samples: Proceed to streptavidin enrichment followed by on-bead digestion and mass spectrometry analysis for protein identification.

Protocol 2: Synthesis of a Trifluoromethylphenyl Diazirine (TPD) Alkyne Reagent

This protocol outlines a synthetic route for a TPDYNE (TPD with an alkyne) reagent, which can be coupled to a molecule of interest. This is based on procedures described in the literature.[11]

G Synthetic Pathway for a TPDYNE Reagent A Trifluoromethyl Ketone Precursor B Oxime Formation A->B NH2OH·HCl C Tosylation B->C TsCl, Pyridine D Diaziridine Formation (liquid NH3) C->D E Diazirine Formation (Oxidation) D->E I2, Et3N F Functional Group Manipulation (e.g., deprotection) E->F G Alkyne Installation (e.g., Bestmann-Ohira reaction) F->G H Final TPDYNE Reagent G->H

Caption: A generalized synthetic scheme for preparing a TPDYNE photoaffinity labeling reagent.

Detailed Steps (Illustrative Example):

  • Oxime Formation: A trifluoromethyl ketone precursor is reacted with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime.[11]

  • Tosylation: The oxime is then tosylated using tosyl chloride in pyridine.[11]

  • Diaziridine Formation: The tosylated oxime is treated with liquid ammonia (B1221849) to form the diaziridine intermediate.[11]

  • Diazirine Oxidation: The crude diaziridine is oxidized, for example with iodine and triethylamine, to yield the trifluoromethyl diazirine.[11]

  • Alkyne Installation: An alkyne group is introduced. For instance, a protected alcohol on the aromatic ring can be deprotected, oxidized to an aldehyde, and then converted to a terminal alkyne using a reagent like the Bestmann-Ohira reagent.[11]

Logical Relationships in Diazirine Photochemistry

The photochemical activation of diazirines involves a series of reactive intermediates. Understanding these relationships is crucial for interpreting labeling results.

G Diazirine Photoactivation Pathway Diazirine Diazirine Diazo Diazo Diazirine->Diazo hν (isomerization) Carbene Carbene Diazirine->Carbene hν (-N2) Diazo->Carbene hν (-N2) Product Covalent Adduct (Labeled Biomolecule) Diazo->Product Reaction with acidic residues Carbene->Product Insertion/Addition reactions

Caption: The photochemical reaction cascade of diazirine, leading to the formation of reactive intermediates and the final covalent product.

Upon UV irradiation, diazirines can directly form a carbene or first isomerize to a linear diazo intermediate.[12][13] Both the diazo and carbene species are reactive, but they exhibit different labeling preferences. Carbenes are highly reactive and non-specific, inserting into various C-H and X-H bonds. In contrast, diazo intermediates can show a preference for reacting with acidic amino acid residues like aspartic and glutamic acid.[13][14] This understanding can aid in the design of probes and the interpretation of labeling data.

Conclusion

The strategic combination of diazirine-based photo-crosslinking and click chemistry provides a robust and versatile platform for exploring the interactions of small molecules in complex biological systems. The protocols and information provided herein serve as a guide for researchers to design and execute experiments aimed at identifying and characterizing the molecular targets of their compounds of interest, ultimately accelerating the pace of drug discovery and chemical biology research.

References

Troubleshooting & Optimization

Technical Support Center: Reducing Non-specific Binding of Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG3-CONH-Ph-CF3-diazirine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize non-specific binding during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

A1: this compound is a trifunctional chemical probe. Its three key components are:

  • Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin and avidin, enabling strong and specific capture or detection.[1]

  • PEG3 (Polyethylene Glycol): A short, flexible, and hydrophilic spacer that increases the probe's solubility in aqueous buffers and minimizes steric hindrance.

  • Trifluoromethylphenyl diazirine: A photo-activatable crosslinking group. Upon exposure to long-wave UV light (typically around 350 nm), it forms a highly reactive carbene intermediate that can covalently bind to nearby molecules.[2][3] The trifluoromethyl group helps to suppress undesired diazo isomerization.[2]

Q2: What are the main causes of non-specific binding with this probe?

A2: Non-specific binding can arise from several factors related to the probe's components and the experimental system:

  • Biotin-related: Endogenous biotin in samples (e.g., in liver and kidney tissues) can bind to streptavidin/avidin, leading to high background.[4] Additionally, the biotin moiety itself can sometimes interact non-specifically with proteins.

  • Diazirine-related: The highly reactive carbene generated upon photoactivation can react with abundant, non-target molecules in close proximity if the probe is not specifically bound to its intended target. However, a key advantage of diazirines is that the carbene is rapidly quenched by water in the absence of a nearby target, which helps to minimize non-specific labeling.[2]

  • System-related: Hydrophobic and electrostatic interactions between the probe, target, and other components of the assay system (e.g., beads, plates) can lead to non-specific adsorption. Inadequate blocking of these surfaces is a common cause of high background.

Q3: How can I be sure that the binding I observe is specific?

A3: Incorporating proper controls is crucial. A key control is a competition experiment where you pre-incubate your sample with an excess of a non-biotinylated, photo-inactive version of your molecule of interest. A significant reduction in the signal from your biotinylated probe in the presence of the competitor indicates specific binding.[5] Additionally, a "no UV" control, where the sample is not irradiated, will help identify binding that is not dependent on the photo-crosslinker.

Troubleshooting Guides

Problem 1: High Background Signal

High background can obscure your specific signal. Here are the common causes and solutions:

Potential Cause Recommended Solution
Inadequate Blocking Optimize your blocking strategy. Use a more effective blocking agent or increase the concentration and/or incubation time. See the "Comparison of Common Blocking Agents" table below for guidance.
Insufficient Washing Increase the number and/or duration of wash steps. Adding a non-ionic detergent like Tween-20 to your wash buffer can also improve washing efficiency.[6]
Non-specific Binding to Streptavidin/Avidin Pre-clear your sample by incubating it with streptavidin beads before adding your biotinylated probe. This can help remove endogenously biotinylated proteins.
Hydrophobic or Electrostatic Interactions Adjust the salt and/or detergent concentration in your buffers. Increased salt can disrupt electrostatic interactions, while detergents can minimize hydrophobic interactions.[4]
Excess Probe Concentration Titrate your probe to find the optimal concentration that maximizes specific signal while minimizing background.
Endogenous Biotin If working with tissues known to have high levels of endogenous biotin (e.g., liver, kidney), perform a biotin blocking step using an avidin/biotin blocking kit.[4]

While the optimal blocking agent is system-dependent, some are generally more effective than others. Non-fat dry milk is often a cost-effective and efficient blocker, but it is incompatible with biotin-streptavidin systems due to the presence of endogenous biotin.[6][7][8] For biotin-based assays, Bovine Serum Albumin (BSA) or casein are recommended alternatives.[9]

Blocking Agent Typical Concentration Advantages Disadvantages
Non-Fat Dry Milk 5% (w/v)Inexpensive, generally a very effective blocker.[8][10]Contains biotin , making it unsuitable for biotin-streptavidin based detection.[6][7][8] Can also contain phosphoproteins that interfere with phospho-antibody detection.[8][11]
Bovine Serum Albumin (BSA) 1-5% (w/v)Compatible with biotin-streptavidin systems and phospho-antibody detection.[9][11]Can be a weaker blocker than milk, potentially leading to higher background in some cases. More expensive than milk.[10]
Casein 1% (w/v)Generally provides lower background than BSA and is compatible with biotin-avidin systems.Can interfere with some immuno-chemical reactions.
Fish Gelatin 0.1-0.5% (w/v)Less likely to cross-react with mammalian antibodies.May be a less effective blocker than milk or casein.
Commercial Protein-Free Blockers VariesEliminates potential cross-reactivity with protein-based blockers.Generally more expensive.

Adjusting the composition of your binding and washing buffers can significantly reduce non-specific interactions.

Additive Typical Concentration Range Effect on Non-specific Binding Considerations
Salt (e.g., NaCl) 150 mM - 500 mMIncreasing salt concentration can reduce non-specific binding caused by electrostatic interactions.[12]High salt concentrations can also disrupt some specific protein-protein interactions. Optimization is key. Some recommend starting at 250 mM.[4]
Non-ionic Detergent (e.g., Tween-20) 0.05% - 0.2% (v/v)Reduces non-specific hydrophobic interactions.[6][13]Higher concentrations can potentially disrupt cell membranes or interfere with specific interactions. A concentration of 0.1-0.2% is often recommended for wash buffers.[6][13]
Problem 2: Low or No Specific Signal

A weak or absent signal for your target can be equally frustrating. Here’s how to troubleshoot this issue:

Potential Cause Recommended Solution
Inefficient Photo-crosslinking Ensure your UV lamp is emitting at the correct wavelength (around 350 nm) and that the lamp is close enough to your sample. Optimize the UV irradiation time.
Probe Concentration Too Low Increase the concentration of your biotinylated probe.
Target Protein Not Present or Inactive Confirm the presence and integrity of your target protein in the sample using a method like Western blotting. Ensure experimental conditions are compatible with maintaining the native conformation of your target.
Steric Hindrance The PEG3 spacer is designed to minimize this, but if you suspect the biotin or diazirine group is being masked, you may need to consider a probe with a longer spacer arm.
Quenching of the Carbene While water can quench the reactive carbene, this is generally a desired effect to reduce non-specific binding. However, ensure your buffer doesn't contain other nucleophiles that could be prematurely quenching the reaction.

Experimental Protocols

General Protocol for Photoaffinity Labeling

This is a generalized protocol and should be optimized for your specific system.

  • Probe Incubation: Incubate your biological sample (e.g., cell lysate, purified protein) with the this compound probe. It is recommended to perform this step in the dark to prevent premature activation of the diazirine.

  • UV Irradiation: Expose the sample to UV light at ~350 nm. The duration of irradiation should be optimized, but a common starting point is 10-15 minutes.[3]

  • Capture of Biotinylated Molecules: Add streptavidin-conjugated beads to the sample and incubate to capture the biotinylated probe and any crosslinked interacting molecules.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins. A typical wash buffer contains a physiological salt concentration (e.g., 150 mM NaCl) and a non-ionic detergent (e.g., 0.1% Tween-20).

  • Elution and Analysis: Elute the captured proteins from the beads and analyze them using methods such as SDS-PAGE, Western blotting, or mass spectrometry.

Protocol for Optimizing Blocking Conditions
  • Prepare several identical samples containing your target system.

  • Prepare a range of blocking buffers with different blocking agents (e.g., 1% BSA, 3% BSA, 1% Casein) and/or different concentrations of the same blocking agent.

  • Incubate each sample with a different blocking buffer for a standardized amount of time (e.g., 1 hour at room temperature).

  • Proceed with the rest of your experimental workflow, keeping all other parameters constant.

  • Analyze the results to determine which blocking condition provides the best signal-to-noise ratio.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_crosslinking Crosslinking cluster_capture Capture & Wash cluster_analysis Analysis sample_prep Prepare Biological Sample add_probe Add Biotin-Diazirine Probe sample_prep->add_probe uv_irrad UV Irradiation (~350 nm) add_probe->uv_irrad Incubate add_strep Add Streptavidin Beads uv_irrad->add_strep Covalent Crosslinking wash Wash to Remove Non-specific Binders add_strep->wash elute Elute Captured Proteins wash->elute analyze Analyze (SDS-PAGE, WB, MS) elute->analyze

Caption: Experimental workflow for photoaffinity labeling.

troubleshooting_logic start High Background? inadequate_blocking Inadequate Blocking? start->inadequate_blocking Yes low_signal Low/No Signal? start->low_signal No optimize_blocking Optimize Blocking Agent/Concentration inadequate_blocking->optimize_blocking Yes insufficient_washing Insufficient Washing? inadequate_blocking->insufficient_washing No increase_washes Increase Wash Steps/Duration insufficient_washing->increase_washes Yes adjust_buffer Adjust Buffer Composition (Salt/Detergent) insufficient_washing->adjust_buffer No inefficient_crosslinking Inefficient Crosslinking? low_signal->inefficient_crosslinking Yes optimize_uv Optimize UV Exposure inefficient_crosslinking->optimize_uv Yes low_probe Probe Concentration Too Low? inefficient_crosslinking->low_probe No increase_probe Increase Probe Concentration low_probe->increase_probe Yes target_issue Target Protein Issue? low_probe->target_issue No validate_target Validate Target Presence/Activity target_issue->validate_target Yes

Caption: Troubleshooting decision tree for non-specific binding.

References

Troubleshooting low crosslinking efficiency with diazirine reagents

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diazirine-based crosslinking reagents. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their crosslinking experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that can lead to low crosslinking efficiency and other experimental challenges.

Q1: My crosslinking yield is very low. What are the most common causes?

A: Low crosslinking efficiency with diazirine reagents can stem from several factors. The most common culprits include:

  • Suboptimal UV Irradiation: Incorrect wavelength, insufficient light intensity, improper duration of exposure, or excessive distance between the UV source and the sample can all lead to inefficient activation of the diazirine.[1][2][3] The optimal wavelength for diazirine photoactivation is typically between 330-370 nm.[2][4][5] Using lamps with an output below 8W may result in lower efficiency.[2][5]

  • Quenching of the Carbene Intermediate: The highly reactive carbene intermediate generated upon UV activation can be quenched by water, which reduces the yield of desired crosslinks.[4][6] While unavoidable in aqueous solutions, optimizing other parameters can help mitigate this effect.

  • Inappropriate Buffer Composition: Buffers containing primary amines, such as Tris or glycine, will compete with the intended target for reaction with NHS-ester functionalities on many common diazirine crosslinkers, thus reducing the amount of reagent available for crosslinking.[4][5]

  • Incorrect Reagent Concentration: Both insufficient and excessive concentrations of the diazirine probe can be problematic. The optimal concentration often needs to be determined empirically but typically ranges from 0.1-10 µM for photo-affinity probes or a 10- to 50-fold molar excess for protein crosslinking.[1][2]

  • Formation of Diazo Isomers: Upon UV irradiation, diazirines can isomerize into less reactive diazo compounds, especially with prolonged exposure to light.[7][8][9] This side reaction reduces the amount of carbene available for crosslinking. A yellow color in the sample after UV exposure can be an indicator of diazo isomer formation.[9]

Q2: How can I optimize my UV irradiation step for better efficiency?

A: Proper UV irradiation is critical for successful crosslinking. Here are key parameters to optimize:

  • Wavelength: Use a UV lamp that emits in the 330-370 nm range.[4][5] The optimal peak is around 345-355 nm.[1][2] Avoid short-wavelength UV (e.g., 254 nm) as it can cause damage to proteins and nucleic acids.[2][5]

  • Light Source and Intensity: High-wattage lamps (e.g., 1000W Hg(Xe) or >15W) generally require shorter irradiation times than lower-wattage lamps.[1][2] For example, a 1000W lamp might require only 1 minute of exposure, while a 100W lamp could need 5-10 minutes.[1]

  • Distance to Sample: The intensity of UV light decreases with distance. Position the lamp as close as possible to the sample without causing thermal damage. For instance, a 15W lamp might be placed 3-5 cm away.[2]

  • Sample Vessel: Use a shallow, open container (like a 96-well plate or a petri dish) to maximize the surface area exposed to the UV light.[1][2] Ensure the light path is not obstructed by materials that absorb UV, such as standard plastics.

  • Irradiation Time: This needs to be optimized empirically. Insufficient time leads to incomplete activation, while excessive time can lead to sample damage or the formation of unreactive diazo isomers.[8][9] Typical times range from 1 to 15 minutes.[1][2][4]

Q3: My diazirine reagent seems to be labeling non-specifically. How can I improve specificity?

A: Non-specific labeling can obscure true interactions. To enhance specificity:

  • Include a Competition Control: This is a crucial experiment to distinguish specific from non-specific binding.[1] Before adding the diazirine probe, pre-incubate the sample with a 10- to 100-fold molar excess of a non-photoreactive competitor molecule (e.g., the parent compound without the diazirine group).[1] A specific interaction will show a dose-dependent decrease in labeling in the presence of the competitor.

  • Optimize Probe Concentration: Use the lowest concentration of the diazirine probe that still provides a detectable signal. Titrating the probe concentration from 0.1-10 µM is a good starting point.[1]

  • Remove Excess Crosslinker: For two-step crosslinking protocols (e.g., using NHS-ester diazirines), it is highly recommended to remove any unreacted and hydrolyzed crosslinker by desalting or dialysis after the first reaction step and before photo-activation.[2][4]

  • Control for Non-Specific Photocrosslinking: Always include a control sample that is irradiated without the diazirine probe to identify any proteins that may be inherently sensitive to UV light.[1]

Q4: Are there differences between alkyl and aryl diazirines I should be aware of?

A: Yes, the type of diazirine can influence its reactivity and labeling profile:

  • Alkyl Diazirines: These are small and less likely to cause steric hindrance.[1][3] However, their reactivity can be pH-dependent, showing a preference for acidic residues (like aspartic and glutamic acid) at lower pH.[10][11] This is thought to be due to the formation of a longer-lived diazo intermediate that reacts with protonated carboxylic acids.[11]

  • Aryl (Trifluoromethylphenyl) Diazirines: These reagents tend to be less dependent on pH and show a broader reactivity profile, inserting into all types of amino acid residues.[11] Their reaction pathway is believed to proceed primarily through a highly reactive, short-lived carbene intermediate.[11] While generally more efficient, their larger size can sometimes interfere with molecular interactions.[8]

Q5: What buffer components should I avoid in my crosslinking reaction?

A: When using heterobifunctional diazirine crosslinkers with an N-hydroxysuccinimide (NHS) ester, it is critical to avoid buffers containing primary amines. These include:

  • Tris (tris(hydroxymethyl)aminomethane)

  • Glycine

These compounds will react with the NHS ester, quenching the reagent and preventing it from labeling your protein of interest.[4][5] Suitable amine-free buffers include PBS, HEPES, and borate (B1201080) buffers at a pH of 7-9.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for diazirine crosslinking experiments. These values should be used as a starting point for optimization.

ParameterRecommended RangeNotesSource
Probe Concentration 0.1 - 10 µMFor photo-affinity labeling probes.[1]
Crosslinker Molar Excess 10- to 50-foldFor in vitro protein crosslinking with NHS-ester diazirines.[2]
Final Crosslinker Conc. 0.5 - 2 mMFor in vitro and in-cell protein crosslinking.[2][4]
UV Wavelength 330 - 370 nmOptimal activation is around 345-355 nm.[2][4][5]
UV Irradiation Time 1 - 15 minutesHighly dependent on lamp intensity and sample setup.[1][2][4]
UV Lamp Power > 8 WLower wattage lamps may yield lower efficiency.[2][5]
Lamp-to-Sample Distance 1 - 5 cmFor low-to-medium power lamps (<100W).[2][5]
NHS Ester Reaction Time 30 min (RT) - 2 hrs (ice)For the amine-reactive step of NHS-ester diazirines.[2]
Quenching Concentration 20 - 100 mMFor quenching NHS ester reactions (e.g., Tris or glycine).[2][4]
Competitor Molar Excess 10- to 100-foldFor specificity control experiments.[1]

Experimental Protocols

Protocol 1: In Vitro Protein Crosslinking with an NHS-Ester Diazirine Reagent

This protocol describes a two-step process for crosslinking a purified protein to its interaction partners.

  • Protein Preparation: Prepare the purified protein sample in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL.

  • Crosslinker Preparation: Immediately before use, dissolve the NHS-ester diazirine reagent (e.g., SDA) in an anhydrous organic solvent like DMSO to a stock concentration of 10 mM.[2][5]

  • NHS-Ester Reaction (Step 1): Add the crosslinker stock solution to the protein sample to achieve a final concentration of 0.5-2 mM.[2] If the protein concentration is ≥ 5 mg/mL, use a 10-fold molar excess; for concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[2]

  • Incubation: Incubate the reaction for 30 minutes at room temperature or for 2 hours on ice.[2]

  • Quenching: Stop the NHS-ester reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. Incubate for 15 minutes on ice.[2][5]

  • Removal of Excess Crosslinker (Recommended): Remove unreacted and quenched crosslinker using a desalting column or dialysis to minimize background labeling.[2][4]

  • Addition of Binding Partner: Add the potential interacting protein(s) to the diazirine-labeled protein and incubate under conditions that favor their interaction.

  • Photo-activation (Step 2): Transfer the sample to a shallow, UV-transparent vessel. Place it under a long-wave UV lamp (350-365 nm) for 5-15 minutes on ice.[4] The optimal time and distance should be determined empirically.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 2: In-Cell Crosslinking on Live Cells

This protocol is for capturing protein interactions on the surface of live cells using a water-soluble (sulfo-NHS) diazirine reagent.

  • Cell Preparation: Grow cells to the desired confluency. Wash the cells twice with ice-cold, amine-free buffer (e.g., PBS, pH 7.4) to remove any primary amines from the culture medium.[2]

  • Crosslinker Preparation: Immediately before use, dissolve the water-soluble sulfo-NHS-ester diazirine reagent in PBS to the desired final concentration (typically 0.5-2 mM).[2]

  • Cell Surface Labeling: Add the crosslinker solution to the cells and incubate for 30 minutes on ice.[2][4]

  • Quenching: Add a quenching buffer (e.g., Tris-buffered saline) to a final concentration of 20-50 mM Tris and incubate for 15 minutes on ice to stop the reaction.[4]

  • Washing: Wash the cells three times with ice-cold PBS to remove excess crosslinker and quenching buffer.[4]

  • Photo-activation: Resuspend or cover the cells in PBS. Irradiate with UV light (350-365 nm) on ice for 5-15 minutes.[4] Ensure the cells are fully covered in buffer to prevent drying.[2]

  • Cell Lysis and Analysis: Lyse the cells using an appropriate lysis buffer. Analyze the crosslinked proteins by immunoprecipitation, SDS-PAGE, or mass spectrometry.[4]

Visualizations

Troubleshooting_Workflow cluster_uv UV Irradiation Issues cluster_reagent Reagent & Reaction Issues cluster_specificity Specificity Issues start Low Crosslinking Efficiency uv_check Check UV Parameters start->uv_check reagent_check Check Reaction Conditions start->reagent_check spec_check High Background? start->spec_check uv_wave Wavelength? (330-370nm) uv_check->uv_wave uv_int Intensity / Distance? uv_wave->uv_int uv_time Irradiation Time? uv_int->uv_time uv_solution Optimize Lamp & Time uv_time->uv_solution reagent_conc Probe Concentration? reagent_check->reagent_conc buffer_comp Buffer Composition? (No Primary Amines) reagent_conc->buffer_comp reagent_quench Carbene Quenching? buffer_comp->reagent_quench reagent_solution Titrate Probe & Use Amine-Free Buffer reagent_quench->reagent_solution spec_control Competition Control? (Excess Unlabeled Probe) spec_check->spec_control spec_excess Excess Crosslinker? spec_control->spec_excess spec_solution Run Competition & Remove Excess Reagent spec_excess->spec_solution Diazirine_Activation_Pathway cluster_main Primary Photo-activation Pathway cluster_side Side Reactions & Quenching diazirine Diazirine (Stable Precursor) carbene Carbene (Highly Reactive) diazirine->carbene UV Light (hv) ~350 nm - N₂ diazo Diazo Isomer (Less Reactive) diazirine->diazo Isomerization crosslink Covalent Crosslink (C-H, N-H, O-H Insertion) carbene->crosslink Reaction with Proximal Residue quenched Quenched by H₂O carbene->quenched Reaction with Solvent (Water) Experimental_Workflow start Start step1 Step 1: Label Protein 1 with NHS-Diazirine start->step1 step2 Quench & Remove Excess Crosslinker step1->step2 step3 Incubate with Protein 2 step2->step3 step4 Step 2: UV Activation (350-365 nm) step3->step4 step5 Analysis (SDS-PAGE / MS) step4->step5 end End step5->end

References

Biotin-PEG3-CONH-Ph-CF3-diazirine quenching and reaction termination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Biotin-PEG3-CONH-Ph-CF3-diazirine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a photoaffinity labeling (PAL) probe. The trifluoromethylphenyl diazirine group is photo-activatable. Upon irradiation with UV light (typically around 350-365 nm), it releases nitrogen gas (N₂) and forms a highly reactive carbene intermediate. This carbene can then rapidly and non-selectively insert into neighboring C-H, N-H, or O-H bonds, forming a stable covalent bond with nearby proteins or other biomolecules.[1][2] The biotin (B1667282) tag allows for subsequent detection, enrichment, and identification of the labeled molecules.

Q2: What are the advantages of using a trifluoromethylphenyl diazirine (TPD) probe like this one?

A2: TPD probes offer several advantages over other photo-reactive groups. The trifluoromethyl group helps to suppress the undesired rearrangement of the diazirine to a linear diazo intermediate upon photoactivation, which can have different reactivity and lower the efficiency of carbene-mediated labeling.[2] TPD probes are also relatively small, which minimizes steric hindrance that could interfere with ligand-target interactions. Additionally, they are stable under various experimental conditions, including different pH levels and in the presence of nucleophiles, prior to UV activation.

Q3: What wavelength of UV light should be used to activate the diazirine?

A3: The optimal wavelength for activating trifluoromethylphenyl diazirine probes is in the long-wave UV range, typically between 350 nm and 365 nm.[2] This wavelength range is considered more biocompatible as it is less likely to cause significant damage to proteins and other biological molecules compared to shorter UV wavelengths.

Q4: How should I prepare and store this compound?

A4: The compound is typically supplied as a solid. For storage, it is recommended to keep it at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[3][4] Stock solutions can be prepared in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).[4] It is crucial to protect the compound and its solutions from light to prevent premature activation of the diazirine group.

Q5: What is "quenching" in the context of this reagent, and why is it necessary?

A5: Quenching refers to the process of deactivating any unreacted photo-activated carbene intermediates and stopping the cross-linking reaction. The highly reactive carbene can be quenched by water, which is a common occurrence in biological systems and can lead to lower labeling efficiency.[5] After the desired photo-crosslinking time, the reaction should be actively terminated to prevent non-specific labeling during subsequent experimental steps. This is typically done by adding a quenching agent.

Experimental Protocols and Data

Quantitative Data Summary

The following table provides typical experimental parameters for using trifluoromethylphenyl diazirine probes. Note that these are starting recommendations and optimal conditions should be determined empirically for each specific experimental setup.

ParameterIn Vitro (Purified Protein)Cell-Based AssaysNotes
Probe Concentration 1 - 50 µM1 - 20 µMHigher concentrations can lead to increased non-specific labeling.
UV Irradiation Wavelength 350 - 365 nm350 - 365 nmUse a UV lamp with a narrow bandwidth filter to minimize sample damage.
UV Irradiation Time 1 - 15 minutes1 - 10 minutesTime should be optimized. Longer times can increase labeling but also potential for sample degradation. The half-life of some diazirines under 356 nm light is around 11 minutes.[6]
UV Lamp Power 100W - 1000W100W - 1000WThe distance from the lamp to the sample is a critical factor.
Quenching Agent 20-100 mM Tris buffer20-100 mM Tris bufferDithiothreitol (DTT) can also be used as a quencher in some applications.
Quenching Time 5 - 15 minutes5 - 15 minutesIncubation with the quenching buffer terminates the reaction.
Detailed Experimental Protocol: Photoaffinity Labeling and Quenching

This protocol provides a general workflow for a photoaffinity labeling experiment using this compound.

  • Sample Preparation:

    • For in vitro experiments, prepare your target protein in a suitable buffer (e.g., PBS or HEPES).

    • For cell-based experiments, culture cells to the desired confluency.

  • Incubation with Probe:

    • Add this compound to your sample at the desired final concentration.

    • Incubate in the dark for a sufficient time to allow for binding to the target molecule. This time will depend on the binding kinetics of your system.

  • UV Irradiation:

    • Place the sample on a cold surface (e.g., on ice) to minimize heat-induced damage.

    • Irradiate the sample with a UV lamp at 350-365 nm for the optimized duration. Ensure even irradiation of the entire sample.

  • Reaction Quenching and Termination:

    • Immediately after irradiation, add a quenching buffer (e.g., Tris-HCl, pH 7.5) to a final concentration of 50-100 mM.

    • Incubate for 10-15 minutes at room temperature to ensure all reactive carbene intermediates are quenched.

  • Downstream Processing:

    • Following quenching, the biotin-labeled proteins can be detected by western blot using streptavidin-HRP or enriched using streptavidin-coated beads for mass spectrometry-based identification.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
No or Low Labeling Signal 1. Insufficient UV irradiation time or power.Optimize irradiation time and ensure the lamp is at an appropriate distance from the sample.
2. Probe concentration is too low.Perform a concentration titration to find the optimal probe concentration.
3. The diazirine has degraded due to improper storage or handling.Ensure the probe is stored correctly and protected from light. Use freshly prepared solutions.
4. Inefficient binding of the probe to the target.Increase incubation time or optimize buffer conditions to promote binding.
High Background/Non-specific Labeling 1. Probe concentration is too high.Reduce the probe concentration.
2. UV irradiation time is too long.Reduce the irradiation time.
3. Inefficient quenching.Ensure the quenching buffer is added immediately after irradiation and at a sufficient concentration.
4. The probe is labeling abundant, non-target proteins.Include a competition control by pre-incubating the sample with an unlabeled ligand to block the specific binding site.
Inconsistent Results 1. Uneven UV irradiation.Ensure the entire sample is evenly exposed to the UV light source.
2. Variability in incubation times or temperatures.Standardize all incubation steps in the protocol.
3. Probe solution instability.Prepare fresh probe solutions for each experiment.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_termination Termination & Quenching cluster_analysis Downstream Analysis prep_sample Prepare Protein Sample or Cell Culture incubate Incubate Sample with Probe (in the dark) prep_sample->incubate prep_probe Prepare Probe Stock (e.g., in DMSO) prep_probe->incubate irradiate UV Irradiation (350-365 nm) (on ice) incubate->irradiate quench Add Quenching Buffer (e.g., Tris-HCl) irradiate->quench incubate_quench Incubate to Terminate Reaction quench->incubate_quench analysis Detection (Western Blot) or Enrichment (Streptavidin Beads) incubate_quench->analysis ms Mass Spectrometry (Target ID) analysis->ms

Caption: Experimental workflow for photoaffinity labeling.

troubleshooting_logic start Experiment Outcome no_signal No/Low Signal start->no_signal high_bg High Background start->high_bg inconsistent Inconsistent Results start->inconsistent uv_issue Check UV Source (Time, Power, Wavelength) no_signal->uv_issue Cause? probe_conc_high Decrease Probe Conc. high_bg->probe_conc_high Cause? standardize Standardize Protocol (Time, Temp, UV exposure) inconsistent->standardize Cause? probe_conc_low Increase Probe Conc. uv_issue->probe_conc_low If not UV probe_degraded Use Fresh Probe probe_conc_low->probe_degraded If not Conc. uv_too_long Decrease UV Time probe_conc_high->uv_too_long If not Conc. quenching_issue Optimize Quenching uv_too_long->quenching_issue If not UV Time

Caption: Troubleshooting logic for common experimental issues.

References

Technical Support Center: Optimizing Biotin Enrichment Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in biotin (B1667282) enrichment assays.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of high background in biotin enrichment assays?

High background can originate from several sources, including non-specific binding of proteins to the streptavidin beads, endogenous biotinylated proteins in the sample, and excessive biotinylation reagent.[1][2][3] To minimize background, it's crucial to optimize blocking steps, washing conditions, and the amount of biotinylation reagent used.[1][4]

Q2: How can I reduce non-specific binding to streptavidin beads?

Non-specific binding is a frequent issue.[4] Strategies to mitigate this include:

  • Blocking: Pre-incubate beads with a blocking agent like BSA or a non-ionic detergent such as Tween-20.[3] Note that some blocking agents like milk contain biotin and should be avoided.[1]

  • Increasing Wash Stringency: Enhance the stringency of your wash buffers by increasing salt concentration (e.g., up to 1M KCl), adding detergents (e.g., 0.05% to 0.1% Tween-20), or adjusting the pH.[1][3][4]

  • Bead Selection: Different types of streptavidin beads (e.g., magnetic, agarose) from various vendors can exhibit different levels of non-specific binding.[5] Consider testing beads from different manufacturers.

Q3: What causes a weak or no signal in my biotin pulldown?

Low signal can be due to several factors:

  • Inefficient Biotinylation: The protein of interest may not be sufficiently biotinylated. This could be due to a low molar excess of the biotinylation reagent, suboptimal reaction conditions (pH, temperature), or the biotin being inaccessible on the protein.[1][6]

  • Protein Degradation: The tagged protein may have been degraded. Always include protease inhibitors in your lysis buffer.[1]

  • Insufficient Lysate: The amount of lysate used for the pulldown may be too low.[1]

  • Inefficient Elution: The elution conditions may not be strong enough to break the biotin-streptavidin interaction.

Q4: How do I optimize the biotinylation reaction?

Optimization of the biotinylation step is critical for a successful enrichment. Key parameters to consider are:

  • Biotin Reagent Concentration: The molar ratio of biotin to protein needs to be optimized. A 12- to 20-fold molar excess of biotin is a good starting point for in vitro chemical biotinylation.[7] The optimal concentration can also depend on the cell type and experimental conditions.[8]

  • Reaction Conditions: Factors like pH, temperature, and incubation time influence labeling efficiency.[9] For chemical biotinylation with NHS-biotin, a pH of 7.0-7.2 is generally recommended.[9][10]

  • Removal of Free Biotin: It is essential to remove any unbound biotin before proceeding with the enrichment step to prevent it from saturating the streptavidin beads.[7][10]

Troubleshooting Guides

Issue 1: High Background Obscuring Specific Signal

High background can make it difficult to distinguish your protein of interest from non-specifically bound proteins.

Caption: Troubleshooting workflow for high background.

Wash Buffer ComponentConcentrationEffect on Background
Salt (NaCl or KCl)150 mM - 1 MIncreasing concentration generally decreases non-specific binding.[3][4]
Detergent (Tween-20)0.05% - 0.1%Higher concentrations can improve washing efficiency.[1]
Urea2 MUsed in harsh wash protocols for proximity labeling techniques like BioID.[3]
Sodium Carbonate0.1 MCan be used as a high pH wash to disrupt non-specific interactions.
Issue 2: Low or No Detectable Signal of Target Protein

A weak or absent signal for your protein of interest can be frustrating. This guide helps to identify and resolve the root cause.

Caption: Troubleshooting workflow for low signal.

ApplicationRecommended Molar Excess of Biotin Reagent to ProteinReference
In vitro chemical labeling (protein at 2-10 mg/mL)≥ 12-fold[7]
In vitro chemical labeling (protein at ≤ 2 mg/mL)≥ 20-fold[7]
In vivo labeling (BioID)Dependent on expression and labeling time (e.g., 50 µM biotin for 24h)[8][11]

Experimental Protocols

Protocol 1: General Biotinylation of Cell Surface Proteins

This protocol outlines a general procedure for biotinylating proteins on the surface of live cells.

  • Cell Preparation: Culture cells to approximately 80-90% confluency.[10]

  • Washing: Gently wash the cells twice with ice-cold PBS to remove any residual media components.[10]

  • Biotinylation Reaction:

    • Prepare a fresh solution of NHS-biotin in ice-cold PBS at a concentration of 0.1-1 mM.[10] The optimal concentration should be determined empirically.

    • Incubate the cells with the biotinylation reagent for 30 minutes on ice.[10] This helps to prevent the internalization of the biotin reagent.

  • Quenching: To stop the reaction and remove unbound biotin, wash the cells with a quenching buffer such as PBS containing 100 mM glycine.[10]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.[1]

  • Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant for the enrichment step.[10]

Protocol 2: Streptavidin Bead Washing for Reduced Background

This protocol provides a stringent washing procedure to minimize non-specific binding to streptavidin beads.

  • Initial Binding: Incubate the biotinylated lysate with pre-equilibrated streptavidin beads for 1-2 hours at 4°C with gentle rotation.

  • Wash 1 (Low Stringency): Wash the beads twice with a lysis buffer containing 0.1% SDS and 0.1% Triton-X.[12]

  • Wash 2 (High Salt): Wash the beads once with a high salt buffer (e.g., 1 M KCl).[3]

  • Wash 3 (High pH): Wash the beads once with 0.1 M Sodium Carbonate.

  • Wash 4 (Chaotropic Agent): Wash the beads once with 2 M Urea in 10 mM Tris-HCl, pH 8.0.[3]

  • Final Washes: Wash the beads three times with PBS to remove any residual detergents or salts before elution.

Biotin_Enrichment_Workflow Start Start: Cell Culture Biotinylation Biotinylation of Target Proteins Start->Biotinylation Quenching Quenching of Excess Biotin Biotinylation->Quenching Lysis Cell Lysis Quenching->Lysis Enrichment Enrichment with Streptavidin Beads Lysis->Enrichment Washing Stringent Washing Steps Enrichment->Washing Elution Elution of Biotinylated Proteins Washing->Elution Analysis Downstream Analysis (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Overview of the biotin enrichment workflow.

References

Technical Support Center: Minimizing UV-Induced Cell Damage During Photo-crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing ultraviolet (UV)-induced cell damage during photo-crosslinking experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal UV wavelength to minimize cell damage?

A1: Longer UV wavelengths are generally less damaging to cells. The near-UV range of 320-400 nm is often preferred for applications involving living cells.[1][2] Specifically, a wavelength of 365 nm is commonly used as it is less harmful than shorter wavelengths (e.g., 254 nm) that can directly damage DNA and proteins.[3][4] High-intensity, longwave UV light (365 nm) from LED sources can significantly reduce irradiation time, further minimizing photodamage.[3][5]

Q2: How does the choice of photoinitiator affect cell viability?

A2: The type and concentration of the photoinitiator are critical factors influencing cell viability. Different photoinitiators exhibit varying levels of cytotoxicity. For instance, some studies have shown that phenylbis(acyl) phosphine (B1218219) oxides (BAPO) can be highly toxic to cells, while others like ethyl (2,4,6-trimethylbenzoyl) phenylphosphinate (TPOL) and methyl benzoylformate (MBF) display lower cellular toxicity.[6][7][8] Commonly used photoinitiators in biomedical applications, such as Irgacure 2959, lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), and Eosin Y, are generally considered cytocompatible at low concentrations.[9][10] However, cytotoxicity is cell-type dependent and increases with higher concentrations.[11]

Q3: What is the role of reactive oxygen species (ROS) in UV-induced cell damage, and how can it be mitigated?

A3: UV exposure, particularly in the presence of a photoinitiator, can lead to the generation of reactive oxygen species (ROS), which are a major cause of cell death.[11][12] These highly reactive molecules can damage cellular components, including lipids, proteins, and DNA, leading to oxidative stress and apoptosis. To mitigate ROS-induced damage, antioxidants or ROS scavengers can be added to the cell media.[11] For example, ascorbic acid has been shown to significantly improve cell survival by scavenging free radicals.[11] Edaravone is another potent hydroxyl radical scavenger that can protect against photoreceptor cell death.[13]

Q4: How can I optimize UV exposure time and intensity to reduce cell damage?

A4: Optimizing UV exposure is a balance between achieving efficient crosslinking and maintaining cell viability. High-intensity UV irradiation for a shorter duration can be more effective and less damaging than low-intensity exposure for a prolonged period.[3][5][14] This is because shorter exposure times minimize the overall stress on the cells.[3] It is crucial to determine the minimum energy dose required for successful crosslinking through careful titration experiments. Excessive UV energy can lead to non-specific crosslinking and protein damage.[15]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low cell viability after crosslinking UV dose is too high. Reduce the UV exposure time or intensity. Perform a dose-response experiment to find the optimal energy level.[16]
Inappropriate UV wavelength. Use a longer wavelength UV source, such as 365 nm, to minimize direct cellular damage.[1][2]
Photoinitiator concentration is too high. Decrease the photoinitiator concentration. Titrate the concentration to find the lowest effective level.[11]
Cytotoxic photoinitiator. Switch to a more cytocompatible photoinitiator. Refer to literature for cell-type-specific recommendations.[6][7][8]
Excessive ROS generation. Add an ROS scavenger, such as ascorbic acid or N-acetyl-l-cysteine (NAC), to the cell culture medium during irradiation.[11][12]
Inefficient crosslinking UV dose is too low. Increase the UV exposure time or intensity. Ensure the UV lamp is functioning correctly and calibrated.
Photoinitiator concentration is too low. Increase the photoinitiator concentration.
Incorrect UV wavelength for the photoinitiator. Ensure the emission spectrum of your UV source overlaps with the absorption spectrum of your photoinitiator.[9]
Inconsistent results Fluctuations in UV lamp output. Use a UV crosslinker with a microprocessor-controlled photo-feedback system to ensure reproducible energy dosage.[17][18]
Uneven UV exposure. Ensure the sample is placed at a consistent distance from the UV source and that the light is distributed evenly across the sample.

Quantitative Data Summary

Table 1: Recommended Photoinitiator Concentrations for Cell-Friendly Crosslinking

PhotoinitiatorRecommended Concentration RangeLight SourceReference
Irgacure 29590.01% - 0.1% (w/v)365 nm UV[9][11]
LAP0.025% - 1% (w/v)405 nm visible light[9][10]
Eosin Y0.02 - 0.5 mMVisible light[9]
TPOL1 - 50 µMNot specified[6][8]
MBF1 - 50 µMNot specified[6][8]

Table 2: UV Dosage and Cell Viability

UV Wavelength (nm)UV Intensity (mW/cm²)Exposure TimeCell TypeResulting Cell ViabilityReference
365515 - 30 sNot specifiedHigher viability[14]
365560 sNot specifiedLower viability[14]
3651025 - 45 sNot specifiedSuccessful crosslinking[19]
3651315 - 35 sNot specifiedSuccessful crosslinking[19]
37033 minCardiac progenitor cells>95%[2]

Experimental Protocols

Protocol 1: Standard Photo-crosslinking with Minimized UV Damage
  • Cell Preparation: Culture cells to the desired confluency in the appropriate culture vessel.

  • Photoinitiator Addition: Prepare a stock solution of a cytocompatible photoinitiator (e.g., Irgacure 2959 at 0.05% w/v). Dilute the stock solution in fresh, pre-warmed culture medium to the final working concentration. Replace the existing medium with the photoinitiator-containing medium.

  • ROS Scavenger (Optional): To further protect cells, add a sterile solution of an ROS scavenger (e.g., ascorbic acid to a final concentration of 1 mM) to the medium.

  • UV Exposure:

    • Use a UV crosslinker equipped with a 365 nm light source.[17][18]

    • Set the energy dose based on prior optimization experiments (e.g., starting with 100-300 mJ/cm²).

    • Place the culture vessel in the center of the UV chamber to ensure even irradiation.

    • Initiate the UV exposure.

  • Post-Exposure Care:

    • Immediately after exposure, remove the photoinitiator-containing medium.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Add fresh, pre-warmed culture medium.

    • Return the cells to the incubator.

  • Assessment: Evaluate cell viability and the efficiency of crosslinking at the desired time points post-irradiation.

Protocol 2: Assessing Cell Viability Post-Crosslinking
  • Reagents and Materials:

    • Live/Dead viability/cytotoxicity kit (e.g., Calcein AM and Ethidium Homodimer-1).

    • Fluorescence microscope.

    • Flow cytometer (optional).

    • Phosphate-buffered saline (PBS).

  • Staining Procedure (for microscopy):

    • At the desired time point after crosslinking, aspirate the culture medium.

    • Wash the cells once with PBS.

    • Prepare the staining solution according to the manufacturer's instructions by diluting the fluorescent dyes in PBS or culture medium.

    • Add the staining solution to the cells and incubate for the recommended time (typically 15-30 minutes) at room temperature or 37°C, protected from light.

    • Image the cells using a fluorescence microscope with appropriate filters for the live (green) and dead (red) cell stains.

  • Quantitative Analysis (for flow cytometry):

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and resuspend in binding buffer.

    • Add fluorescent viability dyes (e.g., Propidium Iodide or a fixable viability dye).

    • Incubate as recommended by the manufacturer.

    • Analyze the cell suspension using a flow cytometer to quantify the percentage of live and dead cells.

Visualizations

UV_Damage_Pathway UV UV Light (365 nm) PI Photoinitiator UV->PI activates ROS Reactive Oxygen Species (ROS) PI->ROS generates Cell Cell Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Damage causes Neutral Neutralization ROS->Neutral Apoptosis Apoptosis / Cell Death Damage->Apoptosis Scavenger ROS Scavenger (e.g., Ascorbic Acid) Scavenger->Neutral Neutral->Cell protects

Caption: Signaling pathway of UV-induced cell damage and mitigation by ROS scavengers.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cells Add_PI Add Photoinitiator Prep_Cells->Add_PI Add_Scavenger Add ROS Scavenger (Optional) Add_PI->Add_Scavenger UV_Exposure UV Exposure (Optimize Wavelength, Intensity, Time) Add_Scavenger->UV_Exposure Post_Incubation Post-Exposure Incubation UV_Exposure->Post_Incubation Viability_Assay Cell Viability Assay Post_Incubation->Viability_Assay Crosslinking_Assay Crosslinking Efficiency Assay Post_Incubation->Crosslinking_Assay

Caption: Experimental workflow for optimizing photo-crosslinking with minimal cell damage.

Caption: Decision tree for troubleshooting low cell viability in photo-crosslinking.

References

Best practices for storing and handling Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Biotin-PEG3-CONH-Ph-CF3-diazirine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a high-purity, heterobifunctional crosslinking reagent. It incorporates a biotin (B1667282) moiety for detection or purification, a PEG3 spacer to enhance solubility and reduce steric hindrance, and a trifluoromethylphenyl diazirine group for photoactivated covalent crosslinking. Its primary application is in photoaffinity labeling to identify and study protein-protein and protein-small molecule interactions.[1] Upon activation with UV light, the diazirine group forms a highly reactive carbene that can covalently bind to nearby molecules.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the stability and reactivity of this compound. The recommended storage conditions are summarized in the table below. It is essential to protect the compound from light, especially UV sources, to prevent premature activation of the diazirine moiety.

Q3: How should I prepare a stock solution of this reagent?

A3: It is recommended to prepare stock solutions in a dry, inert solvent such as dimethyl sulfoxide (B87167) (DMSO). Due to the moisture-sensitive nature of many crosslinkers, it is advisable to use freshly opened or properly stored anhydrous solvent. Once dissolved, the stock solution should be stored at -20°C or -80°C and protected from light. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into smaller, single-use volumes.[2]

Q4: What wavelength of UV light should be used to activate the diazirine group?

A4: The trifluoromethylphenyl diazirine moiety is efficiently activated by long-wave UV light, typically in the range of 330-370 nm.[3] This wavelength range is less damaging to biological samples compared to shorter UV wavelengths required for some other photoreactive groups.[3]

Storage and Stability

Proper storage and handling are critical for the performance of this compound. Below is a summary of recommended storage conditions for the compound in both solid and solution forms.

FormStorage TemperatureDurationSpecial Considerations
Powder -20°CUp to 3 yearsProtect from light and moisture.
4°CUp to 2 yearsProtect from light and moisture.
In Solvent (e.g., DMSO) -80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Protect from light.
-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles. Protect from light.

Experimental Protocols

This section provides a general protocol for a photoaffinity labeling experiment using this compound. Note that specific conditions such as concentration, incubation times, and UV exposure will need to be optimized for your particular experimental system.

Materials:

  • This compound

  • Anhydrous DMSO

  • Target protein or cell lysate in an appropriate amine-free buffer (e.g., PBS, HEPES)

  • UV lamp (330-370 nm)

  • Quenching solution (e.g., Tris buffer)

  • Streptavidin-agarose beads or similar for affinity purification

  • SDS-PAGE and Western blotting reagents

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_analysis Analysis A Dissolve Reagent in DMSO C Incubate Reagent with Sample (in dark) A->C B Prepare Protein/Lysate B->C D UV Irradiation (330-370 nm) C->D E Quench Reaction D->E F Affinity Purification (Streptavidin) E->F G SDS-PAGE / Western Blot F->G H Mass Spectrometry F->H

Caption: General workflow for a photoaffinity labeling experiment.

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO. All steps involving the diazirine reagent before UV activation should be performed in subdued light or in amber vials.

  • Labeling Reaction:

    • Incubate your protein sample or cell lysate with the desired concentration of the biotin-diazirine probe. The optimal concentration should be determined empirically.

    • Incubate the mixture in the dark for a sufficient time to allow for binding to the target.

  • UV Crosslinking:

    • Expose the sample to UV light (330-370 nm). The duration and intensity of UV exposure are critical parameters that need to be optimized. A typical starting point is 5-15 minutes.[4]

    • It is recommended to perform the irradiation on ice to minimize potential sample damage.

  • Quenching:

    • (Optional but recommended) Quench the reaction by adding a solution containing primary amines, such as Tris buffer, to react with any unreacted crosslinker.

  • Analysis:

    • The biotin-labeled proteins can now be detected or purified.

    • For detection, proceed with SDS-PAGE and Western blotting using streptavidin-HRP or a fluorescently labeled streptavidin.

    • For identification of labeled proteins, perform affinity purification using streptavidin-conjugated beads, followed by elution and analysis by mass spectrometry.

Troubleshooting Guide

This guide addresses common issues that may be encountered during experiments with this compound.

IssuePossible CauseSuggested Solution
Low or No Labeling Reagent Inactivity: Improper storage or handling (exposure to light/moisture).Use a fresh vial of the reagent and ensure it is protected from light and moisture at all times. Prepare fresh stock solutions in anhydrous DMSO.
Inefficient UV Activation: Incorrect UV wavelength, insufficient UV dose (too short exposure or low intensity), or excessive distance from the UV source.Ensure your UV lamp emits in the 330-370 nm range. Optimize the UV exposure time and intensity. Place the sample as close as safely possible to the UV source.
Buffer Incompatibility: Presence of primary amines (e.g., Tris, glycine) in the reaction buffer.Use amine-free buffers such as PBS, HEPES, or MOPS for the labeling reaction.
High Background / Non-specific Labeling Excess Reagent: Too high a concentration of the biotin-diazirine probe.Perform a concentration titration to find the optimal probe concentration that maximizes specific labeling while minimizing background.
Hydrolysis of Reagent: The reagent can hydrolyze in aqueous solutions, leading to non-specific interactions.Prepare the reaction mixture immediately before UV activation. Minimize the time the reagent is in aqueous buffer before crosslinking.
Non-specific Binding: The probe may bind non-specifically to abundant proteins or other cellular components.Include a competition control by pre-incubating the sample with an excess of an unlabeled competitor ligand to the target protein. This should reduce specific labeling.[5]
Poor Solubility of the Reagent Precipitation in Aqueous Buffer: The reagent may have limited solubility in aqueous buffers.The PEG3 linker is designed to improve aqueous solubility. However, if precipitation occurs, you may need to adjust the buffer composition or add a small amount of an organic co-solvent (ensure it is compatible with your biological sample).
Protein Aggregation/Precipitation Over-crosslinking: Excessive crosslinking can lead to protein aggregation.Reduce the concentration of the crosslinker or the UV exposure time.
Sample Instability: The experimental conditions (e.g., buffer, temperature) may be destabilizing your protein.Optimize the buffer conditions (pH, ionic strength) to ensure protein stability throughout the experiment.

Logical Troubleshooting Flow:

G Start Problem: Low/No Labeling A Check Reagent Integrity (Fresh vial/stock?) Start->A B Verify UV Source (Wavelength & Intensity) A->B Reagent OK E Problem Solved A->E New Reagent Worked C Optimize UV Exposure Time B->C UV Source OK B->E Correct UV Source Worked D Check Buffer Composition (Amine-free?) C->D Optimization Failed C->E Optimized Time Worked D->E Buffer is Amine-free D->E Changed Buffer Worked

Caption: A logical workflow for troubleshooting low labeling efficiency.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this chemical.

  • Handle the compound in a well-ventilated area or in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

Disposal:

  • Dispose of waste containing this compound and any contaminated materials as hazardous chemical waste in accordance with your institution's and local regulations. Do not dispose of down the drain or in regular trash.[6]

This technical support guide is intended to provide general recommendations. Researchers should always consult the product-specific information provided by the supplier and perform appropriate optimization for their specific experimental systems.

References

Overcoming solubility issues with Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Biotin-PEG3-CONH-Ph-CF3-diazirine. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges, particularly those related to solubility, during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO). A product data sheet from MedChemExpress indicates a solubility of up to 100 mg/mL (155.11 mM) in DMSO.[1] It is crucial to use freshly opened or anhydrous DMSO, as the compound is moisture-sensitive.[2][3]

Q2: Can I dissolve the compound directly in aqueous buffers like PBS?

A2: Direct dissolution in aqueous buffers is not recommended and will likely fail. The trifluoromethyl-phenyl-diazirine portion of the molecule is hydrophobic, making the compound poorly soluble in water.[4][5] Similar non-sulfonated diazirine crosslinkers are known to be water-insoluble and may precipitate if added directly to aqueous solutions at concentrations above 5 mM.[2]

Q3: How should I prepare my working solution for an experiment in an aqueous buffer?

A3: The standard procedure is to first prepare a concentrated stock solution in anhydrous DMSO (e.g., 10 mM).[2][5] This stock solution should then be added to your aqueous reaction buffer (e.g., PBS, HEPES) while vortexing, ensuring the final concentration of DMSO remains low (typically below 10%) to avoid negative effects on your experiment.[2][3]

Q4: Which aqueous buffers are compatible with this reagent?

A4: Use non-amine-containing buffers with a pH between 7 and 9.[2][5] Suitable buffers include Phosphate-Buffered Saline (PBS), HEPES, carbonate/bicarbonate, or borate (B1201080) buffers.[5] Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction.[2][5]

Q5: The compound precipitated when I added the DMSO stock to my aqueous buffer. What should I do?

A5: This typically happens if the final concentration of the reagent is too high for its solubility in the mixed-solvent system, or if the DMSO concentration is too low. Please refer to the Troubleshooting Guide below for a step-by-step approach to resolving this issue.

Q6: How should I store the solid reagent and the stock solution?

A6: The solid reagent should be stored at -20°C, protected from moisture.[3] It is recommended to equilibrate the vial to room temperature before opening to prevent condensation.[2] DMSO stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[6] However, for best results, it is often recommended to prepare stock solutions fresh immediately before use.[2][3]

Solubility and Stock Solution Data

The following tables summarize key quantitative data regarding the solubility and preparation of solutions for this compound.

Table 1: Solubility Data

SolventMaximum ConcentrationMolarity (approx.)SourceNotes
DMSO100 mg/mL155 mM[1]Use of ultrasonic assistance may be needed. Use high-purity, anhydrous DMSO.
Aqueous BufferVery Low / Insoluble-[2][4]Direct dissolution is not recommended.

Table 2: Recommended Stock & Working Solution Parameters

ParameterRecommendationSource
Stock Solution SolventAnhydrous DMSO or DMF[2]
Recommended Stock Concentration10 mM[2]
Final Organic Solvent in Aqueous Rxn< 10%[2][3]
Recommended Aqueous BuffersPBS, HEPES, Borate, Carbonate (pH 7-9)[5]
Buffers to AvoidTris, Glycine (or any primary amine)[2][5]

Troubleshooting Guide: Overcoming Solubility Issues

If you encounter precipitation or difficulty dissolving the reagent, follow this troubleshooting workflow.

G start Start: Solubility Issue (Precipitation / Fails to Dissolve) check_solvent Step 1: Verify Solvent Quality Is your DMSO anhydrous and high-purity? start->check_solvent check_prep Step 2: Review Preparation Method Did you prepare a concentrated DMSO stock first? check_solvent->check_prep Yes replace_solvent Action: Use fresh, anhydrous DMSO. Old DMSO absorbs water. check_solvent->replace_solvent No prepare_stock Action: Prepare a 10 mM stock solution in anhydrous DMSO before adding to aqueous buffer. check_prep->prepare_stock No check_dilution Step 3: Analyze Dilution Step Did precipitation occur when adding stock to aqueous buffer? check_prep->check_dilution Yes replace_solvent->check_prep prepare_stock->check_dilution reduce_conc Option A: Lower Final Concentration Your target concentration may exceed solubility in the mixed solvent. check_dilution->reduce_conc Yes success Success: Reagent is fully dissolved. check_dilution->success No, dissolved fine. increase_dmso Option B: Increase Final DMSO % Increase co-solvent up to 10% (if experiment allows). reduce_conc->increase_dmso reduce_conc->success Try this first add_slowly Option C: Modify Addition Technique Add DMSO stock dropwise to vigorously stirring/vortexing aqueous buffer. increase_dmso->add_slowly increase_dmso->success Try this second add_slowly->success Try this third fail Issue Persists: Contact Technical Support add_slowly->fail If options fail

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocol: Preparing a Working Solution

This protocol describes the standard method for preparing a working solution of this compound for a typical protein labeling experiment.

Materials:

  • This compound (solid)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, 100 mM sodium phosphate, 150 mM NaCl, pH 7.4)

  • Microcentrifuge tubes

  • Pipettors and tips

Procedure:

  • Equilibrate Reagent: Before opening, allow the vial of solid this compound to warm to room temperature to prevent moisture condensation.[2]

  • Prepare 10 mM DMSO Stock Solution:

    • Calculate the volume of anhydrous DMSO needed to create a 10 mM stock solution. (Molecular Weight: ~644.7 g/mol ). For example, to prepare 100 µL of a 10 mM stock, dissolve 0.645 mg of the reagent in 100 µL of anhydrous DMSO.

    • Add the DMSO to the solid reagent.

    • Vortex thoroughly until the solid is completely dissolved. If needed, brief sonication can be used. This stock solution should be prepared fresh for optimal reactivity.[2][3]

  • Prepare Final Working Solution:

    • Determine the final concentration of the crosslinker needed for your experiment (e.g., 0.5 - 2 mM for cell-based assays).[2]

    • Vigorously vortex your reaction buffer.

    • While the buffer is vortexing, add the required volume of the 10 mM DMSO stock solution dropwise to the buffer.

    • Ensure the final volume of DMSO does not exceed 10% of the total reaction volume.

  • Immediate Use: Use the freshly prepared working solution immediately in your experiment.

Visualization of Molecular Properties and Workflow

The structure of this compound contains distinct regions that contribute to its overall solubility characteristics.

G cluster_molecule This compound cluster_properties Solubility Contribution mol Biotin PEG3 Linker Phenyl-CF3-Diazirine hydrophilic Hydrophilic (Water-Soluble) mol:f0->hydrophilic Enhances aqueous solubility mol:f1->hydrophilic Enhances aqueous solubility hydrophobic Hydrophobic (Water-Insoluble) mol:f2->hydrophobic Requires organic solvent (DMSO)

Caption: Structural components and their influence on solubility.

References

Technical Support Center: Trifluoromethyl-Diazirine Photoaffinity Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for trifluoromethyl-diazirine based photoaffinity labeling. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and understanding the potential artifacts and side reactions associated with these powerful chemical biology tools.

Frequently Asked Questions (FAQs)

Q1: What are trifluoromethyl-diazirines and why are they used in photoaffinity labeling?

A1: Trifluoromethyl-diazirines are a class of photoactivatable crosslinking agents widely used in photoaffinity labeling (PAL) to study biomolecular interactions.[1][2][3] Upon irradiation with UV light (typically around 350-370 nm), they release nitrogen gas to generate highly reactive trifluoromethylcarbene intermediates.[4][5] This carbene can then covalently bind to nearby molecules by inserting into C-H, N-H, and O-H bonds, thus "labeling" interacting partners of a probe molecule.[2][6] The trifluoromethyl group provides stability to the diazirine ring and helps to minimize unwanted rearrangement reactions that can occur with other types of diazirines.[5][7][8]

Q2: My trifluoromethyl-diazirine probe seems to be degrading even before I start my experiment. What could be the cause?

A2: A significant drawback of conventional 3-trifluoromethyl-3-phenyldiazirines is their instability in the presence of ambient laboratory light.[1][9] The strained three-membered diazirine ring can decompose upon exposure to fluorescent lighting. To mitigate this, it is crucial to handle these compounds in the dark or under red light conditions as much as possible.[10] Recently, more ambient light-stable probes have been developed by replacing the phenyl ring with electron-withdrawing heterocyclic rings like pyridine (B92270) or pyrimidine, which help to stabilize the diazirine ring.[1][11]

Q3: What are the main reactive species generated upon photoactivation, and are there any side reactions?

A3: Upon UV irradiation, a trifluoromethyl-diazirine primarily generates a highly reactive singlet carbene.[1][12] However, a common side reaction is the photoisomerization of the diazirine into a more stable, linear diazo compound.[1][7][13] This diazo intermediate is generally less reactive than the carbene but can still participate in certain reactions, sometimes leading to non-specific labeling.[13][14][15] For trifluoromethyl-aryl diazirines, this diazo intermediate is often considered inert, which is an advantage over other diazirines where the diazo compound can be highly reactive.[14]

Q4: I am observing low labeling efficiency. What are the potential reasons?

A4: Low labeling efficiency can stem from several factors:

  • Probe Instability: As mentioned, premature degradation of the diazirine due to light exposure can reduce the concentration of active probe.

  • Poor Aqueous Solubility: Many trifluoromethyl-diazirine probes have limited solubility in aqueous buffers used for biological experiments, which can decrease their effective concentration.[1][9]

  • Reaction with Buffer Components: The highly reactive carbene can be quenched by components of your buffer, especially nucleophiles or solvents like methanol.[1]

  • Insufficient UV Irradiation: Inadequate UV light intensity or duration can lead to incomplete activation of the probe.

  • Reversal of Labeling: In some cases, the initial product of carbene insertion can be unstable. For example, insertion into N-H bonds (like in proteins) can be followed by a base-catalyzed elimination of hydrogen fluoride, which may lead to hydrolysis and reversal of the crosslink.[12]

Q5: Can the reaction conditions, such as pH, affect the labeling outcome?

A5: Yes, pH can play a significant role, particularly with alkyl diazirines. Studies have shown that alkyl diazirines exhibit preferential labeling of acidic amino acid residues (like aspartic and glutamic acid) in a pH-dependent manner.[15][16] This is attributed to the reaction proceeding through the diazo intermediate, which is more reactive towards protonated species. While aryl trifluoromethyl-diazirines are thought to react primarily through the carbene, being aware of potential pH effects on your target protein and probe is important.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Labeling of Target Protein 1. Probe Degradation: The diazirine has decomposed due to exposure to ambient light. 2. Poor Probe Solubility: The probe is not sufficiently dissolved in the aqueous buffer. 3. Inefficient Photoactivation: The UV lamp is not at the correct wavelength, is too far from the sample, or the irradiation time is too short. 4. Carbene Quenching: Buffer components (e.g., Tris, glutathione, dithiothreitol) are reacting with and quenching the carbene. 5. Reversal of Labeling: The initial covalent adduct is unstable under the experimental conditions.[12]1. Handle the probe in a darkroom or under red light. Use freshly prepared solutions. Consider using newer, ambient light-stable diazirine analogs.[1][11] 2. Test probe solubility beforehand. Use a minimal amount of a compatible organic co-solvent (e.g., DMSO) if necessary. Consider synthesizing probes with enhanced aqueous solubility.[1] 3. Ensure your UV source emits at the correct wavelength for diazirine activation (~350-370 nm). Optimize irradiation time and distance to the sample.[3] 4. If possible, perform the experiment in a buffer with minimally reactive components (e.g., PBS, HEPES). Avoid primary amines and thiols in the buffer during irradiation. 5. Analyze the stability of the adduct. Consider altering the pH or buffer composition during downstream processing.
High Background / Non-Specific Labeling 1. Reaction via Diazo Intermediate: The diazo isomer may be reacting non-specifically with abundant, nucleophilic residues on proteins.[13][14] 2. Hydrolysis of Probe: The probe itself might be unstable in the aqueous buffer over long incubation times. 3. Long-Lived Reactive Species: The carbene is reacting with components in the bulk solution rather than at the target binding site.1. Minimize the formation of the diazo intermediate by optimizing the UV irradiation time. Shorter, more intense pulses may favor carbene formation. 2. Minimize incubation times. Perform control experiments without the target protein to assess probe stability and non-specific binding to other components. 3. Include a scavenger molecule in the bulk solution that is inert to your target but will quench non-specifically diffused carbenes.
Unidentified Side Products in Mass Spectrometry 1. Reaction with Water/Buffer: The carbene has reacted with water or buffer salts, creating adducts. 2. Elimination/Hydrolysis Products: The initial protein adduct has undergone elimination of HF followed by hydrolysis, leading to a difluoro-ketone product.[12] 3. Diazo-related Products: The diazo intermediate has reacted with acidic residues or other nucleophiles.[15]1. Characterize potential buffer adducts by running control experiments without the biological target. 2. Search for mass shifts corresponding to the loss of HF and the addition of oxygen. This side reaction is a known caveat for trifluoromethyl-diazirines.[12] 3. Look for characteristic adducts on acidic residues (Asp, Glu). The reactivity profile of the diazo intermediate is different from the carbene.

Data and Experimental Protocols

Quantitative Data Summary

Table 1: Ambient Light Stability of Trifluoromethyl-Aryl Diazirines (Data synthesized from Kumar et al.[1][17])

CompoundAryl Group% Decomposition (4h exposure)% Decomposition (8h exposure)
3 Phenyl~40%~70%
1 Pyridinyl~10%~20%
2 Pyrimidinyl<5%<5%

Table 2: Aqueous Solubility of Derivatized Diazirine Probes (Data synthesized from Kumar et al.[1][17])

Probe BaseDerivativeAqueous Solubility at pH 7.4 (μM)Fold Increase vs. Phenyl
Phenyl N-Acetyl Tryptophan Ester< 0.021x
Pyridinyl N-Acetyl Tryptophan Ester4.09 ± 0.19~200x
Pyrimidinyl N-Acetyl Tryptophan Ester133 ± 0.5~6650x
Key Experimental Protocols

Protocol 1: General Photoaffinity Labeling Experiment

  • Preparation (in dark/red light):

    • Prepare a stock solution of the trifluoromethyl-diazirine probe in an appropriate solvent (e.g., DMSO).

    • Prepare the biological sample (e.g., purified protein, cell lysate) in a suitable, non-reactive buffer (e.g., PBS, HEPES).

  • Incubation:

    • Add the probe to the biological sample at the desired final concentration.

    • Incubate the mixture for a sufficient time to allow for binding of the probe to its target. This step should be optimized for the specific interaction being studied.

  • Photo-irradiation:

    • Place the sample in a suitable container (e.g., quartz cuvette, 96-well plate) on ice to minimize heat-related damage.

    • Irradiate the sample with a long-wave UV lamp (350-370 nm) for a predetermined amount of time (e.g., 5-30 minutes). The optimal time and distance from the lamp should be determined empirically.

  • Downstream Analysis:

    • After irradiation, proceed with the desired analysis, such as SDS-PAGE, Western blotting, mass spectrometry, or pull-down assays to identify and characterize the labeled biomolecules.

Protocol 2: Assessing Probe Stability in Ambient Light

  • Sample Preparation:

    • Prepare solutions of the diazirine probe in a deuterated solvent (e.g., d4-methanol) suitable for NMR analysis.

  • Exposure:

    • Expose the NMR tube containing the sample to a standard laboratory fluorescent light source.

  • Analysis:

    • Acquire a ¹⁹F NMR spectrum of the sample at various time points (e.g., 0, 1, 2, 4, 8 hours).

    • The diazirine peak will decrease in intensity over time, while peaks corresponding to decomposition products will appear.[1]

    • Quantify the percentage of intact diazirine at each time point by integrating the respective NMR signals.

Visualized Pathways and Workflows

Photoactivation_Pathway Photoactivation and Side Reactions of Trifluoromethyl-Diazirines Diazirine Trifluoromethyl-Diazirine (Stable Precursor) Carbene Singlet Carbene (Highly Reactive) Diazirine->Carbene UV Light (k1) Major Pathway Diazo Linear Diazo Isomer (Side Product) Diazirine->Diazo UV Light (k2) Side Reaction Insertion Covalent Adduct (Desired Labeling) Carbene->Insertion Insertion into C-H, N-H, O-H Quenching Quenched/Solvent Adducts (Artifact) Carbene->Quenching Reaction with Solvent/Buffer Diazo_Reaction Reaction with Nucleophiles (e.g., Acidic Residues) Diazo->Diazo_Reaction Elimination Elimination of HF (Adduct Instability) Insertion->Elimination Base-catalyzed Hydrolysis Hydrolysis Product (Difluoro-ketone) Elimination->Hydrolysis

Caption: Photoactivation pathway of trifluoromethyl-diazirines leading to desired labeling and potential side reactions.

Troubleshooting_Workflow Troubleshooting Workflow for Low Labeling Efficiency Start Low Labeling Efficiency Check_Probe Is Probe Intact Before UV? Start->Check_Probe Check_Solubility Is Probe Soluble? Check_Probe->Check_Solubility Yes Result_Bad Problem Persists Check_Probe->Result_Bad No (Degraded) Check_UV Is UV Activation Optimal? Check_Buffer Is Buffer Non-Reactive? Check_UV->Check_Buffer Yes Check_UV->Result_Bad No (Suboptimal) Result_Good Labeling Improved Check_Buffer->Result_Good Yes Check_Buffer->Result_Bad No (Reactive) Check_Solubility->Check_UV Yes Check_Solubility->Result_Bad No (Insoluble)

References

Technical Support Center: Optimizing Biotinylated Peptide Yield for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the yield of biotinylated peptides for mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor affecting the yield of biotinylated peptides?

A: A pivotal factor is the stage at which enrichment is performed. Traditionally, biotinylated proteins are enriched, followed by on-bead digestion. However, a newer strategy called Direct Detection of Biotin-containing Tags (DiDBiT) involves digesting proteins into peptides before enriching for the biotinylated peptides.[1][2] This approach significantly reduces sample complexity and can increase the detection of biotinylated peptides by up to 200-fold compared to conventional methods.[1][2][3]

Q2: How can I reduce non-specific binding to my streptavidin beads?

A: Non-specific binding is a common issue that can significantly impact your final yield by masking true signals.[4] To mitigate this, consider the following:

  • Pre-clearing Lysates: Before adding streptavidin beads, incubate your cell lysate with beads that do not have streptavidin to capture proteins that bind non-specifically to the bead matrix itself.[4]

  • Optimized Wash Buffers: Use stringent wash buffers. Washing with solutions containing detergents (e.g., 0.1% SDS, 0.1% Triton-X), high salt concentrations (e.g., 1M KCl), or denaturants (e.g., 2M Urea) can help disrupt weaker, non-specific interactions.[4][5]

  • Bead Pre-washing: Pre-washing the affinity beads before incubation with the sample can help remove potential contaminants from the beads themselves.[6][7]

  • Use of NeutrAvidin: NeutrAvidin is a deglycosylated form of avidin (B1170675) with a more neutral isoelectric point, which reduces non-specific binding to the resin.[8]

Q3: What are the best practices for the biotinylation reaction itself?

A: Proper biotinylation is key to ensuring you have peptides to enrich.

  • Molar Ratio: For small peptides, a 3-5 fold molar excess of peptide to biotin (B1667282) reagent is recommended to ensure complete incorporation of a single biotin molecule per peptide.[9]

  • Reaction Time: Incubate the peptide and biotin reagent mixture for 1-2 hours at room temperature.[9]

  • Solvent: Biotin has low solubility in many organic solvents. Dissolving it in DMSO or a DMSO/DMF mixture before adding it to the peptide solution can improve reaction efficiency.[10]

  • Removal of Excess Biotin: After the reaction, it is crucial to remove unreacted biotin, as it will compete with biotinylated peptides for binding sites on the affinity beads. This can be done via dialysis or using a desalting column.[11][12]

Q4: How does the choice of biotinylation tag affect my mass spectrometry results?

A: The biotin tag can alter the physicochemical properties of the peptide.

  • Hydrophobicity: Biotinylation increases the hydrophobicity of a peptide. This may require optimization of your liquid chromatography gradient to ensure proper separation.[13][14]

  • Charge State: The reaction of NHS-ester-based biotin reagents with primary amines (N-terminus or lysine (B10760008) side chains) forms an amide bond, which is less basic than the original amine. This typically leads to a reduction of one positive charge per modification, which can affect ionization and detection in the mass spectrometer.[14][15] Consider including singly charged precursors in your MS acquisition methods.[14]

  • Cleavable Linkers: Using a biotin tag with a cleavable linker (e.g., containing a disulfide bridge) can facilitate the release of peptides from streptavidin beads under mild reducing conditions, which is less harsh than traditional elution methods.[13]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Signal for Biotinylated Peptides 1. Incomplete Biotinylation: The reaction may not have gone to completion.[16] 2. Low Protein/Peptide Input: Starting material may be insufficient. 3. Inefficient Enrichment: Biotinylated peptides are not binding to the beads.[16] 4. Inefficient Elution: Peptides are not being released from the beads.[17]1. Optimize the biotin-to-peptide molar ratio (try a 3-5:1 ratio of peptide to biotin).[9] Extend reaction time to 2 hours at room temperature.[9] Ensure biotin is fully dissolved using DMSO.[10] 2. Increase the amount of starting protein lysate.[6][7] 3. Check the binding capacity of your beads and ensure you are not exceeding it.[18] Verify the pH of your binding buffer is optimal (pH 7.2-8.0).[16] Consider switching to a peptide-level enrichment strategy (DiDBiT).[1][2] 4. Use a more stringent elution buffer (e.g., 80% acetonitrile, 0.1% TFA).[1] Try competitive elution by boiling beads in a buffer containing excess free biotin (e.g., 2 mM).[4][17]
High Background of Non-Biotinylated Peptides 1. Non-Specific Binding: Endogenous proteins are binding to the affinity matrix.[4] 2. Contamination: Keratins and other common contaminants are introduced during sample handling. 3. Inefficient Washing: Wash steps are not stringent enough to remove non-specific binders.[16]1. Pre-clear the lysate with beads lacking streptavidin.[4] Use NeutrAvidin beads which have lower non-specific binding.[8] 2. Use keratin-free reagents and tubes, and work in a clean environment. 3. Increase the number of washes. Use a series of buffers with varying stringency (e.g., high salt, different detergents, urea).[4]
Inconsistent Results Between Batches 1. Variable Biotinylation Efficiency: The degree of labeling is not consistent.[12] 2. Bead Lot-to-Lot Variability: The binding capacity of streptavidin beads can vary between different manufacturing lots.[18] 3. Incomplete Removal of Excess Biotin: Residual free biotin competes for binding sites.[12]1. Standardize the biotinylation protocol precisely (reagent concentrations, temperature, time).[12] Quantify the degree of biotinylation before enrichment. 2. Test the binding capacity of each new lot of beads. The HABA assay can be used for this purpose.[18] 3. Ensure thorough removal of excess biotin post-reaction using dialysis or desalting columns.[12]

Quantitative Data Summary

Table 1: Comparison of Enrichment Strategies and Workflow Optimizations
Method/OptimizationFold Improvement in Peptide/Protein IdentificationKey AdvantagesSource(s)
DiDBiT (Peptide-level enrichment) ~200-fold increase in direct detection of biotinylated proteins vs. conventional methods.Reduces sample complexity, increases yield of enriched peptides.[1][2][3]
Optimized Workflow with Tamavidin 2-REV Nearly 4-fold more biotinylated peptides identified.Efficient recovery with fewer contaminants due to reversible biotin binding.[6][7]
Reverse-Phase Fractionation (with aaDSBSO crosslinker) 50% more crosslinked peptide identifications.Improves separation and reduces unmodified peptide identifications.[19]

Experimental Protocols

Protocol 1: Peptide-Level Enrichment (DiDBiT-style)

This protocol is adapted from the Direct Detection of Biotin-containing Tags (DiDBiT) methodology.[1][2]

  • Protein Digestion:

    • Lyse cells and precipitate proteins.

    • Resuspend the protein pellet and perform in-solution tryptic digestion overnight to generate peptides.

  • Enrichment of Biotinylated Peptides:

    • Incubate the resulting peptide mixture with NeutrAvidin-conjugated beads for at least 4 hours at room temperature with rotation.[1][5]

    • Wash the beads extensively to remove non-biotinylated peptides. A suggested wash series is:

      • 2x with a buffer containing 0.1% SDS and 0.1% Triton-X.[5]

      • 1x with 1M KCl.[4]

      • 1x with PBS.[5]

      • 1x with water.[5]

  • Elution:

    • Elute the bound biotinylated peptides from the beads by boiling in a denaturing buffer (e.g., 80% acetonitrile, 0.1% TFA, 0.1% formic acid).[1]

    • Collect the supernatant containing the enriched biotinylated peptides.

  • Sample Preparation for MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in a buffer suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).[13]

Protocol 2: General Peptide Biotinylation

This protocol provides a general guideline for biotinylating peptides in solution.[9][11]

  • Peptide & Reagent Preparation:

    • Prepare a 1 mg/mL peptide solution in PBS, pH 7.4.

    • Prepare a stock solution of your NHS-ester biotin reagent (e.g., 20 mM in PBS or DMSO).

  • Biotinylation Reaction:

    • Calculate the volume of biotin stock required to achieve a 3-5 fold molar excess of peptide to biotin.

    • Add the calculated volume of biotin stock to the peptide solution.

    • Incubate the mixture for 1-2 hours at room temperature.[9]

  • Quenching and Clean-up:

    • (Optional) Quench the reaction by adding a primary amine-containing buffer like Tris.

    • Remove excess, unreacted biotin using a desalting column or dialysis to prevent interference with the subsequent enrichment step.

Visualizations

Workflow Diagrams

G cluster_0 Protein-Level Enrichment (Conventional) cluster_1 Peptide-Level Enrichment (DiDBiT) Prot_Lysate Protein Lysate Prot_Enrich Enrich Biotinylated Proteins (Beads) Prot_Lysate->Prot_Enrich OnBead_Digest On-Bead Digestion Prot_Enrich->OnBead_Digest Prot_MS LC-MS/MS OnBead_Digest->Prot_MS Pep_Lysate Protein Lysate Pep_Digest In-Solution Digestion Pep_Lysate->Pep_Digest Pep_Enrich Enrich Biotinylated Peptides (Beads) Pep_Digest->Pep_Enrich Pep_Elute Elution Pep_Enrich->Pep_Elute Pep_MS LC-MS/MS Pep_Elute->Pep_MS

Caption: Comparison of conventional vs. peptide-level enrichment workflows.

G Start Low Yield of Biotinylated Peptides Check_Biotinylation Was Biotinylation Successful? Start->Check_Biotinylation Check_Enrichment Is Enrichment Efficient? Check_Biotinylation->Check_Enrichment Yes Optimize_Biotinylation Optimize Reaction: - Molar Ratio - Time - Remove excess biotin Check_Biotinylation->Optimize_Biotinylation No Check_Elution Is Elution Complete? Check_Enrichment->Check_Elution Yes Optimize_Enrichment Optimize Enrichment: - Pre-clear lysate - Use stringent washes - Check bead capacity Check_Enrichment->Optimize_Enrichment No Optimize_Elution Optimize Elution: - Use harsher buffer - Competitive elution - Cleavable linker Check_Elution->Optimize_Elution No Success Improved Yield Check_Elution->Success Yes Optimize_Biotinylation->Check_Biotinylation Optimize_Enrichment->Check_Enrichment Optimize_Elution->Check_Elution

Caption: Troubleshooting logic for low biotinylated peptide yield.

References

Validation & Comparative

A Comparative Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine and Other Crosslinkers for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of chemical biology and proteomics, the selection of an appropriate crosslinking agent is paramount for elucidating protein-protein interactions, identifying drug targets, and mapping complex biological pathways. This guide provides a comprehensive comparison of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-activatable crosslinker, with other commonly used crosslinking reagents. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to make informed decisions for their specific experimental needs.

Introduction to Photo-Activatable Crosslinkers

Photo-activatable crosslinkers are invaluable tools that form covalent bonds between interacting molecules upon activation with UV light. This temporal control allows for precise capture of interactions in a time- and location-specific manner.[1] The most prominent classes of photo-reactive groups are diazirines, benzophenones, and aryl azides, each with distinct chemical properties and performance characteristics.

This compound is a state-of-the-art trifunctional crosslinker. Its design incorporates:

  • A trifluoromethylphenyl diazirine moiety for efficient UV-light-induced crosslinking.

  • A biotin (B1667282) handle for the highly specific enrichment of crosslinked products using streptavidin-based affinity purification.[2]

  • A polyethylene glycol (PEG) linker (PEG3) to enhance solubility, reduce steric hindrance, and increase bioavailability.[3][4]

This guide will compare the performance of this advanced crosslinker with other alternatives, focusing on key metrics such as crosslinking efficiency, specificity, and ease of use.

Quantitative Performance Comparison of Photo-Activatable Crosslinkers

The choice of a photo-reactive group significantly impacts the outcome of a crosslinking experiment. The following table summarizes the key characteristics and performance metrics of diazirine, benzophenone, and aryl azide-based crosslinkers.

FeatureDiazirine-Based (e.g., this compound, SDA)Benzophenone-Based (e.g., Sulfo-SBP)Aryl Azide-Based
Activation Wavelength 330-370 nm (long-wave UV)[5]~350-360 nm (long-wave UV)254-275 nm (short-wave UV for simple aryl azides); 300-460 nm for nitro-aryl azides[5]
Reactive Intermediate Carbene[5]Triplet diradicalNitrene[5]
Advantages Small size minimizes steric hindrance; High reactivity of carbene; Stable in the dark; Activated by non-damaging long-wave UV light.[6][7]Higher photo-linking efficiency in some cases due to lower quenching by water.[8]Can be efficient.
Disadvantages Carbene can be quenched by water, potentially lowering yields; Alkyl diazirines may show a preference for acidic residues.[8][9]Larger size can cause steric hindrance; Requires longer irradiation times; May exhibit different residue-specific biases compared to diazirines.[8]Simple aryl azides require short-wave UV light which can damage proteins; Can rearrange to form long-lived reactive species, leading to non-specific labeling.[8]
Typical Crosslinking Yield HighModerateVariable, generally considered less efficient and specific than diazirines.[8]
Identified Crosslinks (HSA) High; up to 500 unique cross-linked residue pairs in purified HSA using sulfo-SDA.[8]Moderate; fewer links detected compared to sulfo-SDA in a direct comparison on HSA.[8]Lower; typically identifies fewer crosslinks compared to photoreactive reagents in complex systems.[8]

The Trifunctional Advantage: Biotin and PEG Moieties

This compound's trifunctional design offers significant advantages over simpler bifunctional crosslinkers.

  • Biotin for Affinity Purification: The biotin moiety allows for the efficient and highly specific capture of crosslinked peptides from complex mixtures using streptavidin-coated beads. This enrichment step is crucial for the successful identification of low-abundance interaction partners by mass spectrometry.[10]

  • PEG Linker for Enhanced Performance: The PEG3 spacer enhances the water solubility of the crosslinker and the resulting conjugates, which is particularly beneficial for working with hydrophobic molecules.[11] The flexibility of the PEG chain reduces steric hindrance, allowing for more efficient crosslinking between bulky protein complexes. Furthermore, PEGylation can reduce the immunogenicity and improve the in-vivo pharmacokinetic profile of labeled molecules.[4][11]

Experimental Protocols

Detailed and optimized protocols are critical for successful crosslinking experiments. Below are representative protocols for using diazirine-based photo-activatable crosslinkers for in-vitro and in-cell applications.

In-Vitro Photo-Affinity Labeling of Purified Proteins

This protocol describes the crosslinking of a purified protein with a biotin-PEG-diazirine probe.

Materials:

  • Purified protein of interest in a non-amine-containing buffer (e.g., PBS, HEPES, pH 7.2-8.0)

  • This compound stock solution (10-20 mM in DMSO)

  • UV lamp (365 nm)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

Protocol:

  • Incubation: Incubate the purified protein (e.g., 1-10 µM) with the this compound probe (e.g., 1-5 fold molar excess) in the dark for 1-2 hours at room temperature to allow for binding.

  • UV Irradiation: Place the sample in a suitable container (e.g., quartz cuvette or on a petri dish on ice) and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time and distance from the lamp should be empirically determined.[12][13]

  • Affinity Purification: Add streptavidin-agarose beads to the irradiated sample and incubate for 1 hour at 4°C with gentle rotation to capture the biotinylated protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them extensively with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins by boiling the beads in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Coomassie staining, silver staining, or Western blotting. For identification of unknown interaction partners, the eluted proteins can be subjected to in-gel digestion and mass spectrometry analysis.

In-Cell Photo-Crosslinking and Target Identification

This protocol outlines a general workflow for identifying the cellular targets of a small molecule using a trifunctional probe.

Materials:

  • Cultured cells

  • Small molecule of interest conjugated to a trifunctional crosslinker (e.g., this compound)

  • Cell lysis buffer

  • Streptavidin-agarose beads

  • Protease inhibitors

  • UV lamp (365 nm)

Protocol:

  • Cell Treatment: Treat cultured cells with the trifunctional probe at an appropriate concentration and for a suitable duration to allow for cell entry and target engagement.

  • UV Irradiation: Irradiate the cells with 365 nm UV light for 5-15 minutes to induce photo-crosslinking.

  • Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease inhibitors.

  • Affinity Purification: Clarify the cell lysate by centrifugation and incubate the supernatant with streptavidin-agarose beads to enrich for biotinylated proteins.

  • Washing and Elution: Wash the beads extensively to remove non-specific binders and elute the captured proteins.

  • Protein Identification: Identify the enriched proteins by mass spectrometry.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex experimental workflows and signaling pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Enrichment cluster_analysis Analysis a Incubate Protein/Cells with Crosslinker b UV Activation (365 nm) a->b Photo-crosslinking c Cell Lysis (for in-cell) b->c d Affinity Purification (Streptavidin Beads) b->d c->d e Elution d->e f SDS-PAGE / Western Blot e->f g Mass Spectrometry e->g h Data Analysis g->h

Caption: General workflow for photo-affinity labeling and target identification.

crosslinking_mass_spec cluster_crosslinking Crosslinking & Digestion cluster_separation Separation & Analysis cluster_modeling Structural Modeling a Protein Complex b Crosslinking Reaction a->b c Enzymatic Digestion (e.g., Trypsin) b->c d LC-MS/MS Analysis c->d e Database Search d->e f Identification of Crosslinked Peptides e->f g Distance Restraints f->g h Protein Structure Modeling g->h

Caption: Workflow for crosslinking mass spectrometry (XL-MS).

Conclusion

This compound stands out as a highly effective and versatile tool for contemporary chemical biology and proteomics research. Its trifunctional nature, combining a highly efficient and specific diazirine photo-reactive group with a biotin handle for enrichment and a PEG linker for enhanced properties, offers significant advantages over traditional crosslinking reagents. While the selection of a crosslinker will always be dependent on the specific experimental context, the superior performance of diazirine-based probes in terms of the number of identified crosslinks and their activation by non-damaging long-wave UV light makes them a compelling choice for a wide range of applications. This guide provides the foundational knowledge for researchers to confidently incorporate this advanced reagent into their experimental designs to unravel the complexities of the proteome.

References

Trifluoromethyl-Diazirine vs. Benzophenone: A Comparative Guide to Photo-Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of chemical biology and drug discovery, photo-affinity labeling (PAL) is a powerful technique to elucidate molecular interactions. The choice of the photo-crosslinker is paramount to the success of these experiments. This guide provides a detailed comparison between two of the most widely used classes of photo-crosslinkers: trifluoromethyl-diazirines and benzophenones, with a focus on the advantages offered by the former.

Executive Summary

Trifluoromethyl-diazirine-based crosslinkers offer significant advantages over their benzophenone (B1666685) counterparts, primarily due to their smaller size, faster reaction kinetics, and the nature of their highly reactive carbene intermediate. These properties often translate to higher specificity and reduced non-specific binding, crucial for accurately identifying protein-protein interactions or drug targets. While benzophenones are effective and have a long history of use, they are prone to longer irradiation times and potential for off-target effects.

Quantitative Performance Comparison

The following table summarizes the key quantitative and qualitative differences between trifluoromethyl-diazirine and benzophenone photo-crosslinkers.

FeatureTrifluoromethyl-DiazirineBenzophenone
Photoactivation Wavelength 350-370 nm[1][2]330-365 nm[3][4]
Reactive Intermediate Singlet Carbene[3][5]Triplet Diradical[3][4]
Lifetime of Reactive Species Picoseconds to nanoseconds[3]Can be repeatedly excited[6]
Reactivity Highly reactive, inserts into C-H, N-H, and O-H bonds[3][7]Reacts preferentially with C-H bonds via hydrogen abstraction[3][8]
Reaction with Water Quenched by water, which can limit off-target labeling[3][7]Reaction with water is reversible, allowing for repeated excitation[6]
Crosslinking Efficiency Can be lower due to water quenching, but trifluoromethyl group enhances efficiency over other diazirines[3]Generally high due to reversible water quenching[3][8]
Specificity High, due to short lifetime and rapid insertion[3]Can be lower due to longer irradiation times and potential for photosensitization[3][6]
Size of Photoreactive Group Small, minimizing perturbation of the native molecule[3][9]Bulky, may interfere with molecular interactions[3]
Irradiation Time Short (seconds to minutes)[1]Long (minutes to hours)[3][6]
Side Reactions Can isomerize to a linear diazo compound, but suppressed by the trifluoromethyl group[1][5]Can act as a photosensitizer, leading to oxidative damage[6]
Chemical Stability Generally stable in acidic and basic conditions[7]High metabolic stability[3]

Photoactivation Mechanisms and Reaction Pathways

The distinct advantages of trifluoromethyl-diazirines stem from their unique photoactivation mechanism, which generates a highly reactive carbene. In contrast, benzophenones form a less reactive diradical species.

Trifluoromethyl-Diazirine Photoactivation

Upon irradiation with UV light (typically around 350-370 nm), the diazirine ring loses a molecule of nitrogen gas to generate a highly reactive singlet carbene.[3][5] This carbene can then rapidly and indiscriminately insert into nearby C-H, N-H, and O-H bonds, forming a stable covalent linkage.[3][7] The trifluoromethyl group stabilizes the diazirine and helps to prevent an undesired side reaction where the diazirine rearranges into a less reactive linear diazo isomer.[1][10]

Trifluoromethyl-Diazirine Activation cluster_0 Photoactivation cluster_1 Crosslinking Diazirine Trifluoromethyl- Diazirine Carbene Singlet Carbene (Highly Reactive) Diazirine->Carbene UV Light (350-370 nm) N2 N₂ Diazirine->N2 Covalent_Bond Covalent Crosslink Carbene->Covalent_Bond Insertion into C-H, N-H, O-H Target Target Molecule (Protein, etc.) Target->Covalent_Bond

Caption: Photoactivation of a trifluoromethyl-diazirine to form a reactive carbene and subsequent crosslinking.
Benzophenone Photoactivation

Benzophenone, upon excitation with UV light (around 330-365 nm), forms an excited triplet diradical.[3][4] This diradical is less reactive than a carbene and primarily reacts by abstracting a hydrogen atom from a C-H bond to form a pair of radicals, which then combine to create a covalent bond.[3][8] A key feature of benzophenone is that its reaction with water is reversible; if the excited diradical is quenched by water, it can return to the ground state and be re-excited, which can contribute to higher overall crosslinking yields but also requires longer irradiation times.[6]

Benzophenone Activation cluster_0 Photoactivation cluster_1 Crosslinking Benzophenone Benzophenone Diradical Triplet Diradical Benzophenone->Diradical UV Light (330-365 nm) H_Abstraction Hydrogen Abstraction Diradical->H_Abstraction Target Target Molecule Target->H_Abstraction Radical_Pair Radical Pair H_Abstraction->Radical_Pair Covalent_Bond Covalent Crosslink Radical_Pair->Covalent_Bond Recombination

Caption: Photoactivation of benzophenone to form a triplet diradical and subsequent crosslinking via hydrogen abstraction.

Experimental Protocols

The following provides a generalized experimental workflow for a photo-affinity labeling experiment. Specific conditions, such as concentrations and irradiation times, will need to be optimized for each biological system.

General Experimental Workflow for Photo-Affinity Labeling

Experimental Workflow Start Start Incubate Incubate photo-probe with biological sample (e.g., cell lysate, purified protein) Start->Incubate Irradiate Irradiate with UV light (e.g., 365 nm) Incubate->Irradiate Quench Quench reaction (optional, e.g., with excess thiol) Irradiate->Quench Enrich Enrich for labeled proteins (e.g., via biotin-streptavidin pulldown) Quench->Enrich Analyze Analyze labeled proteins (e.g., SDS-PAGE, mass spectrometry) Enrich->Analyze End End Analyze->End

Caption: A generalized workflow for a photo-affinity labeling experiment.
Detailed Methodologies

1. Preparation of the Photo-Affinity Probe:

  • Synthesize or obtain a molecule of interest derivatized with a trifluoromethyl-diazirine or benzophenone crosslinker. The probe should also ideally contain a reporter tag, such as biotin (B1667282) or an alkyne, for subsequent enrichment and detection.

2. Incubation with the Biological Sample:

  • Incubate the photo-affinity probe with the biological sample (e.g., cell lysate, purified protein, or live cells) in an appropriate buffer.

  • The concentration of the probe should be optimized to ensure sufficient labeling without causing non-specific effects. Typically, concentrations are in the low micromolar to nanomolar range.

  • Incubation is performed in the dark to prevent premature activation of the photo-crosslinker.

3. UV Irradiation:

  • Place the sample in a suitable container (e.g., a microfuge tube or a well plate) and irradiate with a UV lamp at the appropriate wavelength (350-370 nm for diazirines, 330-365 nm for benzophenones).

  • The distance from the lamp and the irradiation time are critical parameters that must be optimized. For diazirines, short irradiation times (e.g., 1-10 minutes) are often sufficient.[1] Benzophenones may require longer exposure (e.g., 15-60 minutes).[3]

  • It is advisable to perform irradiation on ice to minimize potential heat-induced damage to the biological sample.

4. Enrichment of Labeled Proteins (if applicable):

  • If the probe contains a biotin tag, labeled proteins can be enriched using streptavidin-coated beads.

  • If an alkyne tag is present, a click chemistry reaction can be performed to attach a biotin tag for enrichment.

  • After incubation with the beads, wash extensively to remove non-specifically bound proteins.

5. Analysis of Labeled Proteins:

  • Elute the enriched proteins from the beads.

  • Analyze the labeled proteins by SDS-PAGE followed by western blotting or by mass spectrometry for identification and characterization of the binding sites.

Conclusion

For researchers requiring high specificity and minimal perturbation of their biological system, trifluoromethyl-diazirine crosslinkers represent a superior choice over benzophenones. Their small size, rapid photoreactivity, and activation at a biocompatible wavelength contribute to more precise and reliable identification of molecular interactions. While benzophenones remain a viable option, particularly when high crosslinking efficiency is the primary concern, the potential for non-specific labeling and the need for longer irradiation times are important limitations to consider in experimental design. The choice of crosslinker will ultimately depend on the specific application and the desired balance between efficiency and specificity.

References

A Researcher's Guide to Validating Protein Interactions Identified with Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. The use of photo-affinity labeling probes, such as Biotin-PEG3-CONH-Ph-CF3-diazirine, offers a powerful method for capturing transient and stable interactions in a native cellular context. This guide provides an objective comparison of this diazirin-based photo-crosslinking approach with established PPI validation methods, supported by experimental data and detailed protocols.

The this compound probe is a sophisticated tool for identifying protein-protein interactions.[1][2][3] This heterobifunctional crosslinker incorporates a photo-activatable diazirine moiety that, upon exposure to UV light, forms a highly reactive carbene intermediate capable of covalently binding to nearby proteins.[4] The biotin (B1667282) tag allows for the subsequent enrichment and identification of crosslinked protein complexes, often through mass spectrometry.[5][6]

While this method provides a snapshot of interactions within a cellular environment, it is essential to validate these findings using orthogonal techniques. This guide compares the diazirine-based photo-crosslinking method with four widely used PPI validation techniques: Co-immunoprecipitation (Co-IP), Yeast Two-Hybrid (Y2H), Surface Plasmon Resonance (SPR), and Förster Resonance Energy Transfer (FRET).

Comparative Analysis of Protein-Protein Interaction Validation Methods

The choice of a validation method depends on various factors, including the nature of the interacting proteins, the desired level of quantitative data, and the experimental context (in vivo vs. in vitro). The following table summarizes key performance metrics for each technique.

FeatureBiotin-Diazirine CrosslinkingCo-Immunoprecipitation (Co-IP)Yeast Two-Hybrid (Y2H)Surface Plasmon Resonance (SPR)Förster Resonance Energy Transfer (FRET)
Interaction Environment In vivo, in vitroIn vivo (from cell lysates)In vivo (in yeast nucleus)In vitroIn vivo (in living cells)
Detection of Transient Interactions YesPossible, but may be missedCan be challengingYesYes
Direct vs. Indirect Interactions Primarily directCan detect bothPrimarily directDirectDirect
Throughput High (with mass spectrometry)Low to mediumHigh (suitable for library screening)Medium to highLow to medium
Quantitative Data Semi-quantitative (relative abundance)Semi-quantitativePrimarily qualitative (yes/no)Quantitative (affinity, kinetics)Quantitative (efficiency, distance)
False Positives Can occur due to non-specific crosslinkingCan be high due to non-specific antibody bindingHigh rate of false positives is a known limitationLow, as it's a direct binding assayCan occur due to random protein collisions
False Negatives Possible if no reactive residue is in proximityCan occur if antibody blocks the interaction siteCan occur due to improper protein folding or localization in yeastPossible if protein immobilization affects bindingDependent on fluorophore orientation and distance

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed PPI validation methods.

Biotin-Diazirine Photo-Crosslinking and Mass Spectrometry Protocol

This protocol outlines the general steps for using a diazirine-based probe to identify protein interactions.

  • Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat with the this compound probe at an optimized concentration and duration.

  • Photo-Crosslinking: Irradiate the cells with UV light (typically 365 nm) for a short duration (e.g., 10-40 seconds) to activate the diazirine group and induce covalent crosslinking.[7][8]

  • Cell Lysis: Harvest and lyse the cells in a buffer compatible with downstream affinity purification.

  • Affinity Purification: Use streptavidin-coated beads to capture the biotin-tagged crosslinked protein complexes.[5]

  • Washing: Thoroughly wash the beads to remove non-specifically bound proteins.

  • Elution: Elute the captured protein complexes from the beads.

  • Sample Preparation for Mass Spectrometry: Prepare the eluted proteins for mass spectrometry analysis, which typically involves reduction, alkylation, and enzymatic digestion.

  • Mass Spectrometry and Data Analysis: Analyze the peptide mixture by LC-MS/MS to identify the crosslinked proteins.[5][6]

Co-Immunoprecipitation (Co-IP) Protocol

Co-IP is a widely used technique to study PPIs in the context of the cell.[9]

  • Cell Lysis: Gently lyse cells to maintain protein complexes.[9] Non-detergent, low-salt buffers are often preferred.[9]

  • Pre-clearing the Lysate (Optional): To reduce non-specific binding, incubate the cell lysate with beads that are not coupled to an antibody.[9]

  • Immunoprecipitation: Add a specific antibody against the "bait" protein to the pre-cleared lysate and incubate to allow the antibody to bind to the bait protein and its interacting partners.[10]

  • Capture of Immune Complex: Add protein A/G-coupled beads to the lysate to capture the antibody-protein complexes.

  • Washing: Pellet the beads and wash them multiple times to remove non-specifically bound proteins.[11]

  • Elution: Elute the protein complexes from the beads.

  • Analysis: Analyze the eluted proteins by Western blotting or mass spectrometry.[11]

Yeast Two-Hybrid (Y2H) Protocol

The Y2H system is a genetic method used to discover protein–protein interactions.[12]

  • Plasmid Construction: Clone the "bait" protein into a vector containing a DNA-binding domain (DBD) and the "prey" protein (or a library of potential interactors) into a vector with a transcriptional activation domain (AD).[13]

  • Yeast Transformation: Co-transform the bait and prey plasmids into a suitable yeast strain.[14]

  • Selection: Plate the transformed yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.[12]

  • Interaction Screening: Plate the selected yeast on a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes, which only occurs if the bait and prey proteins interact.[14]

  • Validation: Isolate the prey plasmids from positive colonies and sequence the insert to identify the interacting protein.

Surface Plasmon Resonance (SPR) Protocol

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[15][16]

  • Ligand Immobilization: Covalently attach the "ligand" (one of the interacting proteins) to the surface of a sensor chip.[17]

  • Analyte Injection: Flow a solution containing the "analyte" (the other interacting protein) over the sensor surface.[16]

  • Association Phase: Monitor the binding of the analyte to the immobilized ligand in real-time as an increase in the SPR signal.[18]

  • Equilibrium Phase: Allow the binding to reach a steady state to determine the equilibrium binding constant.

  • Dissociation Phase: Replace the analyte solution with buffer and monitor the dissociation of the analyte from the ligand as a decrease in the SPR signal.[18]

  • Data Analysis: Analyze the sensorgram data to determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (KD).[16]

Förster Resonance Energy Transfer (FRET) Protocol

FRET is a technique to measure the distance between two fluorophores, which can be used to study PPIs in living cells.[19][20]

  • Fluorophore Fusion: Fuse a donor fluorophore (e.g., CFP or mTurquoise2) to one protein of interest and an acceptor fluorophore (e.g., YFP or mVenus) to the other.[19]

  • Cellular Expression: Co-express the fusion proteins in living cells.

  • Image Acquisition: Acquire images of the cells using a fluorescence microscope with specific filter sets for the donor, acceptor, and FRET channels.[19]

  • FRET Measurement: Excite the donor fluorophore and measure the emission from both the donor and the acceptor. An increase in acceptor emission upon donor excitation (sensitized emission) and a decrease in donor emission (donor quenching) indicate FRET.[19]

  • Data Analysis: Calculate the FRET efficiency, which is related to the distance between the donor and acceptor fluorophores.[21] This can provide information about the proximity and stoichiometry of the interacting proteins.[19]

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and signaling pathways. The following are Graphviz (DOT language) representations of these processes.

cluster_0 Cellular Phase cluster_1 Purification cluster_2 Analysis Probe Add Biotin-Diazirine Probe UV UV Irradiation (365 nm) Probe->UV Lysis Cell Lysis UV->Lysis Affinity Streptavidin Affinity Purification Lysis->Affinity Wash Wash Affinity->Wash Elute Elute Wash->Elute MS_Prep MS Sample Prep Elute->MS_Prep LC_MS LC-MS/MS MS_Prep->LC_MS Data Data Analysis LC_MS->Data cluster_0 Lysate Preparation cluster_1 Immunoprecipitation cluster_2 Isolation & Analysis Lysis Cell Lysis Preclear Pre-clear Lysate (Optional) Lysis->Preclear Add_Ab Add Bait Antibody Preclear->Add_Ab Incubate_Ab Incubate Add_Ab->Incubate_Ab Add_Beads Add Protein A/G Beads Incubate_Ab->Add_Beads Incubate_Beads Incubate Add_Beads->Incubate_Beads Wash Wash Beads Incubate_Beads->Wash Elute Elute Proteins Wash->Elute Analyze Western Blot / MS Elute->Analyze cluster_ligand Extracellular cluster_receptor Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Phosphorylates Gene Gene Expression TF->Gene Regulates

References

A Comparative Guide to Photo-Crosslinkers: Biotin-PEG3-CONH-Ph-CF3-diazirine vs. Azide-Based Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate photo-crosslinker is a critical step in elucidating protein-protein interactions and identifying drug targets. This guide provides an objective comparison of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifluoromethylphenyl diazirine-based reagent, and traditional azide-based photo-crosslinkers. The comparison is supported by a summary of their performance characteristics, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction to Photo-Affinity Labeling

Photo-affinity labeling (PAL) is a powerful technique used to covalently capture and identify transient and weak interactions between a small molecule (probe) and its protein target(s) within a complex biological system.[1][2] This is achieved by equipping the probe with a photoreactive group that, upon activation with UV light, forms a highly reactive intermediate capable of forming a covalent bond with nearby amino acid residues.[1][2] Two of the most commonly employed photoreactive moieties are diazirines and aryl azides.

This compound is a trifunctional probe featuring a trifluoromethylphenyl diazirine for photo-crosslinking, a biotin (B1667282) tag for enrichment of cross-linked proteins, and a PEG3 spacer to enhance solubility and minimize steric hindrance.[3][4][5] Azide-based photo-crosslinkers are a more traditional class of reagents that have been widely used in chemical biology.[6][7]

Mechanism of Action

Upon UV irradiation, both diazirines and aryl azides generate highly reactive species that mediate the crosslinking process. However, the nature of these intermediates and their subsequent reactivity profiles differ significantly.

Trifluoromethylphenyl diazirines , upon activation with long-wave UV light (typically around 350-370 nm), extrude nitrogen gas to form a highly reactive carbene intermediate.[8][9][10] This carbene can then rapidly and non-specifically insert into a wide range of chemical bonds, including C-H, N-H, and O-H bonds, found in amino acid side chains and the polypeptide backbone.[9][10] Alkyl diazirines can also form a diazo intermediate which shows a preference for reacting with acidic residues.[11]

Aryl azides are activated by UV light (wavelength depends on the specific aryl azide) to form a nitrene intermediate.[7] This nitrene can then undergo insertion reactions or, in the presence of primary amines, can rearrange to form a more stable, yet still reactive, species.[8]

Performance Comparison

The choice between a diazirine- and an azide-based photo-crosslinker depends on the specific experimental goals and the nature of the biological system under investigation. The following table summarizes key performance characteristics based on available literature.

FeatureThis compound (Trifluoromethylphenyl Diazirine)Azide-Based Photo-Crosslinkers
Activation Wavelength ~350-370 nm (Long-wave UV)[8][9]254-460 nm (Short to long-wave UV, depending on substitution)[12]
Reactive Intermediate Carbene[9][10]Nitrene[7]
Reactivity Highly reactive, short-lived carbene leads to a smaller labeling radius (~50 nm) and potentially higher specificity.Longer-lived reactive species can lead to a larger labeling radius (50-100 nm) and potentially more non-specific labeling.
Crosslinking Efficiency Generally considered to have high crosslinking efficiency due to the high reactivity of the carbene.[13]Efficiency can be variable and is often considered lower than diazirines due to potential side reactions and quenching.[8]
Specificity The short lifetime of the carbene is thought to confine labeling to the immediate vicinity of the binding site, leading to higher specificity.[13]The longer lifetime of the reactive nitrene can result in diffusion and labeling of proteins outside the primary binding site, potentially leading to lower specificity.[8]
Stability Generally more stable in the dark and to a wider range of chemical conditions.[12]Can be sensitive to reducing agents like DTT.[8]
Size The diazirine group is relatively small, minimizing steric hindrance.[13]The aryl azide (B81097) group is larger than the diazirine group.[7]
Off-Target Effects Can be quenched by water, potentially lowering yields in aqueous environments.[8] Alkyl diazirines may show a preference for acidic residues.[11]The reactive nitrene can undergo rearrangements, leading to the formation of long-lived reactive species and potentially more non-specific labeling.[8]

Experimental Protocols

The following are generalized protocols for photo-affinity labeling experiments using this compound and an azide-based photo-crosslinker. It is crucial to optimize concentrations, incubation times, and irradiation conditions for each specific experimental system.

Protocol 1: Photo-Affinity Labeling with this compound

Materials:

  • This compound probe

  • Cells or cell lysate of interest

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Streptavidin-conjugated beads

  • Wash buffers (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • UV lamp (365 nm)

Procedure:

  • Probe Incubation: Incubate cells or cell lysate with the this compound probe at a predetermined concentration and time to allow for binding to the target protein(s). A no-probe control should be included.

  • UV Irradiation: Place the samples on ice and irradiate with a 365 nm UV lamp for a specified duration to activate the diazirine group and induce crosslinking. A no-UV control is essential to identify non-covalently bound proteins.

  • Cell Lysis (for live-cell experiments): If live cells were used, wash them with ice-cold PBS and then lyse them using a suitable lysis buffer.

  • Enrichment of Biotinylated Proteins: Add streptavidin-conjugated beads to the cell lysate and incubate to capture the biotinylated protein-probe complexes.

  • Washing: Wash the beads extensively with wash buffers to remove non-specifically bound proteins.

  • Elution: Elute the captured proteins from the beads using an appropriate elution buffer.

  • Analysis: Analyze the eluted proteins by SDS-PAGE followed by Western blotting or by mass spectrometry for protein identification.

Protocol 2: Photo-Affinity Labeling with an Azide-Based Photo-Crosslinker

Materials:

  • Azide-based photo-crosslinker probe

  • Cells or cell lysate of interest

  • Amine-free buffer (e.g., PBS)

  • Lysis buffer

  • Appropriate affinity resin for the probe's tag (e.g., streptavidin beads for a biotinylated azide probe)

  • Wash buffers

  • Elution buffer

  • UV lamp (with appropriate wavelength for the specific azide)

Procedure:

  • Probe Incubation: Incubate the biological sample with the azide-based probe in an amine-free buffer. Buffers containing primary amines like Tris or glycine (B1666218) should be avoided as they can quench the reactive nitrene.[8]

  • UV Irradiation: Irradiate the samples with the appropriate wavelength of UV light to activate the azide group. The optimal wavelength and duration will depend on the specific aryl azide used.[8]

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as DTT, although this will also reduce the azide if not all of it has been activated.

  • Sample Processing: Proceed with cell lysis (if applicable), enrichment of labeled proteins using an appropriate affinity resin, washing, and elution as described in Protocol 1.

  • Analysis: Analyze the eluted proteins by SDS-PAGE and/or mass spectrometry.

Visualizing Workflows and Signaling Pathways

To aid in the conceptual understanding of the experimental process and the biological context, the following diagrams have been generated using the DOT language.

PAL_Workflow cluster_preparation Sample Preparation cluster_crosslinking Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis start Start with cells or cell lysate incubation Incubate with photo-crosslinker probe start->incubation uv UV Irradiation (e.g., 365 nm for diazirine) incubation->uv lysis Cell Lysis (if applicable) uv->lysis enrich Enrichment of labeled proteins (e.g., Streptavidin beads) lysis->enrich wash Wash to remove non-specific binders enrich->wash elute Elution of captured proteins wash->elute sds_page SDS-PAGE & Western Blot elute->sds_page mass_spec Mass Spectrometry (Protein Identification) elute->mass_spec

Caption: Experimental workflow for photo-affinity labeling.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_activation Activation cluster_downstream Downstream Signaling Ligand Ligand GPCR GPCR (Inactive) Ligand->GPCR Binding G_Protein_inactive G-Protein (GDP-bound) GPCR->G_Protein_inactive Interaction GPCR_active GPCR (Active) G_Protein_inactive->GPCR_active GDP -> GTP Exchange G_Protein_active G-Protein (GTP-bound) GPCR_active->G_Protein_active Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein_active->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

Caption: A simplified G-Protein Coupled Receptor (GPCR) signaling pathway.

Conclusion

Both trifluoromethylphenyl diazirine-based photo-crosslinkers like this compound and traditional azide-based reagents are valuable tools for photo-affinity labeling. Diazirines offer the advantages of smaller size, activation with less damaging long-wave UV light, and potentially higher specificity due to the short-lived carbene intermediate.[8][13] Azides, while being a more established technology, can have variable efficiency and a larger labeling radius, which may be advantageous in some contexts but could also lead to higher background labeling.[8] The selection of the optimal photo-crosslinker will ultimately depend on the specific requirements of the experiment, including the nature of the target protein, the desired labeling radius, and the tolerance of the biological system to UV irradiation. Careful consideration of these factors, along with optimization of the experimental protocol, will maximize the chances of successfully identifying and characterizing protein-ligand interactions.

References

A Researcher's Guide to Control Experiments for Biotin-PEG3-CONH-Ph-CF3-diazirine Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging the power of photoaffinity labeling, the design of rigorous control experiments is paramount to ensure the validity and reproducibility of their findings. This guide provides a comprehensive comparison of Biotin-PEG3-CONH-Ph-CF3-diazirine with other photo-crosslinkers and details essential control experiments for robust target identification studies.

The trifluoromethylphenyl diazirine moiety in this compound offers a highly reactive carbene upon UV activation, enabling the covalent capture of interacting proteins. The integrated biotin (B1667282) tag facilitates the subsequent enrichment of these captured proteins for identification by mass spectrometry. However, to distinguish specific, biologically relevant interactions from non-specific binding, a series of well-designed control experiments is indispensable.

Comparative Analysis of Photo-Crosslinkers

The choice of a photo-crosslinker can significantly impact the outcome of a photoaffinity labeling experiment. Diazirines, benzophenones, and aryl azides are the most commonly used classes of photo-activatable moieties, each with distinct characteristics.

FeatureTrifluoromethylphenyl DiazirineBenzophenone (B1666685)Aryl Azide
Activation Wavelength ~350-370 nm~350-360 nm~254-460 nm (substituent dependent)
Reactive Intermediate CarbeneTriplet DiradicalNitrene
Crosslinking Efficiency Moderate to HighHighVariable, generally lower than diazirines and benzophenones
Specificity High, short-lived reactive speciesModerate, longer-lived reactive species can lead to non-specific labelingLower, prone to rearrangement and reaction with solvent
Potential for Non-Specific Binding Low to moderateModerate to high, can be influenced by the hydrophobicity of the benzophenone coreHigh, especially for simple aryl azides
Number of Identified Cross-linked Peptides (Representative) Up to 500 in purified protein studiesFewer links detected compared to diazirines in some direct comparisonsGenerally identifies fewer crosslinks than photoreactive reagents in complex systems
Key Advantages Small size minimizes steric hindrance, activated by less damaging long-wave UV light.[1]Higher photolinking efficiency in some cases due to lower quenching by water.[1]Well-established chemistry.
Key Disadvantages Carbene can be quenched by water, potentially reducing yield.[1]Larger size can cause steric hindrance, may require longer irradiation times.[1]Simple aryl azides require protein-damaging short-wave UV light.[1]

Essential Control Experiments

To ensure the confident identification of true binding partners of a small molecule probe, the following control experiments are critical.

No UV Irradiation Control

This is the most fundamental control to identify proteins that bind non-covalently to the probe or the affinity matrix.

Experimental Protocol:

  • Cell Treatment: Treat cells with this compound under the same conditions as the experimental sample (concentration, incubation time, temperature).

  • Omission of UV Irradiation: Keep the sample in the dark and do not expose it to UV light.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer.

  • Affinity Purification: Perform streptavidin-based affinity purification on the cell lysate.

  • Analysis: Analyze the enriched proteins by SDS-PAGE and mass spectrometry. Proteins identified in this control are considered non-specific binders to the probe or beads.

No Probe Control

This control identifies proteins that endogenously bind to the streptavidin-coated beads.

Experimental Protocol:

  • Cell Treatment: Treat cells with the vehicle (e.g., DMSO) used to dissolve the probe.

  • UV Irradiation: Expose the cells to UV light under the same conditions as the experimental sample.

  • Cell Lysis: Lyse the cells.

  • Affinity Purification: Perform streptavidin-based affinity purification.

  • Analysis: Analyze the enriched proteins. Proteins identified in this control are considered background binders to the affinity matrix.

Competition Control with an Unlabeled Competitor

This is a crucial experiment to demonstrate the specificity of the probe-target interaction. An excess of a structurally related, unlabeled compound that is known to bind to the target of interest is used to compete with the photoaffinity probe.

Experimental Protocol:

  • Pre-incubation with Competitor: Pre-incubate the cells with a 50-100 fold molar excess of the unlabeled competitor compound for a sufficient time to allow for target binding.

  • Probe Addition: Add the this compound probe and incubate for the standard duration.

  • UV Irradiation: Expose the cells to UV light.

  • Cell Lysis and Affinity Purification: Proceed with cell lysis and streptavidin affinity purification.

  • Analysis: A significant reduction in the signal of a specific protein in the presence of the competitor indicates a specific interaction with the probe.

Visualizing the Experimental Workflow

A clear understanding of the experimental workflow is essential for successful execution.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_crosslinking Photo-Crosslinking cluster_enrichment Enrichment & Digestion cluster_analysis Analysis start Start: Seed Cells treatment Treat with This compound start->treatment controls Control Treatments: - No UV - No Probe - Competitor start->controls uv UV Irradiation (365 nm) treatment->uv lysis Cell Lysis uv->lysis pulldown Streptavidin Affinity Purification lysis->pulldown wash Wash Beads pulldown->wash digest On-Bead Tryptic Digestion wash->digest ms LC-MS/MS Analysis digest->ms data Data Analysis: Protein Identification & Quantification ms->data end End: Identify Specific Binding Partners data->end

A generalized workflow for target identification using photoaffinity labeling.

Illustrative Signaling Pathway

Understanding the biological context of the target protein is crucial for interpreting the results. The following diagram illustrates a hypothetical signaling pathway that could be investigated using these techniques.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (e.g., EGFR) adaptor Adaptor Protein (e.g., Grb2) receptor->adaptor Activates probe This compound (Probe) probe->receptor Binds sos GEF (e.g., Sos) adaptor->sos ras Ras sos->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene

A simplified diagram of the MAPK/ERK signaling pathway.

By diligently performing these control experiments and carefully analyzing the data, researchers can confidently identify specific protein targets of their compounds of interest, paving the way for a deeper understanding of biological processes and the development of novel therapeutics.

References

Navigating the Nuances of Reproducibility in Diazirine Photo-Crosslinking

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Photo-crosslinking with diazirine-based reagents has emerged as a powerful technique for capturing transient and stable protein-protein interactions, providing invaluable insights for drug development and molecular biology. However, the reproducibility of these experiments can be a significant challenge. This guide provides an objective comparison of factors influencing the success of diazirine photo-crosslinking experiments, supported by experimental data and detailed protocols to enhance reproducibility in your research.

Understanding the Mechanism: A Two-Step Pathway to Covalent Capture

Upon exposure to UV light (typically 330-370 nm), diazirines form highly reactive carbene intermediates.[1] These carbenes can then form covalent bonds with a wide range of amino acid side chains and peptide backbones in close proximity.[1][2] Recent studies have revealed a more nuanced, two-step mechanism involving the sequential generation of diazo and carbene intermediates.[3][4] Notably, the diazo intermediate exhibits a preference for targeting buried polar residues, a feature that can be modulated by tuning light intensity and duration to enhance selectivity.[3][4]

This dual-intermediate mechanism underscores the importance of precise control over irradiation conditions to ensure reproducible crosslinking outcomes.

Comparative Analysis of Photo-Crosslinkers

The choice of photo-crosslinker is a critical determinant of experimental success. While diazirines offer distinct advantages, it is essential to consider their performance in the context of other available chemistries.

FeatureDiazirine-Based (e.g., SDA, Sulfo-SDA)Benzophenone-BasedAryl Azide-Based
Activation Wavelength 330-370 nm (Long-wave UV)[1]~350-360 nm254-275 nm (Simple); 300-460 nm (Nitro-substituted)[1]
Reactive Intermediate Carbene, Diazo[1][3]Biradical[5]Nitrene
Key Advantages Small size minimizes steric hindrance[6][7], high reactivity of carbene[7], stable in the dark[2], activated by less-damaging long-wave UV light.[1]Higher photo-linking efficiency in some cases, less susceptible to quenching by water.[5]Can be efficient.
Potential Drawbacks Carbene can be quenched by water, potentially lowering yields[5], may exhibit preference for acidic residues.[8]Larger size can cause steric hindrance[2], may require longer irradiation times.Simple aryl azides require short-wave UV light which can damage proteins[1], can rearrange to form long-lived reactive species, leading to non-specific labeling.
Reported Efficiency Variable; can be highly efficient but sensitive to experimental conditions. Studies have shown lower capture efficiency compared to benzophenone (B1666685) in some contexts.[9]Generally considered efficient.Variable, often considered less specific than diazirines.

Factors Influencing Reproducibility: A Data-Driven Perspective

Consistent and reliable results in photo-crosslinking experiments hinge on the meticulous control of several key parameters.

ParameterImpact on ReproducibilityRecommendations & Supporting Data
Irradiation Time & Power Density Directly influences the generation of reactive intermediates and the extent of crosslinking.[10] Inconsistent irradiation leads to variable crosslinking efficiency.An ideal combination of 100 mW/cm² for 2 minutes has been shown to preferentially target polar residues.[10] Systematic modulation of light intensity and irradiation time is crucial for quantitative and reproducible results.[3]
Diazirine Linker Chemistry The structure of the linker, including its length and hydrophobicity, can affect binding affinity and non-specific interactions.[11][12]A comparison of four commercially available diazirine linkers for immobilizing tacrolimus (B1663567) showed varying efficiencies in capturing its binding protein, FKBP12.[11]
Concentration of Crosslinker Suboptimal concentrations can lead to insufficient crosslinking or increased non-specific binding.For in-gel immunoassays, increasing diazirine methacrylamide (B166291) (DZMA) concentration to 12 mM improved protein capture to levels comparable with 3 mM benzophenone methacrylamide (BPMA).[9]
Quenching & Competition The presence of water can quench the carbene intermediate, reducing crosslinking efficiency.[5] Competitive inhibitors are essential for distinguishing specific from non-specific binding.[6]The use of a competitor compound is a critical control to validate specific photo-crosslinks.[6]

Experimental Protocols for Enhanced Reproducibility

The following protocols provide a framework for conducting reproducible diazirine photo-crosslinking experiments.

Protocol 1: Photo-Affinity Labeling of Protein Targets in a Complex Mixture

This protocol is adapted from a method for identifying protein targets of small molecules using a diaziririne- and alkyne-containing photo-affinity probe.[6]

Materials:

  • Protein lysate containing the target protein.

  • Diazirine- and alkyne-containing photo-affinity probe.

  • Photo-stable competitor compound.

  • Phosphate-buffered saline (PBS).

  • UV lamp (e.g., 1000W Hg(Xe) lamp with a bandpass filter for ~350 nm irradiation).

  • Click chemistry reagents (e.g., azide-containing fluorescent or biotin (B1667282) reporter group, copper(I) catalyst).

Procedure:

  • Prepare samples containing the protein lysate and the photo-affinity probe. Include a control sample with a competitor compound to assess non-specific binding and a sample protected from UV light.

  • Position the samples approximately 6 cm from the UV lamp.

  • Irradiate the samples for a predetermined optimal time (e.g., 1 minute). The optimal time depends on the lamp's wattage and the sample distance.[6]

  • After irradiation, perform click chemistry to attach a reporter group (e.g., fluorophore or biotin) to the alkyne handle of the probe.

  • Analyze the labeled proteins by SDS-PAGE and subsequent visualization methods (e.g., fluorescence scanning or streptavidin blotting).

Protocol 2: In-Cell Photo-Crosslinking

This protocol provides a general workflow for crosslinking proteins within living cells.[13]

Materials:

  • Adherent or suspension cells (e.g., 10^7 cells).

  • Amine-reactive diazirine crosslinker (e.g., SDA or Sulfo-SDA).

  • Ice-cold PBS.

  • Dry DMSO (for non-sulfonated crosslinkers).

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

  • UV lamp (365 nm).

Procedure:

  • Wash cells twice with ice-cold PBS to remove media components.

  • Prepare the crosslinker solution immediately before use. Dissolve NHS-ester diazirines in DMSO and Sulfo-NHS-ester diazirines in PBS.

  • Add the crosslinker to the cells at a final concentration of 0.5-2 mM and incubate at room temperature for 10 minutes or on ice for 30 minutes.

  • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM Tris and incubate for 5 minutes at room temperature or 15 minutes on ice.

  • Wash the cells twice with PBS to remove excess crosslinker.

  • Photoactivate the diazirine by irradiating the cells with a 365 nm UV lamp for less than 15 minutes.

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can clarify complex experimental workflows and signaling pathways.

G cluster_workflow General Photo-Crosslinking Workflow A Incubate Protein/Cells with Diazirine Probe B UV Irradiation (330-370 nm) A->B Step 1 C Generation of Reactive Carbene/Diazo Intermediates B->C Step 2 D Covalent Crosslinking to Interacting Partners C->D Step 3 E Quenching of Unreacted Probes D->E Step 4 F Analysis (e.g., MS, Western Blot) E->F Step 5

Caption: A generalized workflow for diazirine photo-crosslinking experiments.

G cluster_mechanism Diazirine Photo-Activation Mechanism Diazirine Diazirine UV_Light UV Light (hv) Diazirine->UV_Light Diazo Diazo Intermediate UV_Light->Diazo Carbene Carbene Intermediate UV_Light->Carbene Diazo->UV_Light further irradiation Diazo->Carbene Crosslink_Polar Crosslinking to Polar Residues Diazo->Crosslink_Polar Crosslink_NonSpecific Non-Specific Crosslinking Carbene->Crosslink_NonSpecific

Caption: The two-step photo-activation mechanism of diazirines.

By carefully considering the factors outlined in this guide and implementing robust experimental protocols, researchers can significantly enhance the reproducibility and reliability of their diazirine photo-crosslinking experiments, leading to more impactful and translatable scientific discoveries.

References

A Researcher's Guide to Quantitative Protein Labeling: A Comparative Analysis of Photo-Affinity Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of proteomics and drug discovery, the precise identification and quantification of protein interactions are paramount. Photo-affinity labeling (PAL) has emerged as a powerful technique to covalently capture and subsequently identify protein binding partners. This guide provides a comprehensive comparison of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifluoromethyl-aryl diazirine-based probe, with other commonly used photo-reactive labeling reagents, namely benzophenones and aryl azides. This objective analysis is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable tool for their specific research needs.

Quantitative Performance Comparison

The choice of a photo-affinity probe significantly impacts the efficiency, specificity, and overall success of a protein labeling experiment. The following table summarizes the key quantitative performance metrics for trifluoromethyl-aryl diazirines (represented by this compound), benzophenones, and aryl azides.

FeatureTrifluoromethyl-Aryl DiazirineBenzophenoneAryl Azide
Photoactivation Wavelength ~350 nm~350-360 nm~260-300 nm
Labeling Efficiency HighModerate to HighLow to Moderate[1]
Reactive Intermediate CarbeneTriplet Ketone (Biradical)Nitrene
Reactivity Highly reactive, inserts into C-H and N-H bondsModerately reactive, abstracts protons from C-H bondsHighly reactive, inserts into various bonds and can undergo rearrangements
Specificity Generally non-specific, but some preference for electron-rich amino acids. Aryl-trifluoro diazirines show broad reactivity with all 20 amino acids.Preferential reactivity towards C-H bonds, can be less specific due to longer lifetime of the reactive species.Can be non-specific due to the high reactivity and potential for rearrangement of the nitrene intermediate.
Quenching by Water Yes, can be a limitation.Reversible quenching, allowing for repeated excitation.Yes
Irradiation Time Short (minutes)Long (minutes to hours)Short (minutes)
Potential for Protein Damage Minimized due to longer wavelength activationCan cause oxidative damage due to long irradiation times and photosensitizationHigh potential for damage due to shorter wavelength activation
Chemical Stability Good in the darkExcellentModerate, can be reduced by thiols

Unveiling the Mechanisms: How Photo-Affinity Probes Work

The distinct chemistries of these photo-reactive groups dictate their labeling characteristics. Upon UV irradiation, they generate highly reactive intermediates that form covalent bonds with nearby amino acid residues.

Trifluoromethyl-Aryl Diazirine Reaction Pathway

This compound belongs to the trifluoromethyl-aryl diazirine family. Upon activation with UV light, it extrudes nitrogen gas to form a highly reactive carbene intermediate. This carbene can then rapidly and irreversibly insert into C-H, N-H, and O-H bonds of amino acid residues in close proximity. The trifluoromethyl group enhances the stability of the diazirine and the reactivity of the resulting carbene.

Experimental Workflow Start Start: Cell Culture/Lysate Preparation Incubation Incubate with Photo-Affinity Probe Start->Incubation UV_Irradiation UV Irradiation (Specific Wavelength) Incubation->UV_Irradiation Lysis Cell Lysis (if applicable) UV_Irradiation->Lysis Click_Chemistry Click Chemistry with Biotin-Azide Lysis->Click_Chemistry Affinity_Purification Affinity Purification (Streptavidin Beads) Click_Chemistry->Affinity_Purification Elution Elution of Labeled Proteins Affinity_Purification->Elution Digestion In-solution or In-gel Digestion (e.g., Trypsin) Elution->Digestion MS_Analysis LC-MS/MS Analysis Digestion->MS_Analysis Data_Analysis Data Analysis and Protein Identification MS_Analysis->Data_Analysis End End: Identified Protein Targets Data_Analysis->End Probe Comparison cluster_diazirine Trifluoromethyl-Aryl Diazirine cluster_benzophenone Benzophenone cluster_arylazide Aryl Azide D_pros Pros: - High Efficiency - Short Irradiation - Minimal Protein Damage D_cons Cons: - Quenched by Water B_pros Pros: - High Stability - Reversible Quenching B_cons Cons: - Long Irradiation - Potential for Oxidative Damage A_pros Pros: - Small Size A_cons Cons: - Lower Efficiency - Potential for Rearrangements - Protein Damage (short λ)

References

A Researcher's Guide to Cross-Validation of Diazirine Crosslinking Mass Spectrometry Data

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of understanding protein-protein interactions and elucidating the architecture of protein complexes, diazirine-based photo-crosslinking coupled with mass spectrometry has emerged as a powerful technique. This guide provides a comparative analysis of different diazirine crosslinking strategies, detailing experimental protocols and presenting quantitative data to aid researchers, scientists, and drug development professionals in navigating the complexities of this methodology.

Mechanism and Advantages of Diazirine Crosslinkers

Diazirine-based crosslinkers are photo-activatable reagents that, upon exposure to long-wave ultraviolet (UV) light (typically 330-370 nm), form highly reactive carbene intermediates.[1] These carbenes can then covalently bind to a wide range of amino acid residues in close proximity, effectively "trapping" both transient and stable protein interactions.[1] This photo-activation provides temporal control over the crosslinking reaction, a key advantage over traditional thermochemically activated crosslinkers.[1] The small size of the diazirine moiety also minimizes steric hindrance.[1]

Recent studies have revealed a two-step mechanism in alkyl diazirine photolysis, with the sequential generation of a diazo intermediate followed by the highly reactive carbene.[2][3] This understanding allows for the fine-tuning of experimental conditions to enhance selectivity towards specific amino acid residues.[2]

Comparison of Diazirine-Based Crosslinking Reagents

A variety of diazirine-based crosslinkers are available, each with distinct properties that make them suitable for different applications. A popular class is the succinimidyl diazirine (SDA) reagents, which are heterobifunctional, containing an N-hydroxysuccinimide (NHS) ester for reaction with primary amines (like lysine) and a photo-activatable diazirine group.[1][4]

ReagentSpacer Arm Length (Å)PermeabilityKey Features
SDA (NHS-Diazirine) 3.9PermeableShort spacer for capturing very close interactions.[1]
LC-SDA 12.5PermeableLonger spacer for capturing more distant interactions.[1]
Sulfo-LC-SDA 12.5ImpermeableWater-soluble and membrane-impermeable, ideal for cell surface crosslinking.[1]
SDASO (Succinimidyl diazirine sulfoxide) 7.7, 10.2, or 12.5PermeableMS-cleavable, enabling faster and more accurate identification of photocross-linked peptides.[5]

The efficacy of a crosslinking experiment is often evaluated by the number of unique crosslinks identified through mass spectrometry analysis.[1] While direct reaction yields are not always reported, the number of identified cross-linked peptides serves as a strong indicator of a reagent's performance.[1] For example, a study on Bovine Serum Albumin (BSA) demonstrated that SDASO crosslinkers yielded the highest number of cross-linked peptides and contact sites compared to other amine-reactive, acidic residue-reactive, and cysteine-reactive crosslinkers.[5]

Experimental Workflow and Protocols

A general workflow for diazirine-based crosslinking experiments is crucial for reproducible and reliable results.

General_Diazirine_Crosslinking_Workflow cluster_sample_prep Sample Preparation cluster_crosslinking Crosslinking cluster_analysis Analysis Prepare Cells/Protein Prepare Cells/Protein Incubate with Diazirine Reagent Incubate with Diazirine Reagent Prepare Cells/Protein->Incubate with Diazirine Reagent UV Photo-activation UV Photo-activation Incubate with Diazirine Reagent->UV Photo-activation Quench Reaction Quench Reaction UV Photo-activation->Quench Reaction Cell Lysis Cell Lysis Quench Reaction->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis

A general workflow for diazirine-based crosslinking experiments.

Detailed Experimental Protocol (Example with Sulfo-SDA):

  • Reagent Preparation: Dissolve Sulfo-SDA in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Incubation: Incubate cells or purified proteins with the crosslinker. For heterobifunctional crosslinkers like Sulfo-SDA, this is a two-step process. First, the NHS ester reacts with primary amines (e.g., lysine (B10760008) residues) at room temperature and a pH of around 7.8.[6][7]

  • Washing: Wash the cells three times with ice-cold PBS to remove any unreacted crosslinker.[1]

  • Photo-activation: Resuspend or cover the cells in PBS and irradiate with UV light at 350-365 nm on ice for a duration of 5-30 minutes, depending on the specific protocol and crosslinker.[1][5] Recent research suggests that an optimal combination of irradiation time and power density (e.g., 100 mW/cm² for 2 minutes) can enhance selectivity for polar residues.[2]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to release the crosslinked proteins.[1]

  • Protein Separation and Digestion: Separate the crosslinked proteins using SDS-PAGE. Excise the protein bands of interest, reduce disulfide bonds with DTT, alkylate with iodoacetamide (B48618) (IAA), and digest with an enzyme like trypsin.[6][7][8]

  • Peptide Desalting: Desalt the resulting peptides using C18 StageTips before mass spectrometry analysis.[7]

  • LC-MS/MS Analysis: Analyze the peptides using a high-resolution mass spectrometer, such as an Orbitrap.[6][7][8]

  • Data Analysis: Use specialized software to identify the cross-linked peptides and map the interaction sites.[5][6][8]

Mass Spectrometry Data Acquisition and Analysis

The choice of mass spectrometry fragmentation technique and data analysis software significantly impacts the identification of cross-linked peptides.

Fragmentation Techniques:

A systematic comparison of different fragmentation methods for identifying SDA-cross-linked peptides from human serum albumin (HSA) revealed the following:[8][9]

Fragmentation MethodNumber of Peptide-Spectrum Matches (PSMs)Number of Identified LinksKey Strengths
HCD (Beam-type CID) 958446Highest number of PSMs and identified links.[8][9]
CID (Collision-Induced Dissociation) -+58 (complementary to HCD)Most complementary to HCD, increasing the total number of identified links.[8][9]
ETD (Electron-Transfer Dissociation) ---
EThcD --Best overall spectral quality and sequence coverage for the majority of peptides.[8][9]
ETciD ---

For complex samples, a data-dependent decision tree that utilizes the strengths of different fragmentation methods is proposed, while HCD is generally the method of choice.[8][9]

Data Analysis Workflow and Software:

A robust data analysis workflow is essential for confidently identifying cross-linked peptides and controlling the false discovery rate (FDR).

Data_Analysis_Workflow cluster_input Input cluster_processing Processing cluster_output Output & Visualization Raw MS Data (.raw) Raw MS Data (.raw) Peak List Conversion (.mgf/.mzML) Peak List Conversion (.mgf/.mzML) Raw MS Data (.raw)->Peak List Conversion (.mgf/.mzML) MSConvert Database Search Database Search Peak List Conversion (.mgf/.mzML)->Database Search xiSEARCH, MeroX, etc. FDR Calculation FDR Calculation Database Search->FDR Calculation xiFDR Visualization & Analysis Visualization & Analysis FDR Calculation->Visualization & Analysis xiVIEW, CLMSVault

A typical data analysis workflow for crosslinking mass spectrometry.

Several software tools are available to facilitate the analysis of crosslinking mass spectrometry data:

SoftwareFunctionKey Features
xiSEARCH Search engine for identifying crosslinked peptides.Compatible with various crosslinkers (e.g., BS3, DSSO, SDA); scalable from single proteins to the entire proteome.[10]
xiFDR Filters search results to a given confidence level.Calculates FDR at the residue-pair or protein-pair level.[6][7][10]
MeroX Automated data analysis for MS-cleavable cross-linkers.Supports analysis of data from crosslinkers like DSBU and CDI.[11][12]
CLMSVault Software suite for data analysis and visualization.Stores and combines data from different cross-linkers and search algorithms; includes a 3D viewer for mapping cross-linked sites.[13]
xiVIEW Web-based visualization tool.Provides 2D network and 3D structure views of crosslinking results.[10]
xiSPEC Interactive tool for visualizing and analyzing mass spectrometry data.Allows for intuitive analysis of mass spectra and sharing of datasets.[10]

Quantitative Crosslinking Mass Spectrometry:

Quantitative approaches, such as Data-Independent Acquisition (DIA), can be employed to monitor changes in protein conformation and interactions under different conditions.[6][7] For instance, a DIA-based quantitative crosslinking mass spectrometry (DIA-QCLMS) workflow has been used to study pH-dependent conformational changes in proteins like Human Serum Albumin (HSA) and cytochrome C.[6][7] This involves creating a spectral library from Data-Dependent Acquisition (DDA) runs and then using DIA for quantitative analysis with software like Spectronaut.[6][7]

Conclusion

The cross-validation of mass spectrometry data from diazirine crosslinking requires careful consideration of the crosslinking reagent, experimental protocol, mass spectrometry method, and data analysis workflow. By selecting the appropriate tools and methodologies, researchers can gain valuable insights into protein structure and interactions. The development of MS-cleavable crosslinkers and advanced data analysis software continues to enhance the power and accessibility of this technique, paving the way for a deeper understanding of complex biological systems.

References

A Comparative Guide to Biotin-PEG3-CONH-Ph-CF3-diazirine for Photoaffinity Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is paramount for the successful identification and characterization of protein-protein interactions and drug targets. This guide provides a comprehensive review of the applications of Biotin-PEG3-CONH-Ph-CF3-diazirine, a trifunctional photo-crosslinker, and compares its performance with alternative technologies, supported by experimental data and detailed protocols.

This compound is a state-of-the-art photoaffinity labeling (PAL) probe designed for the covalent modification and subsequent identification of interacting proteins. Its structure incorporates three key functionalities: a biotin (B1667282) handle for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and minimize steric hindrance, and a trifluoromethylphenyldiazirine moiety as a photo-activatable crosslinking group. Upon activation with UV light (typically around 350-365 nm), the diazirine group forms a highly reactive carbene intermediate that can covalently bind to proximal molecules, effectively "tagging" them for later analysis.

Comparison with Alternative Photo-Crosslinkers

The choice of a photo-crosslinker significantly impacts the outcome of a photoaffinity labeling experiment. Besides diazirines, other commonly used photo-reactive groups include arylazides and benzophenones. The following table summarizes their key performance characteristics.

FeatureTrifluoromethylphenyldiazirineArylazideBenzophenone
Activation Wavelength ~350-365 nm~260-300 nm~350-360 nm
Reactive Intermediate CarbeneNitreneTriplet Ketone
Reactivity High, inserts into C-H, N-H, O-H bondsModerate, prone to rearrangementModerate, abstracts H-atoms
Labeling Time A few minutes~10 minutesLonger irradiation times required
Labeling Radius ~50 nm[1]~50-100 nm[1]Variable
Quenching by Water Highly reactive with water, can reduce efficiency[1]Slow reactivity towards water[1]Lower quenching by water, can lead to higher photo-linking efficiency in some cases.
Size Small, minimizes steric hindranceLargerLarger, can cause steric hindrance
Specificity Can exhibit preferential labeling of acidic amino acidsCan rearrange to long-lived reactive species, leading to non-specific labeling.Can exhibit residue-specific biases

Experimental Protocols

The following is a generalized protocol for a photoaffinity labeling experiment using this compound, based on methodologies for studying cell surface protein environments.

I. Preparation of Antibody-Photocatalyst Conjugates (if applicable)

In some applications, the photo-crosslinker is used in conjunction with an antibody-photocatalyst conjugate to achieve targeted labeling of the microenvironment of a specific protein.

  • Synthesis of Iridium-PEG-NHS Ester: An iridium photocatalyst with a DBCO functional group is reacted with an azido-PEG-NHS ester via a click reaction.

  • Antibody Conjugation: The resulting Iridium-PEG-NHS ester is then reacted with the antibody of interest, targeting lysine (B10760008) residues to form a stable conjugate.

  • Purification: The antibody-photocatalyst conjugate is purified using desalting spin columns.

  • Quantification: The concentration of the conjugate and the ratio of iridium to antibody are determined by measuring absorbance at 280 nm and 350 nm.

II. Photo-Proximity Labeling of Live Cells
  • Cell Culture: Plate cells of interest (e.g., non-small cell lung cancer cell lines) and grow to desired confluency.

  • Incubation with Antibody-Conjugate: Incubate the cells with the antibody-photocatalyst conjugate targeting the protein of interest (e.g., EGFR or c-MET). A negative control (e.g., human IgG) should be used.

  • Addition of Photo-Crosslinker: Add this compound to the cell culture.

  • Photo-Irradiation: Irradiate the cells with blue light (or appropriate UV wavelength for direct activation) for a specified duration (e.g., 5-30 minutes) to activate the diazirine and induce crosslinking.

III. Cell Lysis and Protein Enrichment
  • Cell Lysis: Lyse the cells using a suitable lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Streptavidin Enrichment: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

IV. Sample Preparation for Mass Spectrometry
  • On-Bead Digestion: Digest the captured proteins with trypsin while they are still bound to the streptavidin beads.

  • Peptide Elution: Elute the tryptic peptides from the beads.

  • Desalting: Desalt the peptides using a C18 spin column.

  • LC-MS/MS Analysis: Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the biotinylated proteins.

Visualizing Experimental Workflows and Signaling Pathways

To better understand the experimental process and the biological context, the following diagrams are provided.

experimental_workflow cluster_cell_culture Cell Preparation cluster_labeling Photo-Crosslinking cluster_enrichment Protein Isolation cluster_analysis Mass Spectrometry Analysis A Plate and Grow Cells B Incubate with Antibody-Photocatalyst Conjugate A->B C Add Biotin-PEG3-Diazirine B->C D Irradiate with UV/Visible Light C->D E Cell Lysis D->E F Streptavidin Bead Enrichment E->F G Wash Beads F->G H On-Bead Trypsin Digestion G->H I Peptide Elution and Desalting H->I J LC-MS/MS Analysis I->J K Protein Identification J->K

A generalized workflow for photoaffinity labeling and protein identification.

EGFR_cMET_signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR HGF HGF cMET c-MET HGF->cMET PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras cMET->PI3K cMET->Ras Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Invasion Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Simplified EGFR and c-MET signaling pathways, common targets for this technology.

Conclusion

This compound offers a powerful tool for elucidating protein-protein interactions in complex biological systems. Its small size, rapid photo-activation, and trifunctional nature make it a versatile probe for a wide range of applications in chemical biology and drug discovery. While its reactivity with water can be a limitation, careful experimental design and the use of appropriate controls can mitigate this issue. When compared to other photo-crosslinkers, trifluoromethylphenyldiazirines provide a unique set of advantages, particularly in minimizing steric hindrance and allowing for rapid labeling. The experimental protocols and workflows outlined in this guide provide a solid foundation for researchers looking to employ this technology for their specific research needs.

References

Safety Operating Guide

Proper Disposal Procedures for Biotin-PEG3-CONH-Ph-CF3-diazirine

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Biotin-PEG3-CONH-Ph-CF3-diazirine is critical for ensuring laboratory safety and environmental protection. Due to the presence of a photoreactive diazirine group and a trifluoromethylphenyl moiety, this compound should be treated as hazardous chemical waste. Adherence to stringent disposal protocols is essential to mitigate potential risks associated with its reactivity and to comply with regulatory requirements.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. If an SDS is not available, the compound should be handled with the utmost caution, assuming it to be hazardous.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat must be worn.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.

Step-by-Step Disposal Protocol
  • Waste Identification and Segregation:

    • All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), must be classified as hazardous waste.[1]

    • This waste must be segregated from non-hazardous laboratory trash to prevent cross-contamination and ensure proper disposal.[1]

  • Waste Collection and Storage:

    • Collect all solid and liquid waste in designated, clearly labeled, and leak-proof containers.

    • The containers should be made of a material compatible with the chemical.

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from light sources and incompatible materials. Diazirine compounds can be sensitive to light and heat, which may induce decomposition.[2]

  • Arrange for Professional Disposal:

    • The disposal of this compound must be handled by a licensed and qualified hazardous waste disposal company.[1]

    • Do not attempt to dispose of this chemical down the drain or in regular solid waste.[3][4]

    • Provide the waste disposal vendor with a complete and accurate description of the waste, including its chemical composition and known hazards.

  • Decontamination of Laboratory Equipment:

    • Thoroughly decontaminate all laboratory equipment and surfaces that have come into contact with the compound.

    • Use an appropriate solvent (e.g., isopropanol, ethanol) followed by a thorough wash with soap and water.

    • All materials used for decontamination, such as wipes and solvent rinses, must also be collected and disposed of as hazardous waste.[1]

Hazard Data Summary
Functional GroupPotential Hazards
Diazirine Photoreactive, potentially thermally unstable. Upon UV irradiation, forms a reactive carbene intermediate.[5][6] Can be sensitive to light and heat.[2] Diazo compounds are listed as potentially explosive.[4]
Trifluoromethyl-phenyl Structurally related compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation. They can also be toxic to aquatic life.[1]
Biotin & PEG Generally considered to be of low hazard.

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical flow for handling and disposing of this compound.

cluster_handling Chemical Handling cluster_waste_generation Waste Generation cluster_disposal Disposal Protocol start Start: Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood experiment Perform Experiment fume_hood->experiment waste_gen Generate Waste (Unused chemical, contaminated items) experiment->waste_gen segregate Segregate as Hazardous Waste waste_gen->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Cool, Dry, Dark Area (Secondary Containment) collect->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs arrange_pickup Arrange for Hazardous Waste Pickup contact_ehs->arrange_pickup end End: Proper Disposal arrange_pickup->end cluster_decision Disposal Decision Pathway cluster_yes cluster_no is_contaminated Is the item contaminated with This compound? hazardous_waste Treat as Hazardous Waste is_contaminated->hazardous_waste Yes non_hazardous_waste Dispose as Non-Hazardous Waste is_contaminated->non_hazardous_waste No segregate Segregate for Professional Disposal hazardous_waste->segregate

References

Navigating the Safe Handling of Biotin-PEG3-CONH-Ph-CF3-diazirine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Biotin-PEG3-CONH-Ph-CF3-diazirine, a photo-reactive crosslinker, ensuring laboratory safety and proper handling is paramount. This guide provides essential, immediate safety protocols, operational step-by-step procedures, and disposal plans to foster a secure research environment.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound (CAS 2845211-64-3) is not publicly available. The following guidance is synthesized from the known properties of its constituent chemical groups—diazirine, polyethylene (B3416737) glycol (PEG), and biotin—and general laboratory safety best practices. Always consult the manufacturer-provided documentation as the primary source of safety information.

Immediate Safety and Hazard Assessment

This compound integrates three key components:

  • Trifluoromethylphenyldiazirine: A photo-reactive moiety. Upon exposure to UV light (typically ~350-370 nm), it forms a highly reactive carbene intermediate.[1] While a safety evaluation of a similar diazirine compound found it to be non-mutagenic and a non-irritant in in vitro studies, the reactive nature of the photo-activated carbene requires careful handling to prevent unintended reactions.[2][3][4] Diazirines are generally more stable in ambient laboratory light than older photo-reactive agents like aryl azides, but should still be protected from direct light sources.[5]

  • PEG (Polyethylene Glycol): A polymer generally considered to have low toxicity and to be biodegradable.

  • Biotin: A vitamin that is not classified as a hazardous substance. Its primary relevance in a laboratory setting is its potential to interfere with biotin-streptavidin-based immunoassays.

The primary operational hazard is the unintended activation of the diazirine group by UV light, leading to non-specific crosslinking.

Personal Protective Equipment (PPE)

Standard laboratory PPE is required at all times. Enhanced protection should be used when handling the solid compound or stock solutions.

PPE CategoryItemSpecification and Use Notes
Eye Protection Safety Goggles with UV protectionMust be worn at all times in the laboratory. Goggles should provide a complete seal around the eyes to protect from splashes. UV-filtering properties are essential when working with or near a UV light source to prevent accidental activation.
Hand Protection Nitrile GlovesStandard for handling most laboratory chemicals. Check for tears or holes before use. Change gloves immediately if they become contaminated. For prolonged handling, consider double-gloving.
Body Protection Laboratory CoatA standard, long-sleeved lab coat must be worn and fully buttoned. A flame-resistant coat is recommended if working with flammable solvents.
Respiratory Protection Not Generally RequiredUse of a fume hood for all manipulations of the solid and stock solutions should provide adequate ventilation. If weighing the powder outside a ventilated enclosure, a fitted N95 respirator may be considered to prevent inhalation.

Operational Plan: Step-by-Step Guidance

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any damage or leaks.

  • Storage Location: Store the compound in its original, tightly sealed container in a designated, well-ventilated, and secure area.

  • Temperature: Adhere to the manufacturer's recommended storage temperature, typically -20°C or -80°C, to ensure stability.[6]

  • Light Protection: Store the container in the dark (e.g., inside a box or a light-blocking bag) to prevent degradation or premature activation of the diazirine moiety.

Handling and Experimental Use
  • Work Area Preparation:

    • Conduct all manipulations of the solid compound and concentrated solutions within a certified chemical fume hood.

    • Dim ambient lights and cover windows or light sources that emit UV radiation. Use yellow or red lighting if possible.

    • Ensure a spill kit is readily accessible.

  • Preparing Stock Solutions:

    • Allow the vial to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

    • Carefully weigh the required amount of the solid compound. Avoid creating dust.

    • Add the appropriate solvent (e.g., DMSO, DMF) as specified in your experimental protocol.[7] Ensure the container is tightly sealed before vortexing or sonicating to dissolve.

  • Performing Photo-Crosslinking:

    • When using a UV lamp for photo-activation, ensure the setup is within an interlocked or shielded enclosure to prevent exposure to stray UV radiation.

    • Wear appropriate UV-filtering safety goggles and a face shield.

    • Follow optimized irradiation protocols regarding lamp distance and exposure time.[5] Do not look directly at the UV light source.

Disposal Plan

Chemical waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Do not dispose of this chemical down the drain.

Waste Segregation and Collection
  • Solid Waste:

    • Collect any unused solid this compound in a designated, sealed, and clearly labeled hazardous waste container.

    • Also, dispose of any items grossly contaminated with the solid compound (e.g., weigh boats, pipette tips) in this container.

  • Liquid Waste:

    • Collect all solutions containing the compound, including unused stock solutions and experimental reaction mixtures, in a compatible, sealed, and labeled hazardous liquid waste container.

    • Do not mix with incompatible waste streams. Consult your institution's guidelines.

  • Contaminated Labware:

    • Disposable items with minimal contamination (e.g., gloves, paper towels from a minor spill cleanup) should be double-bagged, sealed, and placed in a designated solid waste container for chemical waste.

    • Rinse non-disposable glassware with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the first rinsate as hazardous liquid waste. Subsequent rinses can typically be managed as regular chemical waste.

Labeling and Storage of Waste
  • Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and any solvents present.

  • Store waste containers in a designated, secure, and well-ventilated satellite accumulation area until collection by your institution's waste management service.

Workflow Visualization

The following diagram outlines the complete, safe handling workflow for this compound, from initial receipt to final disposal.

G cluster_prep Preparation & Storage cluster_ops Operational Handling cluster_disposal Waste Management receive Receive & Inspect (Check for damage) store Store Compound (Dark, -20°C, Sealed) receive->store ppe Don PPE (Goggles, Lab Coat, Gloves) store->ppe fume_hood Work in Fume Hood (Subdued Light) ppe->fume_hood weigh Weigh Solid Compound fume_hood->weigh dissolve Prepare Stock Solution (e.g., in DMSO) weigh->dissolve experiment Use in Experiment (Photo-Crosslinking) dissolve->experiment uv_safety Implement UV Shielding (Interlocked Enclosure) experiment->uv_safety UV Activation Step collect_waste Collect Waste Streams (Solid, Liquid, Sharps) experiment->collect_waste Post-Experiment uv_safety->collect_waste label_waste Label Hazardous Waste (Full Chemical Name) collect_waste->label_waste store_waste Store in Satellite Area label_waste->store_waste dispose Dispose via EHS store_waste->dispose

Safe Handling Workflow for this compound

References

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